molecular formula C54H92NO8P B1226263 23:2 Diyne PC [DC(8,9)PC] CAS No. 76078-28-9

23:2 Diyne PC [DC(8,9)PC]

Katalognummer: B1226263
CAS-Nummer: 76078-28-9
Molekulargewicht: 914.3 g/mol
InChI-Schlüssel: IDBJTPGHAMAEMV-OIVUAWODSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

constituent of lipid tubules

Eigenschaften

IUPAC Name

[(2R)-2,3-di(tricosa-10,12-diynoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H92NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-38-40-42-44-46-53(56)60-50-52(51-62-64(58,59)61-49-48-55(3,4)5)63-54(57)47-45-43-41-39-37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h52H,6-23,32-51H2,1-5H3/t52-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDBJTPGHAMAEMV-OIVUAWODSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCC#CC#CCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCC#CC#CCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H92NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40226969
Record name 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

914.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76078-28-9
Record name 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076078289
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Bis(10,12-tricosadiynoyl)phosphatidylcholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40226969
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core physicochemical properties of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly known as 23:2 Diyne PC. This unique phospholipid is of significant interest in various research and development fields, including drug delivery, biophysics, and materials science, primarily due to its photo-polymerizable nature.[1] This document summarizes key quantitative data, details experimental protocols for characterization, and provides visual representations of experimental workflows.

Core Physicochemical Properties

23:2 Diyne PC is a synthetic, chiral diynoic phosphotidylcholine.[2] Its structure, featuring two 23-carbon chains each containing a diyne functional group, allows for UV-induced polymerization, forming robust structures with characteristics of both biomembranes and synthetic polymers.[3][4] This property is central to its application in creating stabilized liposomes and other nanostructures.

Quantitative Data Summary

The key physicochemical properties of 23:2 Diyne PC are summarized in the table below for easy reference and comparison.

PropertyValueSource(s)
Full Chemical Name 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine[5]
Synonyms DC(8,9)PC; DC8,9PC[5]
CAS Number 76078-28-9[5]
Molecular Formula C₅₄H₉₂NO₈P[3][5]
Molecular Weight 914.284 g/mol [5]
Percent Composition C: 70.94%, H: 10.14%, N: 1.53%, O: 14.00%, P: 3.39%[3][5]
Physical Form Powder[6]
Purity >99%[3][5]
Transition Temperature (Tₘ) 40°C[3]
UV Polymerization Wavelength 254 nm[3]
Light Sensitivity Yes[3]
Storage Temperature -20°C[5][6]
Stability 3 Months[3][5]

Experimental Protocols

This section provides detailed methodologies for the characterization of 23:2 Diyne PC.

Determination of Transition Temperature (Tₘ) by Differential Scanning Calorimetry (DSC)

The transition temperature (Tₘ), the temperature at which the lipid transitions from a gel-ordered state to a liquid crystalline state, is a critical parameter for handling and processing 23:2 Diyne PC.[7] Differential Scanning Calorimetry (DSC) is the standard technique for its determination.[8]

Methodology:

  • Sample Preparation:

    • Prepare a suspension of 23:2 Diyne PC in the desired buffer (e.g., HEPES buffer, 10 mM HEPES, 150 mM NaCl, pH 7.4).[8]

    • The lipid film method is commonly used for preparing multilamellar vesicles (MLVs).[8]

    • To prepare large unilamellar vesicles (LUVs), the MLV suspension is subjected to extrusion through filters of decreasing pore size (e.g., 600 nm, 200 nm, and 100 nm) at a temperature approximately 10°C above the expected Tₘ.[8]

  • DSC Analysis:

    • Load the lipid suspension into the sample cell of the DSC instrument. The reference cell should be filled with the corresponding buffer.[7]

    • Apply an excess pressure of at least 2 atm to both cells.[7]

    • Scan the sample and reference cells over a temperature range that brackets the expected transition temperature, at a controlled scan rate (e.g., 30°C/hour, 60°C/hour, or 90°C/hour).[8]

    • The instrument will detect the heat absorption that occurs during the phase transition, which will appear as a peak on the thermogram.[9]

  • Data Analysis:

    • The temperature at which the peak of the endotherm occurs is the transition temperature (Tₘ).[9]

    • The sharpness of the transition peak (the temperature width at half-height, ΔT₁/₂) provides information on the cooperativity of the phase transition.[7]

DSC_Workflow cluster_prep Sample Preparation cluster_analysis DSC Analysis cluster_data Data Analysis prep1 Prepare 23:2 Diyne PC Suspension in Buffer prep2 Form Multilamellar Vesicles (MLVs) (Lipid Film Method) prep1->prep2 prep3 Optional: Form Large Unilamellar Vesicles (LUVs) (Extrusion) prep2->prep3 analysis1 Load Sample and Reference into DSC prep3->analysis1 analysis2 Apply Excess Pressure analysis1->analysis2 analysis3 Temperature Scan analysis2->analysis3 data1 Generate Thermogram analysis3->data1 data2 Identify Endotherm Peak data1->data2 data3 Determine Transition Temperature (Tm) data2->data3 CMC_Workflow cluster_prep Solution Preparation cluster_incubation Sample Incubation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis prep1 Prepare 23:2 Diyne PC Stock Solution prep2 Create Serial Dilutions of 23:2 Diyne PC prep1->prep2 incubation1 Add DPH to each 23:2 Diyne PC dilution prep2->incubation1 prep3 Prepare DPH Fluorescent Probe Solution prep3->incubation1 incubation2 Equilibrate Overnight in the Dark incubation1->incubation2 measurement1 Measure Fluorescence Intensity incubation2->measurement1 analysis1 Plot Intensity vs. Concentration measurement1->analysis1 analysis2 Identify Inflection Point analysis1->analysis2 analysis3 Determine CMC analysis2->analysis3 Polymerization_Workflow cluster_prep Sample Preparation cluster_irradiation UV Irradiation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis prep1 Prepare 23:2 Diyne PC Vesicle Suspension prep2 Maintain Temperature below Tm prep1->prep2 prep3 Purge with Inert Gas prep2->prep3 irradiation1 Expose to 254 nm UV Light prep3->irradiation1 measurement1 Record UV-Vis Spectrum at Time Intervals irradiation1->measurement1 analysis1 Monitor Absorbance at ~640 nm and ~540 nm measurement1->analysis1 analysis2 Analyze Polymerization Kinetics analysis1->analysis2

References

An In-depth Technical Guide to the Synthesis and Purification of DC(8,9)PC for Laboratory Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and purification of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC), a polymerizable diacetylenic phospholipid instrumental in the development of advanced drug delivery systems and biosensors. This document outlines a detailed synthetic pathway, methodologies for purification, and techniques for characterization, designed to be a valuable resource for researchers in both academic and industrial settings. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and reproducibility.

Introduction

DC(8,9)PC is a synthetic phospholipid that has garnered significant attention in the fields of nanotechnology and materials science. Its defining feature is the presence of diacetylene moieties within its acyl chains, which can be polymerized upon exposure to UV irradiation at 254 nm.[1] This polymerization of vesicles or other structures formed from DC(8,9)PC leads to the creation of stabilized nanostructures with unique optical and physical properties. These polymerized vesicles have shown promise as robust drug delivery vehicles and as sensitive components in colorimetric biosensors. Given its utility, a clear and reproducible method for its synthesis and purification in a laboratory setting is of high value.

Chemical and Physical Properties

A summary of the key chemical and physical properties of DC(8,9)PC is provided in the table below.

PropertyValue
Chemical Name 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine
Synonyms 23:2 Diyne PC
Molecular Formula C₅₄H₉₂NO₈P
Molecular Weight 914.28 g/mol
CAS Number 76078-28-9
Appearance White to off-white powder
Solubility Soluble in organic solvents such as chloroform (B151607) and ethanol
Purity (Typical) >99% (TLC)

Synthesis of DC(8,9)PC

The total synthesis of DC(8,9)PC (referred to as compound 1b in the referenced literature) can be accomplished through a multi-step process.[2] The overall synthetic workflow is depicted in the diagram below.

Synthesis_Workflow cluster_starting_materials Starting Materials cluster_reaction_steps Synthesis Steps cluster_product Final Product SM1 sn-glycero-3-phosphocholine Esterification Esterification SM1->Esterification SM2 10,12-Tricosadiynoic acid SM2->Esterification Product DC(8,9)PC Esterification->Product

Caption: Synthetic workflow for DC(8,9)PC.

Synthesis of 10,12-Tricosadiynoic Acid

The synthesis of the diacetylenic fatty acid is a critical precursor step. A detailed experimental protocol is provided below, adapted from the literature.[2]

Experimental Protocol: Synthesis of 10,12-Tricosadiynoic Acid

  • Materials: 10-undecynoic acid, 1-dodecyne, copper(I) chloride, ethylamine (B1201723), hydroxylamine (B1172632) hydrochloride, oxygen.

  • Procedure:

    • A solution of 10-undecynoic acid in aqueous ethylamine is prepared.

    • Copper(I) chloride and hydroxylamine hydrochloride are added as catalysts.

    • 1-dodecyne is added to the reaction mixture.

    • Oxygen is bubbled through the solution to promote the oxidative coupling (Hay coupling).

    • The reaction is monitored by thin-layer chromatography (TLC).

    • Upon completion, the product is extracted with an organic solvent and purified by recrystallization.

Esterification to form DC(8,9)PC

The final step in the synthesis is the esterification of the sn-glycero-3-phosphocholine backbone with two equivalents of the 10,12-tricosadiynoic acid.

Experimental Protocol: Esterification

  • Materials: sn-glycero-3-phosphocholine (cadmium chloride adduct), 10,12-tricosadiynoic acid, dicyclohexylcarbodiimide (B1669883) (DCC), 4-(dimethylamino)pyridine (DMAP), chloroform.

  • Procedure:

    • sn-glycero-3-phosphocholine is dissolved in chloroform.

    • 10,12-tricosadiynoic acid, DCC, and a catalytic amount of DMAP are added to the solution.

    • The reaction is stirred at room temperature and monitored by TLC.

    • The dicyclohexylurea byproduct is removed by filtration.

    • The crude product is then subjected to purification.

Purification of DC(8,9)PC

Purification of the final product is essential to remove unreacted starting materials, byproducts, and any polymerized material. Dry column chromatography on silica (B1680970) gel is an effective method for the purification of phospholipids (B1166683).[3][4]

Purification_Workflow Crude Crude DC(8,9)PC Column Silica Gel Column Chromatography Crude->Column Elution Solvent Gradient Elution (e.g., Chloroform/Methanol/Water) Column->Elution Fraction Fraction Collection Elution->Fraction TLC TLC Analysis of Fractions Fraction->TLC Pooling Pooling of Pure Fractions TLC->Pooling Solvent_Removal Solvent Removal Pooling->Solvent_Removal Pure_Product Pure DC(8,9)PC Solvent_Removal->Pure_Product

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Molecular Structure and Conformation of 23:2 Diyne PC [DC(8,9)PC]

This document provides a comprehensive technical overview of the molecular structure, conformation, and experimental protocols related to 23:2 Diyne PC [DC(8,9)PC], a phospholipid renowned for its photo-polymerizable properties. This unique characteristic makes it a cornerstone in the development of advanced drug delivery systems, biosensors, and stable synthetic biomembranes.

Molecular Structure and Identification

23:2 Diyne PC is a synthetic phospholipid containing two diacetylene groups within its acyl chains. These groups can undergo photopolymerization upon exposure to UV light, creating a cross-linked, stable membrane structure.[1][2] The molecule is known by several synonyms, and understanding its nomenclature is key to grasping its structure.

Nomenclature Deconstructed:

  • Full Chemical Name: 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine.[1][3][4]

    • 1,2-bis(...) : Indicates that two identical acyl chains are attached to the first and second positions of the glycerol (B35011) backbone.

    • tricosadiynoyl : Describes each acyl chain as having 23 carbon atoms ("tricosa") and two triple bonds ("diyne").

    • (10,12-...) : Specifies that the two triple bonds are located at the 10th and 12th carbon positions within each fatty acid chain.

    • sn-glycero-3-phosphocholine : Refers to the stereospecifically numbered glycerol backbone with a phosphocholine (B91661) (PC) headgroup at the sn-3 position.

  • Common Name: 23:2 Diyne PC.

    • 23:2 : Signifies a 23-carbon acyl chain with two units of unsaturation (the two triple bonds).

  • Abbreviation: DC(8,9)PC.

    • This abbreviation denotes the 8 carbons preceding the diyne group at position 10 and the 9 carbons following it to the methyl end of the chain.

The molecular structure consists of a polar phosphocholine headgroup and two long, nonpolar hydrocarbon tails, giving it the amphiphilic character necessary to form lipid bilayers in aqueous environments.[5]

Quantitative Molecular Data

The fundamental properties of 23:2 Diyne PC are summarized in the table below.

PropertyValueReference(s)
CAS Number 76078-28-9[1][3][4][6]
Molecular Formula C₅₄H₉₂NO₈P[1][4]
Molecular Weight 914.28 g/mol [4]
Percent Composition C: 70.94%, H: 10.14%, N: 1.53%, O: 14.00%, P: 3.39%[1][4]
Purity >99%[1][4]
Physical State Powder[1]
Properties Light-sensitive, Hygroscopic[1]
Storage -20°C, protected from light[1][4]

Simplified Molecular Structure Diagram

PC Phosphocholine Headgroup Glycerol sn-3 sn-2 sn-1 Glycerol Backbone PC:head->Glycerol:n Phosphate Linkage Chain1 sn-1 Acyl Chain (CH₂)₈ C≡C-C≡C (CH₂)₉CH₃ Glycerol->Chain1 Ester Linkage Chain2 sn-2 Acyl Chain (CH₂)₈ C≡C-C≡C (CH₂)₉CH₃ Glycerol->Chain2 Ester Linkage

Simplified block diagram of the DC(8,9)PC molecular structure.

Molecular Conformation and Polymerization

The conformation of DC(8,9)PC is intrinsically linked to its ability to photopolymerize. The process is topotactic, meaning the rate and efficiency of polymerization are highly dependent on the precise alignment of the diacetylene monomer units within the lipid assembly.[1]

Conformational State and Temperature Dependence

Efficient photopolymerization requires the diacetylenic hydrocarbon chains to be in a highly ordered, crystal-like lattice.[1] This state is achieved when the lipid is maintained at a temperature well below its lipid phase transition temperature (Tm), which is approximately 40°C.[1]

  • Below Tm (Gel Phase): The acyl chains are tightly packed in an ordered, all-trans conformation. This aligns the diacetylene groups of adjacent molecules, making them susceptible to UV-induced cross-linking.

  • Above Tm (Liquid Crystalline Phase): The lipid membrane becomes fluid, and the acyl chains adopt a more disordered conformation. This misalignment of the diacetylene groups renders the lipid insensitive to UV light.[1]

This temperature-dependent photosensitivity is reversible; sensitivity can be regained by cooling the membrane back to a temperature near 0°C.[1] Studies using ESR and NMR have been instrumental in characterizing the microstructure, order, and fluidity of DC(8,9)PC bilayers.[5][7]

Logical Relationship: Temperature, Conformation, and Photosensitivity

cluster_temp Temperature Condition cluster_conf Resulting Conformation cluster_photo Polymerization Potential Temp_Below Temperature < Tm (40°C) Conf_Ordered Ordered, Crystal-like (Gel Phase) Temp_Below->Conf_Ordered Leads to Temp_Above Temperature > Tm (40°C) Conf_Disordered Disordered, Fluid (Liquid Crystalline Phase) Temp_Above->Conf_Disordered Leads to Photo_Sensitive Photosensitive (Polymerization Possible) Conf_Ordered->Photo_Sensitive Enables Photo_Insensitive Photo-insensitive (Polymerization Inhibited) Conf_Disordered->Photo_Insensitive Results in

Relationship between temperature, lipid conformation, and polymerization capability.

Experimental Protocols

The primary experimental procedure involving DC(8,9)PC is its photopolymerization, typically within a liposomal assembly.

Protocol for Photopolymerization of DC(8,9)PC Vesicles

This protocol details the steps for preparing and polymerizing small unilamellar vesicles (SUVs) composed of DC(8,9)PC.

Materials and Equipment:

  • DC(8,9)PC powder

  • Appropriate buffer (e.g., HEPES, PBS)

  • Probe sonicator

  • Quartz cuvette (1-mm path length)

  • Low-pressure mercury arc lamp (emitting at 254 nm)

  • Argon gas supply

  • Yellow or red lighting for preparation steps

Procedure:

  • Vesicle Preparation:

    • All initial steps must be performed under yellow or red light to prevent premature polymerization.[1]

    • Prepare a lipid film of DC(8,9)PC by dissolving the powder in a suitable organic solvent, followed by evaporation under a stream of inert gas and then under vacuum.

    • Hydrate the lipid film with the desired aqueous buffer to form multilamellar vesicles (MLVs).

    • Prepare small unilamellar vesicles (SUVs) from the MLV suspension using a probe sonicator according to standard protocols.[1]

  • Sample Degassing:

    • Transfer an aliquot of the SUV suspension to a 1-mm quartz cuvette.

    • Purge the sample of oxygen immediately prior to irradiation. This is achieved by flushing the cuvette with argon gas and then capping it securely under an argon atmosphere.[1] Oxygen can quench the excited state required for polymerization.

  • UV Irradiation:

    • Place the sealed quartz cuvette at a fixed distance (e.g., 6-13 cm) from the low-pressure mercury arc lamp.[1]

    • Ensure the sample temperature is maintained below the lipid's Tm (e.g., at 20°C or 25°C).[1][8]

    • Irradiate the sample with 254 nm UV light.[1][8] The duration of exposure can range from minutes to an hour, depending on the desired degree of polymerization.

  • Polymerization Confirmation:

    • Polymerization is visually indicated by a color change. The suspension will typically first turn blue and then relax to a more stable red polymer upon extended exposure.[1]

    • The extent of polymerization can be quantified analytically by monitoring the decrease in absorbance of the diacetylene monomer.

Experimental Workflow Diagram

A Prepare Lipid Vesicles (SUVs) under Red/Yellow Light B Transfer Vesicle Suspension to Quartz Cuvette A->B C Purge with Argon (Remove O₂) B->C D Seal Cuvette under Argon C->D E Irradiate with 254 nm UV Light (Temp < 40°C) D->E F Observe Color Change (Blue → Red) E->F G Polymerized Vesicles F->G

Workflow for the photopolymerization of DC(8,9)PC vesicles.
Other Characterization Methods

Beyond polymerization, several biophysical techniques are employed to study the conformation and properties of DC(8,9)PC membranes:

  • X-ray and Neutron Diffraction: Used to determine the detailed structure of the lipid bilayers, including packing parameters and the profile of water penetration into the membrane.[5][6][7]

  • Nuclear Magnetic Resonance (NMR) and Electron Spin Resonance (ESR) Spectroscopy: Provide insights into the order, dynamics, and fluidity of the lipid acyl chains within the bilayer.[5][7]

  • Differential Scanning Calorimetry (DSC): Used to determine the phase transition temperature (Tm) of the lipid assembly.

References

Mechanism of UV-Induced Polymerization of DC(8,9)PC: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism behind the ultraviolet (UV)-induced polymerization of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). This photopolymerizable lipid is a cornerstone in the development of advanced drug delivery systems, offering enhanced stability and controlled release capabilities. This document details the core mechanism, experimental protocols, quantitative data, and visual representations of the processes involved.

Core Mechanism of UV-Induced Polymerization

The UV-induced polymerization of DC(8,9)PC is a topochemical reaction, meaning it occurs in the solid state with the reactivity of the molecules being governed by their spatial arrangement in the crystal lattice.[1][2] The key functional group in DC(8,9)PC is the diacetylene moiety within its acyl chains. Upon exposure to UV radiation, typically at a wavelength of 254 nm, these diacetylene groups undergo a 1,4-addition polymerization.[3][4][5] This process leads to the formation of a highly conjugated ene-yne polymer backbone, which imparts significant mechanical stability to the lipid assembly.[6]

The polymerization process can be conceptualized in the following stages:

  • Initiation: Absorption of UV photons by the diacetylene groups excites the molecules to a higher energy state, leading to the formation of radical species.

  • Propagation: The generated radicals attack the diacetylene groups of adjacent DC(8,9)PC molecules in a chain reaction, forming the ene-yne polymer backbone. The precise alignment of the diacetylene monomers in the lipid assembly is crucial for efficient propagation.[1]

  • Termination: The polymerization process can be terminated through various mechanisms, including radical-radical recombination or reaction with impurities.

Recent studies have suggested that the polymerization process in a monolayer might be biphasic, involving an initial propagation phase followed by a phase dominated by termination reactions.[7] The mobility of the lipid molecules within the assembly can influence the extent of polymerization and the size of the resulting polymer domains.[7]

Experimental Protocols

Preparation of DC(8,9)PC-Containing Vesicles

A common method for preparing DC(8,9)PC-containing vesicles is the thin-film hydration technique followed by extrusion.[8]

Materials:

  • DC(8,9)PC lipid

  • Co-lipid (e.g., DPPC, DMPC)

  • Chloroform/Methanol solvent mixture (e.g., 2:1 v/v)

  • Hydration buffer (e.g., phosphate-buffered saline, PBS)

  • Mini-extruder

  • Polycarbonate membranes (with desired pore sizes, e.g., 100 nm, 200 nm)

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amounts of DC(8,9)PC and any co-lipids in a chloroform/methanol mixture in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[8]

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.[8]

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing or gentle agitation. The temperature of the buffer should be above the phase transition temperature of the lipids. This results in the formation of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles (LUVs) of a defined size, the MLV suspension is repeatedly passed through a polycarbonate membrane with a specific pore size using a mini-extruder.[8][9] For example, the suspension can be extruded 10-20 times through a 100 nm membrane.

UV-Induced Polymerization

Equipment:

  • Low-pressure mercury UV lamp (emitting at 254 nm)

  • Quartz cuvette or vial

Procedure:

  • Place the DC(8,9)PC vesicle suspension in a quartz container.

  • Expose the suspension to UV radiation (254 nm) for a defined period.[10] The duration of exposure is a critical parameter that influences the extent of polymerization and the final properties of the vesicles.

  • The polymerization process can be monitored by observing the color change of the suspension, which typically turns from colorless to blue or red, and by using UV-Vis spectroscopy.[11]

Characterization of Polymerized Vesicles

Techniques:

  • Dynamic Light Scattering (DLS): To determine the average hydrodynamic diameter and polydispersity index (PDI) of the vesicles before and after polymerization.[12]

  • Transmission Electron Microscopy (TEM): To visualize the morphology and lamellarity of the vesicles.[13]

  • UV-Vis Spectroscopy: To monitor the formation of the conjugated polymer backbone by measuring the absorbance at specific wavelengths (typically in the range of 400-600 nm).[14]

Quantitative Data Summary

The following tables summarize key quantitative data related to the UV-induced polymerization of DC(8,9)PC vesicles.

DC(8,9)PC (mol%)Co-lipidInitial Size (nm)PDI (Initial)Polymerized Size (nm)PDI (Polymerized)Reference
10DPPC~100< 0.1~100< 0.1[10]
20DPPC~100< 0.1~100< 0.1[10]
100NoneVariesVariesVariesVaries[6]

Table 1: Influence of DC(8,9)PC Concentration on Vesicle Properties. The inclusion of co-lipids like DPPC can help in the formation of stable, monodisperse vesicles. The size and PDI may not change significantly upon polymerization under controlled conditions.

UV Exposure Time (min)DC(8,9)PC (mol%)Encapsulated Marker% ReleaseReference
15>20Calcein~100[10]
4510CalceinMaximum[10]
4520CalceinMaximum[10]

Table 2: Effect of UV Irradiation Time on Marker Release. The release of encapsulated contents is dependent on both the concentration of DC(8,9)PC and the duration of UV exposure. Higher concentrations of the polymerizable lipid can lead to faster release upon shorter UV exposure.[10]

Visualizations

Mechanism of Polymerization

UV-Induced Polymerization of DC(8,9)PC Mechanism of UV-Induced Polymerization of DC(8,9)PC cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination UV_Photon UV Photon (254 nm) Monomer DC(8,9)PC Monomer (Diacetylene) UV_Photon->Monomer Absorption Excited_Monomer Excited Monomer (Radical Formation) Monomer->Excited_Monomer Another_Monomer Adjacent Monomer Excited_Monomer->Another_Monomer Attack Polymer_Chain Growing Polymer Chain (ene-yne backbone) Another_Monomer->Polymer_Chain Polymer_Chain->Another_Monomer Chain Reaction Stable_Polymer Stable Polymerized DC(8,9)PC Vesicle Polymer_Chain->Stable_Polymer e.g., Recombination

Caption: UV-induced polymerization of DC(8,9)PC.

Experimental Workflow

Experimental Workflow for DC(8,9)PC Vesicle Polymerization Experimental Workflow for DC(8,9)PC Vesicle Polymerization cluster_preparation Vesicle Preparation cluster_polymerization Polymerization cluster_characterization Characterization Lipid_Dissolution 1. Dissolve DC(8,9)PC and co-lipids in organic solvent Film_Formation 2. Form thin lipid film via rotary evaporation Lipid_Dissolution->Film_Formation Hydration 3. Hydrate film with aqueous buffer to form MLVs Film_Formation->Hydration Extrusion 4. Extrude through polycarbonate membrane to form LUVs Hydration->Extrusion UV_Irradiation 5. Expose LUV suspension to 254 nm UV light Extrusion->UV_Irradiation DLS DLS (Size, PDI) UV_Irradiation->DLS TEM TEM (Morphology) UV_Irradiation->TEM UV_Vis UV-Vis Spectroscopy (Polymerization) UV_Irradiation->UV_Vis

Caption: Workflow for DC(8,9)PC vesicle polymerization.

References

In-Depth Technical Guide: Thermal Phase Behavior of 23:2 Diyne PC Lipid Bilayers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC) is a unique phospholipid distinguished by the presence of diyne moieties within its acyl chains. This structural feature imparts the ability to undergo photopolymerization upon exposure to UV light, forming stabilized, cross-linked lipid assemblies.[1] This property makes 23:2 Diyne PC a valuable component in the development of robust drug delivery vehicles, biosensors, and model membrane systems. Understanding the thermal phase behavior of 23:2 Diyne PC lipid bilayers is critical for optimizing these applications, as the phase state of the lipid directly influences membrane fluidity, permeability, and the efficiency of photopolymerization. This guide provides a comprehensive overview of the thermal characteristics of 23:2 Diyne PC bilayers, detailing quantitative data and experimental protocols for its analysis.

Thermal Phase Transitions of 23:2 Diyne PC Bilayers

Lipid bilayers exhibit a characteristic main phase transition temperature (Tm), at which they convert from a well-ordered gel phase (Lβ') to a more fluid liquid-crystalline phase (Lα). This transition is a critical determinant of the physical properties of the membrane.

Quantitative Thermal Parameters

The thermal phase behavior of pure 23:2 Diyne PC has been characterized, with a reported melting temperature of approximately 45°C.[2] In mixed lipid systems, the transition temperature and enthalpy can be influenced by the presence of other lipids and molecules such as cholesterol. For instance, in liposomes composed of 23:2 Diyne PC (DC8,9PC) and DSPE-PEG-2000, the main transition temperature is observed to be around 43°C. The inclusion of cholesterol and the concentration of PEGylated lipids can modulate the enthalpy of this transition, indicating changes in the intermolecular interactions within the lipid bilayer.[2]

ParameterValueExperimental ConditionsReference
Main Transition Temperature (Tm) ~45 °CPure 23:2 Diyne PC[2]
Main Transition Temperature (Tm) ~40 °CGeneral reference[1]
Main Transition Temperature (Tm) 43.16 °C90:10 mol% 23:2 Diyne PC : DSPE-PEG-2000[2]
Transition Enthalpy (ΔH) VariesDependent on composition and additives[2]

Note: The exact values for the pre-transition temperature (Tp) and the enthalpy of transition (ΔH) for pure 23:2 Diyne PC bilayers are not consistently reported in the literature and can be influenced by sample preparation and experimental conditions.

Experimental Protocols for Characterizing Thermal Phase Behavior

A variety of biophysical techniques can be employed to investigate the thermal phase behavior of 23:2 Diyne PC lipid bilayers. The following sections detail the methodologies for the most common and effective approaches.

Differential Scanning Calorimetry (DSC)

DSC is a powerful technique for directly measuring the heat changes associated with lipid phase transitions. It provides precise values for Tm, Tp, and ΔH.

Methodology:

  • Liposome (B1194612) Preparation:

    • Dissolve 23:2 Diyne PC in a suitable organic solvent (e.g., chloroform).

    • Create a thin lipid film by evaporating the solvent under a stream of nitrogen gas, followed by vacuum desiccation for at least 2 hours to remove residual solvent.

    • Hydrate the lipid film with an appropriate aqueous buffer (e.g., HEPES, PBS) by vortexing at a temperature above the Tm of the lipid (~50-60°C). This process typically results in the formation of multilamellar vesicles (MLVs).

    • For unilamellar vesicles (LUVs), the MLV suspension can be subjected to extrusion through polycarbonate filters with a defined pore size (e.g., 100 nm) at a temperature above Tm.[3]

  • DSC Analysis:

    • Accurately weigh a known amount of the liposome dispersion (typically 1-5 mg of lipid) into a DSC sample pan.

    • Use the same buffer as a reference in an identical empty pan.

    • Seal both pans hermetically.

    • Place the sample and reference pans in the calorimeter cell.

    • Equilibrate the system at a starting temperature well below the expected transition temperature (e.g., 20°C).

    • Scan the temperature at a controlled rate (e.g., 1-2°C/min) up to a temperature well above the transition (e.g., 60°C).

    • Record the differential power required to maintain a zero temperature difference between the sample and reference pans as a function of temperature.

    • The resulting thermogram will show an endothermic peak at the phase transition. The peak maximum corresponds to the Tm, and the area under the peak is proportional to the enthalpy of the transition (ΔH).

DSC_Workflow cluster_prep Liposome Preparation cluster_dsc DSC Analysis dissolve Dissolve 23:2 Diyne PC in Chloroform film Create Thin Lipid Film dissolve->film Evaporation hydrate Hydrate with Buffer (> Tm) to form MLVs film->hydrate Vortexing extrude Extrude to form LUVs (Optional) hydrate->extrude load Load Sample and Reference extrude->load scan Temperature Scan (e.g., 20-60°C at 1°C/min) load->scan analyze Analyze Thermogram (Tm, ΔH) scan->analyze

Fig. 1: Experimental workflow for DSC analysis of 23:2 Diyne PC liposomes.
X-Ray Diffraction

X-ray diffraction provides detailed structural information about the lipid bilayer, including the lamellar repeat distance (d-spacing), which changes during a phase transition.

Methodology:

  • Sample Preparation for Oriented Bilayers:

    • Prepare a concentrated, viscous solution of 23:2 Diyne PC liposomes.

    • Deposit a small aliquot of the liposome suspension onto a clean, flat substrate (e.g., a silicon wafer or glass slide).

    • Allow the solvent to evaporate slowly in a controlled humidity environment to form oriented multilayers.

  • X-ray Diffraction Measurement:

    • Mount the sample in a temperature-controlled stage within the X-ray beam.

    • Acquire diffraction patterns at various temperatures, stepping through the phase transition region.

    • Equilibrate the sample at each temperature for a sufficient time before measurement.

    • The lamellar repeat spacing is calculated from the position of the Bragg peaks in the low-angle region. A sharp decrease in the d-spacing is typically observed at the Tm, reflecting the melting of the hydrocarbon chains and a decrease in bilayer thickness.

XRay_Workflow cluster_prep Sample Preparation cluster_xray X-Ray Diffraction liposomes Concentrated Liposome Suspension deposit Deposit on Substrate liposomes->deposit orient Slow Evaporation to form Oriented Multilayers deposit->orient mount Mount in Temperature- Controlled Stage orient->mount acquire Acquire Diffraction Patterns at Various Temps mount->acquire analyze Analyze d-spacing vs. Temperature acquire->analyze

Fig. 2: Workflow for X-ray diffraction analysis of 23:2 Diyne PC bilayers.
Vibrational Spectroscopy (FTIR and Raman)

Fourier Transform Infrared (FTIR) and Raman spectroscopy are sensitive to the conformational changes in the lipid acyl chains that occur during a phase transition.

Methodology for FTIR Spectroscopy:

  • Sample Preparation:

    • Prepare a hydrated lipid sample as described for DSC.

    • For transmission measurements, place a small amount of the sample between two CaF2 or BaF2 windows separated by a thin spacer.

    • For Attenuated Total Reflectance (ATR) measurements, deposit a thin film of the hydrated lipid onto the ATR crystal.

  • FTIR Measurement:

    • Place the sample in a temperature-controlled cell.

    • Record FTIR spectra over a range of temperatures, equilibrating at each temperature before measurement.

    • Monitor the frequency of the symmetric (νs) and asymmetric (νas) CH2 stretching vibrations (typically in the 2800-3000 cm-1 region) and the C=O stretching vibration of the ester group (~1730 cm-1).

    • An abrupt increase in the frequency of the CH2 stretching modes and a broadening of the C=O stretching band indicate the transition from the gel to the liquid-crystalline phase.

Methodology for Raman Spectroscopy:

  • Sample Preparation:

    • Prepare a liposome suspension as described for DSC.

    • Place the suspension in a temperature-controlled cuvette.

  • Raman Measurement:

    • Focus the laser on the sample and collect Raman spectra at different temperatures.

    • Monitor the C-H stretching region (2800-3100 cm-1) and the C-C skeletal stretching region (1000-1200 cm-1).

    • The ratio of the intensities of certain peaks in the C-H stretching region (e.g., I2885/I2850) is sensitive to the conformational order of the acyl chains and will show a sharp change at the Tm. The C≡C stretching vibrations of the diyne groups (around 2260 cm-1) can also be monitored for changes in their environment.

Spectroscopy_Signaling cluster_phase Phase Transition cluster_ftir FTIR Spectral Changes cluster_raman Raman Spectral Changes gel Gel Phase (Lβ') (Ordered Acyl Chains) liquid Liquid-Crystalline Phase (Lα) (Disordered Acyl Chains) gel->liquid Increase in Temperature (Tm) ch_stretch_freq Increase in CH2 Stretching Frequency liquid->ch_stretch_freq co_stretch_broad Broadening of C=O Stretching Band liquid->co_stretch_broad ch_intensity Change in I2885/I2850 Intensity Ratio liquid->ch_intensity cc_skeletal Changes in C-C Skeletal Modes liquid->cc_skeletal

Fig. 3: Signaling pathways of spectral changes during phase transition.

Conclusion

The thermal phase behavior of 23:2 Diyne PC lipid bilayers is a critical aspect governing their application in advanced materials and drug delivery systems. The main phase transition from a gel to a liquid-crystalline state, occurring at approximately 45°C for the pure lipid, dictates the bilayer's physical properties and its capacity for photopolymerization. This guide has provided a summary of the key thermal parameters and detailed experimental protocols for their determination using DSC, X-ray diffraction, and vibrational spectroscopy. A thorough characterization of the thermal properties of 23:2 Diyne PC-containing systems is essential for the rational design and optimization of novel, stabilized lipid-based technologies.

References

A Technical Guide to the Topochemical Polymerization of Diacetylene Phospholipids in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The transformation of self-assembled diacetylene phospholipids (B1166683) (PLs) from a monomeric state to a stable, polymerized vesicular structure is a field of significant interest, particularly in the development of advanced drug delivery systems. While often referred to as spontaneous, the polymerization is a topochemical reaction, meaning it is critically dependent on the precise alignment of monomer units within a lattice, and is typically initiated by ultraviolet (UV) irradiation. This guide provides an in-depth overview of the core principles, experimental methodologies, and critical factors governing the polymerization of diacetylene PLs in solution, with a focus on their application in creating robust, controlled-release drug carriers.

Mechanism of Polymerization

Diacetylene phospholipids are amphiphilic molecules that, when dispersed in an aqueous solution above their critical micelle concentration, self-assemble into ordered structures such as liposomes or vesicles. The polymerization process is not spontaneous but is a topochemical 1,4-addition reaction initiated by exposing the assembled monomers to UV light, typically at a wavelength of 254 nm.[1][2][3]

This process requires the diacetylene monomers to be in a highly ordered, crystal-like state, which is usually achieved at temperatures below the lipid's phase transition temperature.[3] The UV energy initiates a free-radical chain reaction, causing adjacent diacetylene groups to form a conjugated polymer backbone of alternating double and triple bonds (an "ene-yne" structure).[4][5] This conjugated backbone is the chromophore responsible for the unique optical properties of polydiacetylene (PDA), including its characteristic blue color in the polymerized state and its transition to red upon perturbation by external stimuli like heat or chemical interactions.[5][6]

Diagram 1: Topochemical polymerization of diacetylene monomers.

Experimental Protocols

The formation and polymerization of diacetylene phospholipid vesicles involve a multi-step process. The following protocols are generalized from common methodologies cited in the literature.

Vesicle Preparation: Thin-Film Hydration and Extrusion

This is a standard method for producing unilamellar vesicles of a controlled size.

  • Lipid Mixture Preparation : The diacetylene phospholipid (e.g., 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, or DiynePC) and any other lipids (e.g., DOPC, DMPC, cholesterol) are dissolved in an organic solvent such as chloroform (B151607) in a round-bottom flask.[2]

  • Thin Film Formation : The organic solvent is removed under reduced pressure using a rotary evaporator. This leaves a thin, dry lipid film on the interior surface of the flask. The flask is typically kept under a vacuum for several hours to ensure all residual solvent is removed.[2]

  • Hydration : The lipid film is hydrated with an aqueous buffer solution (e.g., phosphate-buffered saline, PBS) at a temperature above the lipid's phase transition temperature.[2] The solution is agitated, causing the lipid sheets to swell and form multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion) : To obtain large unilamellar vesicles (LUVs) with a uniform size distribution, the MLV suspension is repeatedly passed through a polycarbonate filter with a defined pore size (e.g., 50 nm or 100 nm) using a mini-extruder.[2] This process is also performed above the lipid's transition temperature.

  • Annealing : The resulting LUV suspension is cooled and stored at a temperature (e.g., 4°C) that promotes the formation of the ordered gel phase required for efficient polymerization.

Photopolymerization of Vesicles
  • Sample Preparation : The vesicle solution is placed in a suitable container, such as a quartz cuvette or a microfluidic channel.[2] For some diacetylene lipids, oxygen must be removed from the solution prior to polymerization as it can inhibit the reaction.[1]

  • UV Irradiation : The sample is exposed to a UV light source, typically a low-pressure mercury lamp emitting at 254 nm.[1][2] The distance from the lamp to the sample is typically kept constant (e.g., 1-5 cm).[1][2]

  • Exposure Duration : The duration of UV exposure is a critical parameter that controls the degree of polymerization. Irradiation times can range from minutes to hours, depending on the desired polymer chain length and vesicle properties.[2][7][8]

  • Post-Polymerization : After irradiation, unreacted monomers can be removed by washing or dialysis if necessary.[1][2] The polymerized vesicles are typically stored in the dark at low temperatures to prevent degradation.[2]

Experimental_Workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_char Characterization A 1. Mix Lipids in Organic Solvent B 2. Create Thin Film (Rotary Evaporation) A->B C 3. Hydrate Film with Buffer B->C D 4. Extrude for Uniform Size (LUVs) C->D E 5. Cool to Form Ordered Gel Phase D->E F 6. Expose to UV Light (254 nm) E->F G 7. Analyze Vesicles F->G H DLS (Size) TEM (Morphology) UV-Vis (Polymerization) G->H

Diagram 2: General experimental workflow for vesicle polymerization.

Quantitative Data on Polymerized Vesicles

The degree of polymerization and the inclusion of other lipids significantly impact the physicochemical properties of the vesicles, particularly their stability and permeability. This is crucial for applications such as controlled drug release.

Effect of Composition on Drug Release

Incorporating diacetylene lipids like 10,12-pentacosadiynoic acid (PCDA) into phospholipid vesicles dramatically reduces the release rate of encapsulated drugs, such as paclitaxel (B517696). Increasing the molar ratio of PCDA enhances this effect.

Vesicle Composition (PCDA:Phospholipid Molar Ratio)Cumulative Paclitaxel Release in 24h (%)Reference
0:1 (Conventional Liposome)98.0 ± 2.1[7][8]
1:372.0 ± 5.8[7][8]
1:143.9 ± 6.5[7][8]
3:120.1 ± 5.4[7][8]

Table 1: Impact of PCDA concentration on the 24-hour cumulative release of paclitaxel from polymerized vesicles.

Effect of UV Irradiation Time on Drug Release

The extent of polymerization, controlled by the UV irradiation time, is another key factor in tuning the permeability of the vesicle membrane. Longer exposure times lead to a more extensively cross-linked polymer network, further hindering drug release.

UV Irradiation Time (minutes)Cumulative Paclitaxel Release in 24h (%)Reference
2090.5 ± 3.7[7][8]
4037.6 ± 2.3[7][8]

Table 2: Impact of UV irradiation time on the 24-hour cumulative release of paclitaxel from polymerized PCDA/phospholipid (1:1 molar ratio) vesicles.[7][8]

Factors Influencing Polymerization and Stability

The success and characteristics of the final polymerized vesicles are governed by a combination of compositional and environmental factors.

  • Lipid Packing and Temperature : Topochemical polymerization is highly dependent on the precise alignment of the diacetylene monomers.[3][9] This required ordered packing is typically found when the lipids are in the solid-ordered (gel) phase, i.e., at temperatures below their main phase transition temperature (Tm).[3] Polymerization is often inhibited above the Tm where the membrane is in a more fluid, liquid-disordered state.[3]

  • Lipid Composition : The presence of other lipids can influence polymerization. Mixing with saturated phospholipids that also form ordered domains can create a suitable matrix for the diacetylene lipids to polymerize.[10] Conversely, mixing with unsaturated lipids that promote a fluid phase can inhibit the reaction.[10] The insertion of phospholipids like DMPC can also alter the hydrogen bonding network of the PDA headgroups, affecting the rigidity and sensory response of the final polymer.[11]

  • UV Dose : The total dose of UV radiation positively correlates with the degree of polymerization.[2] This allows for fine-tuning of the vesicle's mechanical properties and permeability.

  • Stability : Polymerization significantly enhances the stability of vesicles. Polymerized vesicles show much greater resistance to disruption by detergents (e.g., Triton X-100) and plasma components compared to their non-polymerized counterparts.[7][8][12] This increased robustness is a primary advantage for in vivo drug delivery applications.[13]

Logical_Relationships Temp Temperature < Tm Packing Ordered Monomer Packing (Gel Phase) Temp->Packing Comp Lipid Composition (e.g., high saturated lipid %) Comp->Packing UV UV Exposure (Dose & Duration) PolyEff High Polymerization Efficiency UV->PolyEff Packing->PolyEff Stability Enhanced Vesicle Stability PolyEff->Stability Release Controlled/Sustained Drug Release PolyEff->Release

Diagram 3: Factors influencing polymerization and vesicle properties.

Conclusion

The UV-initiated topochemical polymerization of diacetylene phospholipids in solution provides a powerful and versatile method for creating highly stable vesicles with tunable permeability. By carefully controlling experimental parameters such as lipid composition, temperature, and UV exposure, researchers can engineer robust nanocarriers for advanced drug delivery systems. The resulting polydiacetylene vesicles offer significant advantages over conventional liposomes, including enhanced resistance to biological degradation and precise control over the release kinetics of encapsulated therapeutic agents, making them a promising platform for future pharmaceutical development.

References

The Versatility of Diacetylene Lipids: A Technical Guide to their Applications in Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the synthesis, properties, and cutting-edge applications of diacetylene lipids, tailored for researchers, scientists, and professionals in drug development.

Diacetylene lipids are a fascinating class of molecules that have garnered significant attention for their unique ability to self-assemble and polymerize into structures with remarkable optical and mechanical properties. Upon exposure to UV light, these lipids undergo a topochemical polymerization, forming conjugated polydiacetylene (PDA) chains. This process is often accompanied by a distinct color change, typically from colorless or faint blue to a vibrant blue, and a further transition to red in response to various external stimuli. This stimuli-responsive behavior, coupled with their biocompatibility, makes diacetylene lipids highly valuable for a wide range of applications, from sensitive biosensors to sophisticated drug delivery systems. This technical guide provides a comprehensive overview of the current landscape of diacetylene lipid applications, with a focus on quantitative data, detailed experimental protocols, and visual representations of key processes.

Core Applications of Diacetylene Lipids

The unique properties of polydiacetylene-based materials have led to their exploration in numerous fields. The two most prominent areas of application are in the development of highly sensitive biosensors and as a component of advanced drug delivery vehicles.

Biosensing Platforms

The chromic and fluorogenic transitions of polydiacetylene vesicles are the cornerstone of their use as biosensors.[1][2][3] These vesicles can be functionalized with specific recognition elements, such as antibodies, peptides, or nucleic acids, to detect a wide array of analytes, including viruses, bacteria, toxins, and specific biomarkers.[4][5] The binding of a target analyte to the functionalized vesicle surface perturbs the conjugated PDA backbone, inducing a colorimetric shift from blue to red and often a simultaneous increase in fluorescence.[2][3][6] This change can be readily detected by the naked eye or quantified using spectroscopic methods, enabling the development of simple, rapid, and sensitive diagnostic tools.[7][8][9]

Drug Delivery Systems

The stability and controlled permeability of polymerized diacetylene vesicles make them excellent candidates for drug delivery applications.[10][11][12][13] Unlike conventional liposomes, which can be prone to leakage and instability, PDA vesicles offer enhanced robustness.[10][14] The release of encapsulated drugs can be triggered by external stimuli such as temperature, pH, or light, allowing for targeted and on-demand drug release. Furthermore, the incorporation of diacetylene lipids into phospholipid vesicles can significantly improve their stability and provide a mechanism for controlled release.[10][12][13]

Quantitative Data Summary

The following tables summarize key quantitative data extracted from the literature, providing a comparative overview of the performance of various diacetylene lipid-based systems.

Application AreaDiacetylene Lipid/SystemAnalyte/DrugKey Performance MetricValueReference
Drug Delivery 10,12-pentacosadiynoic acid (PCDA) vesiclesPaclitaxel24h Drug Release (50% PCDA)57 ± 1%[10]
24h Drug Release (75% PCDA)32 ± 4%[10]
PCDA/phospholipid vesicles (1:3)Paclitaxel24h Drug Release72.0 ± 5.8%[12][13]
PCDA/phospholipid vesicles (1:1)Paclitaxel24h Drug Release43.9 ± 6.5%[12][13]
PCDA/phospholipid vesicles (3:1)Paclitaxel24h Drug Release20.1 ± 5.4%[12][13]
Biosensing PDA–EDEA–TAA liposomesPb²⁺Detection Limit38 nM[7][9]
PDA–EDEA–OA liposomesPb²⁺Detection Limit25 nM[7][9]
Material Properties PDA thin films-Breakthrough Force Increase (Blue-to-Red)113%[15][16]
Young's Modulus Decrease (Blue-to-Red)21%[15][16]
SystemParticle Size (nm)Zeta-Potential (mV)Reference
PCDA vesicles29 ± 4 to 149 ± 18-3 ± 1 to > -25[10]

Key Experimental Protocols

This section provides detailed methodologies for the preparation and polymerization of diacetylene lipid vesicles, which are fundamental to many of their applications.

Preparation of Diacetylene Lipid Vesicles via Solvent Injection

This method is widely used for the formation of unilamellar vesicles.[2][3]

Materials:

  • Diacetylene lipid (e.g., 10,12-pentacosadiynoic acid, PCDA)

  • Ethanol (B145695)

  • Deionized water

Protocol:

  • Prepare a 2 mg/mL solution of the diacetylene lipid in ethanol.[2][3]

  • Heat a volume of deionized water (e.g., 15 mL) to a temperature 5–10 °C above the melting temperature of the diacetylene lipid, while stirring vigorously.[2][3]

  • Slowly inject a small volume (e.g., 500 µL) of the diacetylene lipid/ethanol solution into the heated water.[2][3]

  • Continue vigorous stirring for approximately 1 hour to allow for vesicle formation and ethanol evaporation.[2][3]

  • Cool the vesicle solution and store it at 4 °C overnight to allow for self-assembly and annealing.[2][3][17]

Preparation of Diacetylene Lipid Vesicles via Thin Film Hydration

This is a conventional method for producing liposomes and vesicles.

Materials:

  • Diacetylene lipid and any additional lipids (e.g., phospholipids)

  • Chloroform (B151607) or other suitable organic solvent

  • Aqueous buffer solution

Protocol:

  • Dissolve the diacetylene lipid and any other lipid components in chloroform in a round-bottom flask.[18]

  • Evaporate the organic solvent under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydrate the dry lipid film by adding an aqueous buffer solution and agitating the flask.[18]

  • To obtain vesicles of a specific size, the resulting suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size.[18]

Photopolymerization of Diacetylene Lipid Vesicles

This step is crucial for stabilizing the vesicles and inducing their chromic properties.

Materials:

  • Diacetylene lipid vesicle suspension

  • UV lamp (typically emitting at 254 nm)

Protocol:

  • Place the diacetylene lipid vesicle suspension in a suitable container (e.g., a quartz cuvette).

  • Expose the suspension to UV light at 254 nm for a specific duration.[17] The irradiation time can be varied to control the extent of polymerization.[12][13]

  • The solution will typically turn a deep blue color upon successful polymerization, indicating the formation of the polydiacetylene backbone.[7][9]

Visualizing Key Processes

The following diagrams, generated using the DOT language, illustrate fundamental workflows and signaling pathways related to diacetylene lipid applications.

G cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_sensing Sensing Mechanism DA_Lipid Diacetylene Lipid DA_Solution Diacetylene Solution DA_Lipid->DA_Solution Solvent Organic Solvent (e.g., Ethanol) Solvent->DA_Solution Aq_Phase Aqueous Phase Vesicle_Suspension Monomeric Vesicle Suspension Aq_Phase->Vesicle_Suspension DA_Solution->Vesicle_Suspension Injection/Hydration Poly_Vesicles_Blue Polymerized Vesicles (Blue Phase) Vesicle_Suspension->Poly_Vesicles_Blue UV_Light UV Irradiation (254 nm) UV_Light->Poly_Vesicles_Blue Poly_Vesicles_Red Polymerized Vesicles (Red Phase) Poly_Vesicles_Blue->Poly_Vesicles_Red Analyte Target Analyte Analyte->Poly_Vesicles_Red Binding Event Signal Colorimetric/Fluorescent Signal Poly_Vesicles_Red->Signal

Caption: Workflow for diacetylene vesicle synthesis, polymerization, and sensing.

G cluster_drug_delivery Stimuli-Responsive Drug Release Drug_Loaded Drug-Loaded PDA Vesicle Vesicle_Perturbation Vesicle Perturbation Drug_Loaded->Vesicle_Perturbation Stimulus External Stimulus (Heat, pH, Light) Stimulus->Vesicle_Perturbation Drug_Release Drug Release Vesicle_Perturbation->Drug_Release

Caption: Mechanism of stimuli-responsive drug release from PDA vesicles.

Future Outlook

The field of diacetylene lipid research continues to evolve, with ongoing efforts to develop novel lipid structures, improve the sensitivity and selectivity of biosensors, and design more sophisticated drug delivery systems. The inherent versatility of these "smart" materials, combined with a deeper understanding of their structure-property relationships, promises to unlock new and exciting applications in medicine, diagnostics, and materials science. The continued development of robust and reproducible protocols, as outlined in this guide, will be crucial for translating the potential of diacetylene lipids from the laboratory to real-world applications.

References

In-Depth Technical Guide to 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (CAS 76078-28-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, supplier information, and key experimental protocols for 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (CAS 76078-28-9). This unique phospholipid, containing photo-polymerizable diacetylene moieties, is a valuable tool in the development of advanced drug delivery systems, biosensors, and model cell membranes.

Core Properties

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly referred to as 23:2 Diyne PC or DC(8,9)PC, is a synthetic phospholipid characterized by the presence of two tricosadiynoyl acyl chains esterified to the glycerol (B35011) backbone. These diacetylene groups within the hydrophobic tails confer the ability to undergo topotactic photopolymerization upon exposure to UV light, typically at 254 nm. This polymerization process transforms the fluid lipid assembly into a more robust, stable structure, a property that is extensively utilized in various research and biotechnological applications.

Physicochemical Data
PropertyValueReference
CAS Number 76078-28-9
Molecular Formula C₅₄H₉₂NO₈P
Molecular Weight 914.28 g/mol
Appearance White to off-white powder
Storage Temperature -20°C
Solubility Soluble in organic solvents such as chloroform (B151607)
Synonyms 23:2 Diyne PC, DC(8,9)PC, 1,2-ditricosa-10,12-diynoyl-sn-glycero-3-phosphocholine

Key Applications

The unique photopolymerizable nature of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine makes it a versatile tool for creating stabilized lipid assemblies. Its primary applications include:

  • Drug Delivery: Formation of robust, polymerized liposomes for the controlled release of encapsulated therapeutic agents. These polymerized vesicles exhibit enhanced stability in biological fluids compared to their non-polymerized counterparts.

  • Biosensors: The colorimetric change (blue to red) associated with the polymerization of diacetylene lipids upon perturbation of the lipid assembly is harnessed for the development of sensitive biosensors for detecting analytes such as proteins, enzymes, and pathogens.

  • Model Membranes: Used to create stable, model cell membranes for studying lipid-protein interactions and other membrane-associated phenomena.

Experimental Protocols

Preparation of Sonicated Unilamellar Vesicles (SUVs) and Photopolymerization

This protocol outlines the preparation of small unilamellar vesicles (SUVs) composed of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine and their subsequent photopolymerization.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine powder

  • Chloroform

  • Desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Argon or Nitrogen gas

  • Probe sonicator

  • Low-pressure mercury arc lamp (254 nm)

  • Quartz cuvette

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired amount of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine in chloroform in a round-bottom flask.

    • Remove the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired aqueous buffer by vortexing vigorously. This will result in the formation of multilamellar vesicles (MLVs).

  • Sonication:

    • Submerge the tip of a probe sonicator into the MLV suspension.

    • Sonicate the suspension in an ice bath until the milky solution becomes clear, indicating the formation of SUVs. The sonication time will vary depending on the volume and concentration.

  • Photopolymerization:

    • Transfer the SUV suspension to a quartz cuvette.

    • Purge the suspension with argon or nitrogen gas for several minutes to remove dissolved oxygen, which can quench the polymerization reaction.

    • Expose the cuvette to UV light (254 nm) from a low-pressure mercury arc lamp. The distance from the lamp and the irradiation time will need to be optimized depending on the desired degree of polymerization. The solution will typically turn from colorless to a blue or red color upon polymerization.

G cluster_prep Vesicle Preparation cluster_poly Photopolymerization Lipid Film Lipid Film Hydration Hydration Lipid Film->Hydration Sonication Sonication Hydration->Sonication SUVs SUVs Sonication->SUVs UV Irradiation (254 nm) UV Irradiation (254 nm) SUVs->UV Irradiation (254 nm) Polymerized Vesicles Polymerized Vesicles UV Irradiation (254 nm)->Polymerized Vesicles

Caption: Experimental workflow for the preparation and photopolymerization of vesicles.

Preparation of Giant Unilamellar Vesicles (GUVs) by Electroformation

This method is suitable for creating larger, micron-sized vesicles, which are often used as model membranes.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine

  • Chloroform

  • Indium tin oxide (ITO)-coated glass slides

  • Vesicle electroformation chamber

  • Function generator

  • Sucrose (B13894) solution (e.g., 200 mM)

  • Glucose solution (e.g., 200 mM)

Methodology:

  • Lipid Film Deposition:

    • Dissolve 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine in chloroform.

    • Deposit a small volume (e.g., 5-10 µL) of the lipid solution onto the conductive side of two ITO-coated glass slides and allow the solvent to evaporate completely.

    • Place the slides under vacuum to remove residual solvent.

  • Assembly of the Electroformation Chamber:

    • Assemble the two ITO slides with the conductive, lipid-coated sides facing each other, separated by a silicone spacer to create a chamber.

  • Hydration and Electroformation:

    • Fill the chamber with a sucrose solution.

    • Connect the ITO slides to a function generator.

    • Apply an AC electric field (e.g., 10 Hz, 1.5 V) for 2-4 hours at a temperature above the lipid's phase transition temperature.

    • Reduce the frequency (e.g., to 2 Hz) for an additional 30 minutes to detach the vesicles from the electrode surface.

  • Harvesting GUVs:

    • Carefully collect the GUV-containing solution from the chamber. The GUVs can then be transferred to a glucose solution of the same osmolarity for observation under a microscope (the density difference will cause the GUVs to settle at the bottom of the observation chamber).

G Lipid on ITO Lipid on ITO Assemble Chamber Assemble Chamber Lipid on ITO->Assemble Chamber Hydration with Sucrose Hydration with Sucrose Assemble Chamber->Hydration with Sucrose Apply AC Field Apply AC Field Hydration with Sucrose->Apply AC Field Harvest GUVs Harvest GUVs Apply AC Field->Harvest GUVs

Caption: Workflow for the preparation of Giant Unilamellar Vesicles (GUVs).

Signaling Pathways

Currently, there is no direct evidence in the scientific literature to suggest that 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine is directly involved in or modulates specific cellular signaling pathways. Its primary use in research is as a structural component of synthetic lipid assemblies rather than as a bioactive signaling molecule. The focus of existing research is on the physical and chemical properties of the vesicles and their applications in delivery and sensing, rather than on their direct interactions with intracellular signaling cascades.

Suppliers

A number of chemical suppliers provide 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine for research purposes.

SupplierProduct Name/SynonymWebsite
Avanti Polar Lipids 23:2 Diyne PC [DC(8,9)PC]avantilipids.com
Sigma-Aldrich (Merck) 23:2 Diyne PC [DC(8,9)PC]sigmaaldrich.com
Cayman Chemical 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-PCcaymanchem.com
Chemsrc 1,2-bis(10,12-tricosadiynoyl)phosphatidylcholinechemsrc.com
AxisPharm 23:2 Diyne PC [DC(8,9)PC]axispharm.com
Creative Enzymes 23:2 Diyne PC [DC(8,9)PC]creative-enzymes.com
BroadPharm DC8,9PCbroadpharm.com

Disclaimer: This information is intended for research and development purposes only. Please consult the safety data sheet (SDS) from the respective supplier before handling this compound. The experimental protocols provided are general guidelines and may require optimization for specific applications.

Introduction to Topotactic Polymerization of Diacetylenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Topotactic Polymerization of Diacetylene Carbamates: A Focus on DC(8,9)PC Analogs

For the Attention of Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the topotactic polymerization of diacetylene derivatives, with a specific focus on long-chain diacetylene bis-carbamates, analogous to 10,12-docosadiynoic acid bis-N-(4-n-octylphenyl) carbamate (B1207046), designated as DC(8,9)PC. Due to the limited availability of specific experimental data for DC(8,9)PC in publicly accessible literature, this guide leverages established principles and detailed protocols for closely related and well-studied diacetylene systems. The methodologies and data presented herein serve as a robust framework for the synthesis, polymerization, and characterization of this class of materials.

Topotactic polymerization is a solid-state reaction where the monomer crystals are converted into polymer crystals with minimal distortion of the crystal lattice. This process is particularly significant for diacetylene compounds, which can be arranged in a highly ordered fashion in the crystalline state. Upon exposure to UV or gamma radiation, or by thermal annealing, these monomers undergo a 1,4-addition polymerization to yield a conjugated polymer backbone of alternating double and triple bonds (an ene-yne structure).

The reactivity of diacetylene monomers in the solid state is governed by the packing parameters of the crystal lattice, as described by the topochemical postulates. Key parameters include the distance between neighboring reactive carbon atoms (C1 and C4'), the translational distance of the monomers along the stacking axis, and the orientation angle of the diacetylene rod relative to the stacking axis. Side groups, such as carbamates, play a crucial role in directing the self-assembly of the monomers into the required geometry for polymerization through intermolecular hydrogen bonding.

The resulting polydiacetylenes (PDAs) exhibit unique chromogenic properties. Typically, the initial polymer is in a "blue phase" with a characteristic absorption maximum around 640 nm.[1] This blue phase can transition to a "red phase," absorbing at approximately 540 nm, in response to external stimuli such as temperature, pH, or mechanical stress.[1] This colorimetric transition makes PDAs attractive materials for sensor applications and drug delivery systems.

Synthesis of Diacetylene Bis-Carbamate Monomers

Synthesis of 10,12-Docosadiynedioic Acid

10,12-Docosadiynedioic acid is a known polymerizable diacid.[2] Its synthesis typically involves the coupling of smaller acetylenic precursors.

Synthesis of DC(8,9)PC Monomer

The formation of the bis-carbamate can be achieved through the reaction of the diacid with an appropriate amine, likely via an isocyanate intermediate. A common method for forming carbamates from carboxylic acids is the Curtius rearrangement.[3]

Representative Experimental Protocol for Carbamate Synthesis (via Curtius Rearrangement):

  • Activation of the Carboxylic Acid: 10,12-docosadiynedioic acid is converted to the corresponding diacyl chloride by reacting with a chlorinating agent such as thionyl chloride or oxalyl chloride in an inert solvent (e.g., dichloromethane, DCM) with a catalytic amount of N,N-dimethylformamide (DMF). The reaction is typically run at room temperature until the evolution of gas ceases. The solvent and excess reagent are removed under reduced pressure.

  • Formation of the Acyl Azide (B81097): The diacyl chloride is dissolved in a suitable solvent like acetone (B3395972) or THF and treated with an aqueous solution of sodium azide. The reaction is usually performed at low temperatures (0-5 °C) and stirred for several hours.

  • Curtius Rearrangement and Trapping of the Isocyanate: The acyl azide is carefully extracted into an organic solvent. Upon gentle heating in an inert solvent (e.g., toluene), the acyl azide undergoes the Curtius rearrangement to form the corresponding diisocyanate. This is immediately trapped by the addition of 4-n-octylphenol. The reaction mixture is refluxed until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC) or infrared spectroscopy (disappearance of the isocyanate peak).

  • Purification: The resulting bis-carbamate, DC(8,9)PC, is then purified by column chromatography or recrystallization to obtain the pure monomer for polymerization.

Topotactic Polymerization of Diacetylene Bis-Carbamates

The topotactic polymerization of diacetylene monomers is typically initiated by UV irradiation of the crystalline monomer. The success of the polymerization is highly dependent on the molecular packing in the solid state.

Detailed Experimental Protocol for UV-induced Polymerization:

  • Monomer Film/Crystal Preparation:

    • For Thin Films: The DC(8,9)PC monomer is dissolved in a suitable organic solvent (e.g., chloroform, THF). The solution is then cast onto a quartz substrate and the solvent is allowed to evaporate slowly to form a crystalline film.

    • For Single Crystals: Single crystals of the monomer can be grown from a saturated solution by slow evaporation or slow cooling.

  • UV Irradiation: The monomer film or crystal is exposed to UV radiation, typically from a low-pressure mercury lamp with an emission wavelength of 254 nm. The irradiation is carried out at a controlled temperature.

  • Monitoring the Polymerization: The progress of the polymerization can be monitored visually by the appearance of the characteristic blue or purple color of the polydiacetylene. Quantitative analysis is performed using UV-Vis spectroscopy by monitoring the increase in absorbance at the characteristic wavelengths of the blue and red phases of the polymer.[4]

  • Termination: The polymerization is stopped by removing the UV source. The resulting polymer can be washed with a solvent that dissolves the monomer but not the polymer to remove any unreacted monomer.

Characterization of the Monomer and Polymer

A suite of analytical techniques is employed to characterize both the monomer and the resulting polymer.

Technique Purpose for Monomer (DC(8,9)PC) Purpose for Polymer (Poly-DC(8,9)PC) Anticipated Observations/Data
FTIR Spectroscopy Confirmation of functional groups (C≡C, C=O of carbamate, N-H).To observe changes in the vibrational modes upon polymerization.Disappearance or shift of the C≡C stretching frequency. Changes in the C=O and N-H stretching frequencies due to altered hydrogen bonding in the polymer crystal.[5]
NMR Spectroscopy (¹H, ¹³C) Structural elucidation and purity assessment.To confirm the polymer structure (often difficult due to insolubility).Characteristic peaks for the alkyl chains, aromatic rings, and carbamate groups in the monomer. Broadened peaks for the polymer if soluble.
UV-Vis Spectroscopy To determine the absorption characteristics of the monomer.To monitor the polymerization kinetics and characterize the electronic transitions of the conjugated backbone.Monomer is typically colorless with no absorption in the visible range. The polymer will show strong absorption in the visible range (blue phase: ~640 nm, red phase: ~540 nm).[6]
Raman Spectroscopy To identify the C≡C stretching vibration.To probe the conjugated backbone structure.A strong C≡C stretching mode in the monomer. Upon polymerization, characteristic C=C and C≡C stretching modes of the polydiacetylene backbone appear at around 1450 cm⁻¹ and 2080 cm⁻¹, respectively.[5]
X-ray Diffraction (XRD) To determine the crystal structure and packing parameters.To confirm the topotactic nature of the polymerization and determine the polymer crystal structure.Provides information on the lattice parameters of the monomer crystal, which are crucial for predicting polymerizability. The polymer should exhibit a crystalline structure with defined diffraction peaks.

Quantitative Data Summary

The following tables summarize representative quantitative data for the topotactic polymerization of long-chain diacetylenes, which can be considered analogous to the expected behavior of DC(8,9)PC.

Table 1: Spectroscopic Data Before and After Polymerization

Spectroscopic Technique Monomer (Analog) Polymer (Analog)
UV-Vis Absorption λ_max_ < 300 nm (colorless)Blue Phase: ~640 nm, Red Phase: ~540 nm[6]
FTIR C≡C Stretch (cm⁻¹) ~2260 cm⁻¹Shifted or diminished intensity
Raman C=C Stretch (cm⁻¹) Not present~1450-1510 cm⁻¹[5]
Raman C≡C Stretch (cm⁻¹) ~2260 cm⁻¹~2079-2118 cm⁻¹[5]

Table 2: Typical Polymerization Conditions

Parameter Value/Range
Initiation Method UV Irradiation
UV Wavelength 254 nm
Irradiation Time Seconds to hours (depending on monomer reactivity and UV intensity)
Temperature Room Temperature or controlled

Visualizations

Diagrams of Workflows and Relationships

Synthesis_Workflow cluster_synthesis Monomer Synthesis 10_12_DDA 10,12-Docosadiynedioic Acid Acyl_Chloride Diacyl Chloride Intermediate 10_12_DDA->Acyl_Chloride SOCl₂ or (COCl)₂ Acyl_Azide Diacyl Azide Intermediate Acyl_Chloride->Acyl_Azide NaN₃ Diisocyanate Diisocyanate Intermediate Acyl_Azide->Diisocyanate Heat (Curtius Rearrangement) DC89PC_Monomer DC(8,9)PC Monomer Diisocyanate->DC89PC_Monomer 4_Octylphenol 4-n-Octylphenol 4_Octylphenol->DC89PC_Monomer

Caption: Proposed synthesis workflow for the DC(8,9)PC monomer.

Polymerization_Workflow cluster_polymerization Topotactic Polymerization Process cluster_characterization Characterization Monomer_Crystal DC(8,9)PC Monomer (Crystalline State) UV_Irradiation UV Irradiation (254 nm) Monomer_Crystal->UV_Irradiation FTIR_Raman FTIR & Raman Spectroscopy Monomer_Crystal->FTIR_Raman XRD X-ray Diffraction Monomer_Crystal->XRD Polymer_Blue Polydiacetylene (Blue Phase) UV_Irradiation->Polymer_Blue Stimuli External Stimuli (Heat, pH, Stress) Polymer_Blue->Stimuli UV_Vis UV-Vis Spectroscopy Polymer_Blue->UV_Vis Polymer_Blue->FTIR_Raman Polymer_Red Polydiacetylene (Red Phase) Polymer_Red->UV_Vis Stimuli->Polymer_Red

Caption: General workflow for the topotactic polymerization and characterization.

Conclusion

The topotactic polymerization of diacetylene bis-carbamates offers a powerful method for creating highly ordered, conjugated polymers with stimuli-responsive properties. While specific data for DC(8,9)PC is not widely reported, the principles and protocols outlined in this guide for analogous systems provide a solid foundation for researchers and drug development professionals to explore the synthesis and application of this and related materials. The unique chromogenic characteristics of the resulting polydiacetylenes make them promising candidates for the development of advanced sensors, smart materials, and controlled-release drug delivery platforms. Further research into the specific properties of DC(8,9)PC is warranted to fully elucidate its potential in these fields.

References

An In-depth Technical Guide to 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key characteristics of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC), a synthetic diacetylenic phospholipid. Its unique photo-polymerizable nature makes it a valuable tool in the development of stabilized liposomes for drug delivery, biosensing, and various nanobiotechnology applications.

Core Physicochemical Properties

DC8,9PC is an amphiphilic molecule that can self-assemble into bilayer structures, such as liposomes, in aqueous environments.[1] Its most notable feature is the presence of diacetylene groups within its acyl chains, which allows for cross-linking and polymerization upon exposure to UV light.[2]

PropertyValueReference
Synonyms DC(8,9)PC; 23:2 Diyne PC[3]
CAS Number 76078-28-9[3]
Molecular Formula C₅₄H₉₂NO₈P[3]
Molecular Weight 914.28 g/mol [3]
Physical Form Powder[4]
Storage Temperature -20°C[4]
Phase Transition Temperature (Tm) ~44°C[5]

Polymerization of DC8,9PC

The diacetylene moieties in the hydrocarbon chains of DC8,9PC can undergo topotactic polymerization when exposed to UV radiation, typically at a wavelength of 254 nm.[6] This process is highly dependent on the alignment of the monomer units, which is most effective when the lipid is in a crystal-like lattice state, i.e., at a temperature below its phase transition temperature.[6] The polymerization results in the formation of a conjugated polydiacetylene network, which often imparts a distinct blue or red color to the liposome (B1194612) suspension.[6] This color change can be used as a visual indicator of polymerization.

The extent of polymerization and the resulting properties of the liposomes can be controlled by factors such as the duration of UV exposure and the molar percentage of DC8,9PC in the lipid bilayer.[7] For instance, the rate of release of encapsulated contents from liposomes has been shown to correlate with the concentration of DC8,9PC.[7]

Experimental Protocols

Synthesis of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC8,9PC)

The total synthesis of DC8,9PC involves the synthesis of the diacetylenic fatty acid precursor, 10,12-tricosadiynoic acid, followed by its esterification to the glycerophosphocholine backbone. A detailed synthetic route has been described by Hennies et al. (2001). The key steps involve:

  • Synthesis of 10,12-tricosadiynoic acid: This is typically achieved through a Cadiot-Chodkiewicz coupling reaction.

  • Esterification: The synthesized diacetylenic fatty acid is then coupled to L-α-glycerylphosphorylcholine (GPC) in the presence of a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).[8] The reaction is typically carried out in an anhydrous, alcohol-free solvent.[8]

  • Purification: The final product is purified using column chromatography to yield pure DC8,9PC.

Note: Lyophilization of the diacetylenic acid and alcohol intermediates is recommended to reduce undesired polymerization during storage.[8]

Preparation of DC8,9PC-Containing Liposomes

The thin-film hydration method is a common technique for preparing liposomes containing DC8,9PC.

  • Lipid Film Formation: DC8,9PC and any other desired lipids (e.g., DPPC, cholesterol) are dissolved in a suitable organic solvent such as chloroform.[2] The solvent is then evaporated under a stream of nitrogen or using a rotary evaporator to form a thin lipid film on the wall of a round-bottom flask.[2]

  • Hydration: The lipid film is hydrated with an aqueous buffer by vortexing or gentle agitation.[2] The temperature of the buffer should be maintained above the phase transition temperature of the lipids to ensure proper hydration and vesicle formation.[9]

  • Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the liposome suspension can be subjected to sonication or extrusion through polycarbonate membranes with defined pore sizes.[9]

UV Polymerization of DC8,9PC Liposomes
  • Sample Preparation: The liposome suspension is placed in a quartz cuvette.[6] To prevent oxidation, the suspension can be purged with an inert gas like argon.[6]

  • UV Irradiation: The sample is irradiated with a UV lamp at a wavelength of 254 nm.[6] The irradiation should be performed at a temperature below the phase transition temperature of DC8,9PC to ensure the lipids are in the ordered gel phase, which is optimal for polymerization.[6] The distance from the lamp and the duration of exposure will determine the extent of polymerization.[6]

  • Characterization: The polymerization can be monitored by observing the color change of the suspension and can be quantified using UV-Vis spectroscopy to measure the absorbance of the polydiacetylene.[10]

Visualizations

experimental_workflow cluster_synthesis DC8,9PC Synthesis cluster_liposome Liposome Formulation cluster_polymerization Polymerization & Characterization synthesis_start Starting Materials coupling Cadiot-Chodkiewicz Coupling synthesis_start->coupling esterification Esterification with GPC coupling->esterification purification Purification esterification->purification dc89pc Pure DC8,9PC purification->dc89pc mixing Lipid Mixing in Organic Solvent dc89pc->mixing film_formation Thin-Film Hydration mixing->film_formation sizing Sonication/Extrusion film_formation->sizing liposomes DC8,9PC Liposomes sizing->liposomes uv_irradiation UV Irradiation (254 nm) liposomes->uv_irradiation polymerized_liposomes Polymerized Liposomes uv_irradiation->polymerized_liposomes characterization Characterization (e.g., UV-Vis) polymerized_liposomes->characterization logical_relationship dc89pc 1,2-bis(10,12-tricosadiynoyl)- sn-glycero-3-phosphocholine (Monomer) diacetylene Diacetylene Groups dc89pc->diacetylene polymerization Topotactic Polymerization diacetylene->polymerization uv_light UV Light (254 nm) uv_light->polymerization below_tm Temperature < Tm below_tm->polymerization polydiacetylene Polydiacetylene Network (Polymer) polymerization->polydiacetylene stabilized_liposome Stabilized Liposome polydiacetylene->stabilized_liposome drug_delivery Drug Delivery stabilized_liposome->drug_delivery biosensing Biosensing stabilized_liposome->biosensing

References

Methodological & Application

Application Note: Preparation of 23:2 Diyne PC Unilamellar Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC) is a unique phospholipid containing diacetylene moieties in its acyl chains.[1][2] This feature allows for photo-induced polymerization upon exposure to UV light, typically at 254 nm, resulting in stabilized vesicles with enhanced mechanical stability and controlled permeability.[1][3] These polymerized vesicles serve as robust models for biological membranes and have applications in drug delivery, biosensing, and materials science.[4][5] The preparation of uniform, unilamellar vesicles is a critical prerequisite for these applications. This protocol details two common and effective methods for preparing unilamellar vesicles of 23:2 Diyne PC: sonication for small unilamellar vesicles (SUVs) and extrusion for large unilamellar vesicles (LUVs), both starting from a hydrated lipid film.

Materials and Equipment

Materials
  • 23:2 Diyne PC (Avanti Polar Lipids, #870016P or equivalent)[2]

  • Chloroform (B151607) (HPLC grade)

  • Hydration Buffer (e.g., Phosphate Buffered Saline (PBS), Tris buffer)

  • Nitrogen or Argon gas

  • Deionized water

  • Ethanol (for cleaning)

Equipment
  • Round-bottom flask or glass vial[6]

  • Rotary evaporator or vacuum desiccator[6]

  • Bath sonicator or probe sonicator[7][8][9]

  • Mini-extruder (e.g., Avanti Polar Lipids)[10][11]

  • Polycarbonate membranes (e.g., 100 nm pore size)[10][12]

  • Gas-tight syringes (for extruder)[13]

  • Vortex mixer

  • Heating block or water bath[13]

  • UV lamp (254 nm) for optional polymerization[1]

  • Dynamic Light Scattering (DLS) instrument for size characterization

Experimental Protocols

A critical initial step for preparing vesicles is the formation of a thin lipid film.[14][15][16] This is followed by hydration to form multilamellar vesicles (MLVs), which are then processed into unilamellar vesicles by sonication or extrusion.

Step 1: Lipid Film Preparation (Thin-Film Hydration)
  • Dissolve Lipid: Weigh the desired amount of 23:2 Diyne PC powder and dissolve it in chloroform in a glass vial or round-bottom flask to a typical concentration of 8 mg/ml.[17] Ensure all work with chloroform is performed in a fume hood.[11]

  • Solvent Evaporation: Remove the chloroform under a gentle stream of nitrogen or argon gas to form a thin lipid film on the bottom of the flask.[17]

  • Vacuum Drying: Place the flask in a vacuum desiccator for at least 2 hours, or overnight, to ensure complete removal of any residual solvent.[6][11]

Step 2: Hydration of Lipid Film
  • Add Buffer: Add the desired aqueous buffer to the dried lipid film. The volume will depend on the desired final lipid concentration (e.g., 1 mL for a final concentration of 1 mM).[10]

  • Vortexing: Vortex the mixture vigorously until the lipid film is fully resuspended.[7][10] This will result in a milky suspension of multilamellar vesicles (MLVs). The hydration should be performed above the phase transition temperature of the lipid.

  • Freeze-Thaw Cycles (Optional but Recommended for Extrusion): To increase the efficiency of solute entrapment and facilitate vesicle formation, subject the MLV suspension to 3-5 freeze-thaw cycles by alternately placing the vial in a dry ice/ethanol bath and a warm water bath.[10][13]

Step 3: Preparation of Unilamellar Vesicles
  • Sonication: Place the MLV suspension in a bath sonicator.[7] Alternatively, a probe sonicator can be used, but care must be taken to avoid overheating the sample.[18]

  • Clarification: Sonicate the suspension until it changes from a milky appearance to nearly clear or slightly hazy.[7] This process can take between 10 to 30 minutes.[7] The temperature should be controlled during sonication.[9]

  • Characterization: The resulting SUVs are typically in the size range of 30-50 nm.[17]

  • Extruder Assembly: Assemble the mini-extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).[10][11] Pre-wet the extruder and membrane with buffer to reduce dead volume.[13]

  • Loading: Load the MLV suspension into one of the gas-tight syringes and carefully place it into one end of the mini-extruder. Place an empty syringe on the other end.[13]

  • Extrusion: Gently push the plunger of the filled syringe to pass the lipid suspension through the membrane to the other syringe. Repeat this process for a minimum of 10 passes.[13] The final extrusion should fill the alternate syringe.

  • Collection: The resulting LUV suspension will have a diameter close to the pore size of the membrane used.[12]

Step 4: Optional Photopolymerization
  • Deoxygenate: To prevent oxidation, purge the vesicle suspension with nitrogen or argon gas.[1]

  • UV Irradiation: Expose the vesicle suspension to a UV lamp (254 nm) at a controlled temperature (e.g., 20°C).[1] The duration of exposure will depend on the desired degree of polymerization. The solution may develop a red or blue color upon polymerization.[1]

Data Presentation

The following table summarizes typical quantitative parameters for the preparation of unilamellar vesicles.

ParameterSonication (SUVs)Extrusion (LUVs)Reference
Typical Lipid Concentration 1 - 10 mg/mL1 - 50 mg/mL[17],[12]
Final Vesicle Size 30 - 50 nm80 - 800 nm (depends on membrane)[17]
Sonication Time 10 - 30 minutesN/A[7]
Number of Extrusion Passes N/AMinimum of 10[13]
Storage Temperature 4°C4°C[11]

Experimental Workflow Diagram

G cluster_0 Lipid Film Preparation cluster_1 Hydration cluster_2 Unilamellar Vesicle Formation cluster_3 Optional Polymerization dissolve 1. Dissolve 23:2 Diyne PC in Chloroform evaporate 2. Evaporate Solvent (Nitrogen Stream) dissolve->evaporate vacuum 3. Dry under Vacuum evaporate->vacuum hydrate 4. Hydrate with Aqueous Buffer vacuum->hydrate vortex 5. Vortex to form MLVs hydrate->vortex sonicate Method A: Sonication (SUVs) vortex->sonicate for SUVs extrude Method B: Extrusion (LUVs) vortex->extrude for LUVs uv 6. UV Irradiation (254 nm) sonicate->uv extrude->uv

Caption: Workflow for preparing 23:2 Diyne PC unilamellar vesicles.

References

Application Notes and Protocols: A Step-by-Step Guide to Photopolymerization of DC(8,9)PC Liposomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the preparation and photopolymerization of liposomes incorporating the diacetylenic phospholipid 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). This process allows for the creation of stabilized liposomal carriers or light-triggerable drug delivery systems.[1][2]

Introduction

DC(8,9)PC is a unique phospholipid containing diacetylene moieties within its acyl chains.[3] Upon exposure to UV radiation, these groups undergo cross-linking, forming a conjugated polymer network within the liposome (B1194612) bilayer.[1][3] This photopolymerization can be harnessed to enhance the stability of the liposomes or to induce the release of encapsulated contents by creating defects in the lipid bilayer.[1][2] The efficiency of polymerization and the resulting properties of the liposomes are highly dependent on the lipid composition and the irradiation conditions.[4][5]

Experimental Protocols

This section details the protocols for the preparation of DC(8,9)PC-containing liposomes and their subsequent photopolymerization.

Materials and Equipment
  • Lipids:

  • Solvents: Chloroform, Methanol

  • Hydration Buffer: e.g., 10 mM HEPES, 140 mM NaCl, pH 7.5

  • Encapsulant (optional): e.g., Calcein, a fluorescent dye, for release studies[1]

  • Equipment:

    • Rotary evaporator

    • Bath sonicator

    • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

    • UV lamp (254 nm)

    • Round-bottom flasks

    • Glass vials

    • Syringes

Protocol 1: Preparation of DC(8,9)PC Liposomes by Film Hydration and Extrusion

This protocol describes the formation of unilamellar liposomes of a defined size.

Step 1: Lipid Film Preparation

  • In a round-bottom flask, dissolve the desired amounts of DC(8,9)PC and the matrix lipid (e.g., DPPC) in a chloroform:methanol mixture. The molar ratio of DC(8,9)PC to the matrix lipid will influence the properties of the final polymerized liposomes.[1]

  • Attach the flask to a rotary evaporator and remove the organic solvent under reduced pressure to form a thin lipid film on the inner surface of the flask.

  • Place the flask under high vacuum for at least 2 hours to ensure complete removal of residual solvent.

Step 2: Hydration

  • Hydrate the lipid film with the chosen aqueous buffer. If encapsulating a substance, it should be dissolved in this buffer.

  • Agitate the flask to detach the lipid film, which will swell and form multilamellar vesicles (MLVs).

Step 3: Size Reduction (Extrusion)

  • To obtain unilamellar vesicles of a uniform size, subject the MLV suspension to extrusion.

  • Pass the suspension repeatedly (e.g., 10-20 times) through a polycarbonate membrane with a defined pore size (e.g., 100 nm) using a lipid extruder.[6]

Protocol 2: Photopolymerization of DC(8,9)PC Liposomes

This protocol details the UV irradiation process to induce polymerization.

Step 1: Sample Preparation

  • Place the prepared liposome suspension in a suitable container, such as a quartz cuvette or a multi-well plate.[1]

Step 2: UV Irradiation

  • Expose the liposome suspension to UV radiation at a wavelength of 254 nm.[1][7]

  • The duration of exposure is a critical parameter. It can range from a few minutes to over 45 minutes, depending on the desired extent of polymerization and content release.[1][7] The temperature should be controlled during this process, for example, by performing the irradiation at 25°C.[1]

  • Successful polymerization is often indicated by a visible color change, with the liposome suspension turning reddish.[5]

Data Presentation

The following table summarizes quantitative data from studies on photopolymerizable DC(8,9)PC liposomes.

Formulation (Molar Ratio)Liposome Size (Pre-UV)Liposome Size (Post-UV)UV WavelengthUV Exposure TimeEncapsulated MarkerMarker ReleaseReference
DPPC:DC(8,9)PC (90:10)Not specifiedNot specified254 nm0-45 minCalceinDelayed onset, max release after 45 min[1][7]
DPPC:DC(8,9)PC (80:20)73.4 ± 17 nm76.8 ± 19.8 nm254 nm0-45 minCalceinDelayed onset, max release after 45 min[1][7]
DPPC:DC(8,9)PC (>80:20)Not specifiedNot specified254 nm0-15 minCalceinRapid release, plateau within 15 min[1]
Egg PC:DC(8,9)PCNot specifiedNot specified254 nm30 minCalceinNo significant release[1][5]

Visualization

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation and photopolymerization of DC(8,9)PC liposomes.

G cluster_prep Liposome Preparation cluster_poly Photopolymerization Lipid Dissolution 1. Dissolve DC(8,9)PC and Matrix Lipid Film Formation 2. Form Thin Lipid Film Lipid Dissolution->Film Formation Rotary Evaporation Hydration 3. Hydrate Film to form MLVs Film Formation->Hydration Add Buffer Extrusion 4. Extrude for Unilamellar Vesicles Hydration->Extrusion Size Reduction UV Irradiation 5. Irradiate with UV Light Extrusion->UV Irradiation Expose to 254 nm UV Polymerized Liposomes Final Product: Polymerized Liposomes UV Irradiation->Polymerized Liposomes

Caption: Workflow for DC(8,9)PC liposome preparation and photopolymerization.

Mechanism of Light-Triggered Release

This diagram illustrates the proposed mechanism for content release from photopolymerized DC(8,9)PC liposomes.

G cluster_before Before UV Exposure cluster_after After UV Exposure Liposome DC(8,9)PC/DPPC Liposome with Encapsulated Drug DC89PC Monomeric DC(8,9)PC in Lipid Bilayer Liposome->DC89PC Polymerization Photopolymerization of DC(8,9)PC DC89PC->Polymerization UV (254 nm) Defects Formation of Bilayer Defects Polymerization->Defects Release Release of Encapsulated Contents Defects->Release

Caption: Mechanism of light-triggered release from DC(8,9)PC liposomes.

References

Application Notes and Protocols for Creating Stabilized Supported Lipid Bilayers Using 23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Supported lipid bilayers (SLBs) are powerful tools in biomedical research and drug development, serving as mimics of cell membranes for studying protein-lipid interactions, drug permeability, and biosensor applications. However, the inherent fluidity of conventional SLBs can limit their stability in certain applications, particularly those involving robust handling or exposure to air. 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC) is a photopolymerizable phospholipid that addresses this limitation.[1] Its diacetylene groups in the acyl chains can be cross-linked upon exposure to UV light, forming a stabilized, polymeric lipid bilayer with enhanced mechanical stability and resistance to environmental stressors.[2]

These application notes provide detailed protocols for the preparation and characterization of stabilized SLBs using 23:2 Diyne PC.

Properties of 23:2 Diyne PC

Proper handling and storage of 23:2 Diyne PC are crucial for successful experimentation.

PropertyValue/Instruction
Molecular Formula C₅₄H₉₂NO₈P
UV Polymerization Wavelength 254 nm[1]
Phase Transition Temperature 40°C[1]
Storage Store as a powder at -20°C or less to prevent spontaneous polymerization.[1]
Handling Protect from light, especially when in solution, by working in a darkroom or using amber vials.[1]

Experimental Protocols

Protocol 1: Preparation of 23:2 Diyne PC Small Unilamellar Vesicles (SUVs)

This protocol describes the preparation of small unilamellar vesicles (SUVs) from 23:2 Diyne PC, a necessary precursor for forming SLBs by the vesicle fusion method.

Materials:

  • 23:2 Diyne PC powder

  • Chloroform (B151607)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Argon or Nitrogen gas

  • Probe sonicator

  • Rotary evaporator (optional)

  • Glass vials

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of 23:2 Diyne PC powder in chloroform in a round-bottom flask or glass vial.

    • Remove the chloroform under a gentle stream of argon or nitrogen gas to form a thin lipid film on the bottom of the container. For larger volumes, a rotary evaporator can be used.

    • Place the container under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with PBS buffer to a final lipid concentration of 0.1-0.5 mg/mL.[3]

    • Vortex the mixture for several minutes until the lipid film is fully suspended, creating a milky solution of multilamellar vesicles (MLVs).

  • Sonication:

    • Sonicate the MLV suspension using a probe sonicator on ice to prevent overheating.

    • Sonication should be performed in short bursts (e.g., 30 seconds on, 30 seconds off) for a total of 15-30 minutes, or until the solution becomes clear.[2] This indicates the formation of SUVs.

    • Note: The sonicator tip should be thoroughly cleaned before use.

  • Purging and Storage:

    • Purge the SUV suspension with argon or nitrogen gas to remove oxygen, which can quench the polymerization reaction.[1]

    • Store the vesicles at 4°C and use within a few days for optimal results.

Protocol 2: Formation of 23:2 Diyne PC Supported Lipid Bilayer (SLB)

This protocol details the formation of a 23:2 Diyne PC SLB on a silica (B1680970) substrate (e.g., glass coverslip, quartz crystal) using the vesicle fusion method.

Materials:

  • 23:2 Diyne PC SUV suspension (from Protocol 1)

  • Silica-based substrates (e.g., glass coverslips, silicon wafers with a silicon dioxide layer)

  • Piranha solution (3:1 mixture of sulfuric acid and hydrogen peroxide - EXTREME CAUTION ) or plasma cleaner

  • Deionized water

  • PBS buffer containing 2-5 mM CaCl₂

Procedure:

  • Substrate Cleaning:

    • Clean the silica substrates to create a hydrophilic surface, which is essential for vesicle fusion.

    • Piranha solution method (use with extreme caution in a fume hood with appropriate personal protective equipment): Immerse the substrates in piranha solution for 10-15 minutes, then rinse extensively with deionized water.

    • Plasma cleaning method: Alternatively, treat the substrates with oxygen plasma for 5-10 minutes.

    • Dry the cleaned substrates under a stream of nitrogen gas.

  • Vesicle Fusion:

    • Place the cleaned substrate in a suitable chamber (e.g., a well of a microplate, a fluidic cell).

    • Add the 23:2 Diyne PC SUV suspension (0.1-0.5 mg/mL in PBS) to the chamber, ensuring the substrate is fully covered.[3]

    • Add CaCl₂ to the vesicle suspension to a final concentration of 2-5 mM to induce vesicle fusion.

    • Incubate at room temperature (below the phase transition temperature of 40°C) for 30-60 minutes.

    • Gently rinse the substrate with PBS buffer to remove any unfused vesicles. The substrate should now be coated with a 23:2 Diyne PC SLB.

Protocol 3: UV Polymerization of the 23:2 Diyne PC SLB

This protocol describes the final step of cross-linking the 23:2 Diyne PC SLB to create a stabilized membrane.

Materials:

  • 23:2 Diyne PC SLB on a substrate (from Protocol 2)

  • UV lamp with an emission wavelength of 254 nm[1]

  • PBS buffer

  • Argon or Nitrogen gas

Procedure:

  • Deoxygenation:

    • Ensure the SLB is submerged in PBS buffer.

    • Purge the buffer with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen.[1]

  • UV Irradiation:

    • Place the SLB under the 254 nm UV lamp. The distance between the lamp and the sample should be 6-13 cm.[1]

    • Irradiate the SLB with a UV dose of approximately 1.5 J/cm². The irradiation time will depend on the power of the UV lamp. For a typical laboratory UV crosslinker, this may take 5-15 minutes.

    • During irradiation, the bilayer may initially turn a blue color, which then relaxes to a red polymer.[1]

  • Final Rinsing:

    • After polymerization, gently rinse the stabilized SLB with fresh PBS buffer.

    • The stabilized SLB is now ready for characterization and use in various applications.

Data Presentation

The following table summarizes the expected changes in the properties of the lipid bilayer after UV polymerization.

PropertyBefore PolymerizationAfter PolymerizationCharacterization Technique
Lateral Diffusion Fluid, with measurable diffusion coefficientImmobile or significantly reduced diffusionFluorescence Recovery After Photobleaching (FRAP)
Mechanical Stability Susceptible to disruption by air exposure or detergentsRobust and air-stableAtomic Force Microscopy (AFM), Contact Angle
Chemical Resistance Soluble in organic solvents and surfactantsResistant to many organic solvents and surfactantsEllipsometry, QCM-D
Oxidation Inhibition (on Pyrite) ~75% reduction in pyrite (B73398) oxidation~90% reduction in pyrite oxidation[2]Inductively Coupled Plasma (ICP) Spectroscopy
Nanopore Formation (in DPPC mixture) No poresFormation of 100-300 nm pores[4]Atomic Force Microscopy (AFM)
Bilayer Thickness (on SiO₂) ~4.5 - 5.0 nm~4.0 - 4.5 nm (slight decrease possible)Atomic Force Microscopy (AFM), Ellipsometry
Surface Roughness (on SiO₂) Low (typically < 0.5 nm)Slightly increased roughness may be observedAtomic Force Microscopy (AFM)

Visualizations

Experimental Workflow

G cluster_prep Vesicle Preparation cluster_slb SLB Formation cluster_poly Stabilization p1 Dissolve 23:2 Diyne PC in Chloroform p2 Form Thin Lipid Film p1->p2 p3 Hydrate with Buffer p2->p3 p4 Sonicate to form SUVs p3->p4 s2 Incubate with SUVs + CaCl2 p4->s2 Vesicle Fusion s1 Clean Substrate s1->s2 s3 Rinse to Remove Excess Vesicles s2->s3 poly1 Deoxygenate Buffer s3->poly1 Formed SLB poly2 UV Irradiation (254 nm) poly1->poly2 poly3 Final Rinse poly2->poly3 end Characterization & Application poly3->end Stabilized SLB

Caption: Experimental workflow for creating stabilized supported lipid bilayers.

Polymerization of 23:2 Diyne PC

Caption: UV-induced polymerization of 23:2 Diyne PC lipids in a bilayer.

Application: Biosensor with Immobilized Protein

G cluster_sensor Biosensor Assembly cluster_functionalization Functionalization substrate Substrate (e.g., Gold, SiO2) slb Stabilized 23:2 Diyne PC Bilayer linker Linker Molecule (e.g., Biotinylated Lipid) streptavidin Streptavidin linker->streptavidin protein Biotinylated Receptor Protein streptavidin->protein detection Signal Detection protein->detection Signal Transduction analyte Analyte analyte->protein Binding Event

Caption: Schematic of a biosensor using a stabilized 23:2 Diyne PC SLB.

References

Applications of DC(8,9)PC in Targeted Drug Delivery Systems: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, commonly known as DC(8,9)PC, in the development of targeted drug delivery systems. DC(8,9)PC is a unique diacetylenic phospholipid that can be polymerized upon exposure to UV light (254 nm), forming stabilized nanostructures such as liposomes. This photo-polymerization capability allows for the creation of robust drug carriers with controlled release mechanisms, making it a promising material for advanced drug delivery applications, particularly in oncology.

Application Notes

DC(8,9)PC-based nanoparticles offer several advantages for targeted drug delivery. The key feature is the ability to trigger drug release using an external stimulus, namely UV light. This provides spatiotemporal control over drug delivery, potentially increasing therapeutic efficacy while minimizing off-target side effects.

1.1. Light-Triggered Drug Release

The diacetylene groups within the acyl chains of DC(8,9)PC undergo cross-linking upon exposure to 254 nm UV radiation. This photopolymerization process alters the permeability of the liposomal membrane, leading to the release of the encapsulated therapeutic agent. The extent and rate of drug release can be modulated by factors such as the molar percentage of DC(8,9)PC in the lipid bilayer, the intensity and duration of UV exposure, and the composition of the surrounding lipid matrix.

1.2. Formulation and Stability

DC(8,9)PC is typically formulated with other lipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), to form stable liposomes. The inclusion of DPPC has been shown to be critical for achieving light-sensitive formulations. Liposomes formulated with a mole ratio of 86:10:4 (DPPC:DC(8,9)PC:DSPE-PEG2000) have demonstrated high encapsulation efficiency for drugs like doxorubicin (B1662922) and good stability, retaining approximately 70% of the encapsulated drug at 37°C in the presence of serum.[1] Formulations with higher concentrations of DC(8,9)PC (≥20 mol%) can exhibit rapid drug release upon photo-stimulation but may also suffer from significant spontaneous leakage. Therefore, a concentration of 10-20 mol% DC(8,9)PC is often optimal for balancing stability and photo-responsiveness.

1.3. In Vitro and In Vivo Efficacy

DC(8,9)PC-based liposomes have shown significant promise in preclinical studies. For instance, light-triggered release of doxorubicin from DPPC:DC(8,9)PC liposomes resulted in a 2-3 fold increase in cancer cell killing in vitro compared to non-irradiated liposomes.[1] In vivo studies using targeted liposomal systems have demonstrated substantial tumor growth inhibition in mouse models. For example, treatment of tumor-bearing mice with targeted doxorubicin-loaded liposomes resulted in final tumor weights that were only 25% to 40% of the control groups.[2]

Quantitative Data

The following tables summarize key quantitative data for DC(8,9)PC-based drug delivery systems.

Table 1: Doxorubicin Encapsulation Efficiency in Liposomes

Liposome (B1194612) FormulationTemperature (°C)Encapsulation Efficiency (ng DOX/nmol phospholipid)Reference
DPPC7~500[3]
DPPC25~600[3]
DPPC37~700[3]
DPPC:DC(8,9)PC:DSPE-PEG2000 (86:10:4)7~500[3]
DPPC:DC(8,9)PC:DSPE-PEG2000 (86:10:4)25~1300[3]
DPPC:DC(8,9)PC:DSPE-PEG2000 (86:10:4)37~140[3]

Table 2: In Vivo Antitumor Efficacy of Targeted Doxorubicin Liposomes

Tumor ModelTreatment GroupFinal Tumor Weight (% of Control)Reference
4T1 Murine Breast CancermAb 2C5-Doxil~25%[2]
C26 Murine Colon CarcinomamAb 2C5-Doxil~40%[2]
PC3 Human Prostate CancermAb 2C5-Doxil~35%[2]

Experimental Protocols

This section provides detailed protocols for the preparation, characterization, and in vitro evaluation of DC(8,9)PC-based drug delivery systems.

3.1. Protocol for Preparation of Doxorubicin-Loaded DC(8,9)PC Liposomes

This protocol is based on the thin-film hydration method followed by sonication.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Doxorubicin (DOX)

  • Chloroform (B151607)

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Round-bottom flask

  • Rotary evaporator

  • Probe sonicator

  • Size-exclusion chromatography column (e.g., Sephadex G-50)

Procedure:

  • Lipid Film Preparation:

    • Dissolve DPPC, DC(8,9)PC, and DSPE-PEG2000 in chloroform in a round-bottom flask at the desired molar ratio (e.g., 86:10:4).

    • Remove the chloroform using a rotary evaporator under reduced pressure to form a thin lipid film on the wall of the flask.

    • Dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing for 5 minutes. The temperature of the hydrating solution should be above the phase transition temperature of the lipids.

  • Sonication:

    • Sonicate the lipid suspension using a probe sonicator on ice until the solution becomes clear. This process reduces the size of the liposomes to form small unilamellar vesicles (SUVs).

  • Drug Loading (Ammonium Sulfate Gradient Method):

    • Remove the external ammonium sulfate by passing the liposome suspension through a size-exclusion chromatography column pre-equilibrated with PBS (pH 7.4).

    • Add doxorubicin solution to the liposome suspension and incubate at 25°C for 12-16 hours to allow for active loading of the drug into the liposomes.[3]

  • Purification:

    • Remove unloaded doxorubicin by passing the liposome suspension through a new size-exclusion chromatography column.

    • Collect the liposome-containing fractions.

  • Characterization:

    • Determine the liposome size and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

    • Quantify the amount of encapsulated doxorubicin using a fluorescence spectrophotometer after disrupting the liposomes with a detergent (e.g., Triton X-100).

3.2. Protocol for In Vitro Light-Triggered Drug Release

This protocol describes how to assess the photo-triggered release of a fluorescent dye (as a model drug) from DC(8,9)PC liposomes.

Materials:

  • Calcein-loaded DC(8,9)PC liposomes (prepared similarly to the protocol above, with calcein (B42510) in the hydration buffer)

  • UV lamp (254 nm)

  • Fluorometer

  • Cuvettes

Procedure:

  • Dilute the calcein-loaded liposome suspension in PBS to a suitable concentration for fluorescence measurement.

  • Place the cuvette containing the liposome suspension in the fluorometer and record the initial fluorescence intensity (F₀).

  • Expose the cuvette to UV light (254 nm) for a specific duration (e.g., 1, 2, 5, 10 minutes).

  • After each exposure, measure the fluorescence intensity (F).

  • To determine the maximum fluorescence (F_max), add a lytic agent (e.g., Triton X-100) to the cuvette to release all the encapsulated calcein and measure the fluorescence.

  • Calculate the percentage of release at each time point using the following formula: % Release = [(F - F₀) / (F_max - F₀)] * 100

3.3. Protocol for In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the procedure to evaluate the cytotoxicity of drug-loaded DC(8,9)PC liposomes with and without light activation.

Materials:

  • Cancer cell line (e.g., MCF-7 breast cancer cells)

  • Cell culture medium and supplements

  • 96-well plates

  • Doxorubicin-loaded DC(8,9)PC liposomes

  • Free doxorubicin solution (as a positive control)

  • Empty liposomes (as a negative control)

  • UV lamp (254 nm) or a suitable laser for visible light activation (e.g., 514 nm)[1]

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of doxorubicin-loaded liposomes, free doxorubicin, and empty liposomes in the cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the prepared solutions to the respective wells.

    • For the light-triggered release group, expose the designated wells to UV light or laser for a predetermined time.

    • Incubate the plates for 48-72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control cells.

    • Plot the cell viability against the drug concentration to determine the IC50 (the concentration of the drug that inhibits 50% of cell growth). A 2-3 fold improvement in cell-killing is expected for the light-treated samples.[1]

Visualizations

4.1. Doxorubicin Signaling Pathway in Cancer Cells

The following diagram illustrates the primary mechanisms of action of doxorubicin in cancer cells, which include DNA intercalation, topoisomerase II inhibition, and the generation of reactive oxygen species (ROS), all leading to apoptosis.

Doxorubicin_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cancer Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Dox_ext Doxorubicin Dox_intra Doxorubicin Dox_ext->Dox_intra Passive Diffusion Mito Mitochondria Dox_intra->Mito Metabolism DNA DNA Dox_intra->DNA Intercalation Top2 Topoisomerase II Dox_intra->Top2 Inhibits ROS Reactive Oxygen Species (ROS) DNA_damage DNA Damage ROS->DNA_damage Induces Mito->ROS Generates Top2->DNA_damage Prevents Repair Apoptosis Apoptosis DNA_damage->Apoptosis Triggers

Caption: Doxorubicin's mechanism of action in cancer cells.

4.2. Experimental Workflow for Light-Triggered Drug Delivery

This diagram outlines the key steps involved in the preparation and in vitro testing of light-triggered DC(8,9)PC liposomes.

Experimental_Workflow start Start prep Liposome Preparation (Thin-Film Hydration) start->prep load Drug Loading (e.g., Doxorubicin) prep->load char Characterization (DLS, Encapsulation Efficiency) load->char cell_culture In Vitro Cell Culture char->cell_culture treatment Treatment with Drug-Loaded Liposomes cell_culture->treatment light Light Exposure (UV or Visible) treatment->light no_light No Light Exposure (Control) treatment->no_light assay Cytotoxicity Assay (MTT) light->assay no_light->assay analysis Data Analysis (IC50 Determination) assay->analysis end End analysis->end

Caption: Workflow for preparing and testing DC(8,9)PC liposomes.

References

Application Notes and Protocols for Biosensor Development Using 23:2 Diyne PC Functionalized Surfaces

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the development of colorimetric and fluorescent biosensors utilizing surfaces functionalized with 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC). This unique phospholipid contains diacetylene moieties within its acyl chains, enabling the formation of robust, conjugated polydiacetylene (PDA) polymers upon UV irradiation. These PDA-functionalized surfaces exhibit a distinct blue-to-red color change and a "turn-on" fluorescence in response to various stimuli, making them a versatile platform for a wide range of biosensing applications.

Principle of Detection

The core of this biosensor technology lies in the chromatic properties of the polydiacetylene backbone. In its initial, ordered state, the PDA polymer is blue. Upon interaction with an analyte or a change in the local environment, the conjugated ene-yne backbone of the polymer is perturbed. This disruption of the π-conjugated system leads to a visible color transition to red and the emergence of red fluorescence. By functionalizing the surface with bioreceptors, this colorimetric and fluorometric response can be made highly specific to target analytes.

Key Applications

  • Drug Discovery: Screening for compounds that interact with membrane-bound targets.

  • Diagnostics: Detection of pathogens, toxins, and disease biomarkers.

  • Environmental Monitoring: Sensing of pollutants and contaminants.

Experimental Protocols

Protocol 1: Preparation of 23:2 Diyne PC Vesicle-Based Biosensors

This protocol details the preparation of unilamellar vesicles composed of 23:2 Diyne PC, which serve as the sensing element.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC)

  • 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)

  • Chloroform (B151607)

  • HEPES buffer (pH 7.4)

  • Probe sonicator

  • UV cross-linker (254 nm)

  • Nitrogen gas

Procedure:

  • Lipid Film Formation:

    • Prepare a lipid mixture of 75 mol% 23:2 Diyne PC and 25 mol% DOPC in chloroform. The addition of DOPC helps to form a homogeneous vesicle suspension[1].

    • In a round-bottom flask, create a thin lipid film by evaporating the chloroform under a gentle stream of nitrogen, followed by drying under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with HEPES buffer to a final lipid concentration of 1 mM.

    • Vortex the suspension vigorously to form multilamellar vesicles.

  • Vesicle Formation (Sonication):

    • Sonicate the suspension using a probe sonicator on ice to create small unilamellar vesicles (SUVs). Sonication should be performed in cycles to prevent overheating.

    • After sonication, allow the suspension to rest to sediment any titanium debris from the sonicator probe[1].

  • Polymerization:

    • Transfer the supernatant containing the vesicles to a quartz cuvette.

    • Purge the suspension with nitrogen gas to remove oxygen, which can quench the polymerization reaction[2][3].

    • Expose the vesicle suspension to UV light at 254 nm. A typical UV dose for polymerization is 1.5 J/cm²[1]. The solution will turn a distinct blue color.

    • Protect the vesicles from light before and after polymerization to prevent unwanted reactions[2][3].

  • Storage:

    • Store the polymerized vesicles at 4°C in the dark. It is recommended to use the vesicles within a day of preparation for optimal performance[1].

Protocol 2: Functionalization of Surfaces with 23:2 Diyne PC

This protocol describes the creation of a functionalized surface on a solid substrate, such as a silicon wafer or magnetic nanoparticles.

Materials:

  • Substrate (e.g., silicon wafer, oleate-stabilized iron oxide nanoparticles)

  • 23:2 Diyne PC or a derivative with a functional headgroup (e.g., 23:2 diyne PE-PEG-maleimide for protein conjugation)

  • Chloroform

  • Langmuir-Blodgett trough (for planar surfaces) or appropriate solvents for nanoparticle coating

  • UV cross-linker (254 nm)

Procedure for Planar Surfaces (Langmuir-Schaefer Transfer):

  • Clean the substrate thoroughly.

  • Prepare a solution of 23:2 Diyne PC in chloroform (e.g., 0.5 mg/mL)[4].

  • Spread the lipid solution onto the water subphase of a Langmuir-Blodgett trough[4].

  • Allow the solvent to evaporate and then compress the lipid monolayer to the desired surface pressure.

  • Transfer the monolayer onto the substrate using the Langmuir-Schaefer technique.

  • Polymerize the lipid monolayer by exposing the coated substrate to UV light (254 nm).

Procedure for Nanoparticles:

  • Prepare a solution of the functionalized 23:2 Diyne PC derivative (e.g., 23:2 diyne PE-PEG-maleimide) in chloroform[5].

  • Mix the lipid solution with a suspension of oleate-stabilized iron oxide nanoparticles. A typical weight ratio is 1:20 of Fe₃O₄ to lipid[5].

  • Dry the mixture to form a film and then resuspend in an aqueous buffer to facilitate self-assembly of the lipid onto the nanoparticles.

  • Polymerize the lipid coating by irradiating the nanoparticle suspension with UV light (254 nm) for approximately 40 minutes[5].

  • Purify the functionalized nanoparticles to remove excess lipids.

Protocol 3: Analyte Detection and Data Analysis

This protocol outlines the general procedure for detecting an analyte and quantifying the colorimetric response.

Materials:

  • Polymerized 23:2 Diyne PC vesicles or functionalized surface

  • Analyte solution at various concentrations

  • Control solution (buffer or non-interacting molecule)

  • UV-Vis spectrophotometer or microplate reader

Procedure:

  • Incubation:

    • Mix the polymerized vesicles or add the functionalized surface to solutions containing different concentrations of the analyte.

    • Include a control sample with no analyte.

    • Incubate the samples for a specific period to allow for interaction. The incubation time will depend on the specific analyte and receptor.

  • Measurement:

    • Measure the absorbance spectrum of each sample, typically from 400 nm to 700 nm.

    • The blue form of the PDA has an absorbance maximum around 600-640 nm, while the red form has a maximum around 500-540 nm.

  • Data Analysis (Colorimetric Response):

    • The colorimetric response (CR%) is a quantitative measure of the blue-to-red color transition. It is calculated using the following formula:

      CR% = [ (PB₀ - PBᵢ) / PB₀ ] * 100

      Where:

      • PB = A_blue / (A_blue + A_red)

      • A_blue is the absorbance at the maximum of the blue phase.

      • A_red is the absorbance at the maximum of the red phase.

      • PB₀ is the PB value of the control (no analyte).

      • PBᵢ is the PB value of the sample with the analyte.

Quantitative Data

The performance of 23:2 Diyne PC-based biosensors can be quantified by generating dose-response curves and determining key parameters such as the half-maximal effective concentration (EC50) and the limit of detection (LOD).

Table 1: Quantitative Analysis of Melittin (B549807) Detection using 23:2 Diyne PC Vesicles

Melittin Concentration (mg/mL)Colorimetric Response (CR%)
00
0.01~10
0.05~30
0.1~50
0.2~75
0.285~90

Data adapted from a study on the mechanosensitivity of polydiacetylene with a phosphocholine (B91661) headgroup[1]. The EC50 for melittin was reported to be approximately 0.1 mg/mL[1].

Table 2: Performance Characteristics of Various Polydiacetylene-Based Biosensors (Illustrative)

AnalyteBioreceptorLimit of Detection (LOD)Reference
Cholera ToxinGanglioside GM195 ng/mL[3]
Influenza VirusAntibody2.9 x 10³ pfu/mL[6]
Anionic SurfactantsImidazolium HeadgroupMicromolar concentrations[7]

Visualizations

Signaling Pathway

G Signaling Pathway of 23:2 Diyne PC Biosensor cluster_0 Initial State cluster_1 Analyte Binding cluster_2 Signal Transduction cluster_3 Output Signal Analyte Analyte Binding Analyte-Receptor Binding Analyte->Binding Receptor Receptor Receptor->Binding Blue_PDA Blue Polydiacetylene (Ordered State) Conformation_Change Conformational Change of PDA Backbone Perturbation Mechanical Perturbation of Lipid Bilayer Binding->Perturbation Induces Perturbation->Conformation_Change Red_PDA Red Polydiacetylene (Disordered State) Conformation_Change->Red_PDA Color_Change Blue to Red Color Change Red_PDA->Color_Change Fluorescence Red Fluorescence Emission Red_PDA->Fluorescence

Caption: Analyte binding to receptors on the vesicle surface induces a mechanical stress, leading to a conformational change in the polydiacetylene backbone and a detectable colorimetric and fluorescent signal.

Experimental Workflow

G Experimental Workflow for Vesicle-Based Biosensor cluster_0 1. Vesicle Preparation cluster_1 2. Biosensor Assay cluster_2 3. Data Acquisition & Analysis Lipid_Film Lipid Film Formation (23:2 Diyne PC + DOPC) Hydration Hydration with Buffer Lipid_Film->Hydration Sonication Sonication to form SUVs Hydration->Sonication Polymerization UV Polymerization (254 nm) to form Blue Vesicles Sonication->Polymerization Incubation Incubation of Vesicles with Analyte Polymerization->Incubation Color_Change Blue to Red Color Change Incubation->Color_Change Spectroscopy UV-Vis Spectroscopy Color_Change->Spectroscopy CR_Calculation Calculation of Colorimetric Response (CR%) Spectroscopy->CR_Calculation Dose_Response Dose-Response Curve Generation CR_Calculation->Dose_Response

Caption: Workflow for preparing 23:2 Diyne PC vesicles, performing the biosensing assay, and analyzing the resulting colorimetric data.

Logical Relationship: Factors Influencing Biosensor Performance

G Factors Influencing Biosensor Performance cluster_0 Vesicle/Surface Properties cluster_1 Experimental Conditions cluster_2 Analyte Characteristics Performance Biosensor Performance (Sensitivity, Specificity, LOD) Lipid_Composition Lipid Composition (e.g., % 23:2 Diyne PC) Lipid_Composition->Performance Polymerization_Degree Degree of Polymerization Polymerization_Degree->Performance Receptor_Density Receptor Density & Orientation Receptor_Density->Performance Temperature Temperature Temperature->Performance pH pH pH->Performance Incubation_Time Incubation Time Incubation_Time->Performance Analyte_Concentration Analyte Concentration Analyte_Concentration->Performance Analyte_Size_Charge Analyte Size & Charge Analyte_Size_Charge->Performance

Caption: Key factors related to the sensor composition, experimental setup, and analyte properties that influence the overall performance of the biosensor.

References

Application Notes and Protocols: Incorporating Proteins into DC(8,9)PC Vesicles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of proteins into lipid vesicles is a cornerstone technique in membrane biology and drug delivery research. It allows for the study of membrane protein function in a controlled lipid environment and the development of targeted therapeutic carriers. 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, or DC(8,9)PC, is a polymerizable diacetylenic phospholipid that forms stable vesicles. Upon exposure to UV radiation, DC(8,9)PC polymerizes, creating robust and less permeable membranes, making it an attractive candidate for creating stable proteoliposomes for various applications, including drug delivery and biosensing.

This document provides a detailed protocol for the incorporation of proteins into DC(8,9)PC vesicles using the detergent dialysis method, a widely used technique for reconstituting membrane proteins into liposomes.

Data Presentation

The following table summarizes representative quantitative data for the characterization of vesicles before and after protein incorporation. Please note that these values are illustrative and can vary depending on the specific protein, protein-to-lipid ratio, and experimental conditions.

ParameterDC(8,9)PC Vesicles (Empty)Proteo-DC(8,9)PC Vesicles
Mean Diameter (nm) 100 - 150120 - 180
Polydispersity Index (PDI) < 0.2< 0.3
Zeta Potential (mV) -5 to -15-10 to -25
Protein-to-Lipid Ratio (w/w) N/A1:10 to 1:100
Incorporation Efficiency (%) N/A50 - 80

Experimental Protocols

Preparation of DC(8,9)PC Vesicles

This protocol describes the preparation of small unilamellar vesicles (SUVs) using the thin-film hydration and extrusion method.

Materials:

  • DC(8,9)PC lipid powder

  • Chloroform (B151607)

  • Reconstitution buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Rotary evaporator

  • Extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve a known amount of DC(8,9)PC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Place the flask under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed reconstitution buffer to the flask containing the lipid film.

    • Hydrate the film by rotating the flask in a water bath at a temperature above the lipid's phase transition temperature for 1-2 hours. This will form multilamellar vesicles (MLVs).

  • Extrusion:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance lamellarity.

    • Extrude the suspension 11-21 times through a 100 nm polycarbonate membrane using a mini-extruder to form unilamellar vesicles of a defined size.

  • Characterization:

    • Determine the size distribution and zeta potential of the prepared vesicles using Dynamic Light Scattering (DLS).

Protein Incorporation via Detergent Dialysis

This protocol outlines the reconstitution of a purified membrane protein into pre-formed DC(8,9)PC vesicles.

Materials:

  • Purified membrane protein in a detergent solution (e.g., Triton X-100, octyl glucoside)

  • Prepared DC(8,9)PC vesicles

  • Detergent (same as used for protein purification)

  • Dialysis cassette (e.g., 10 kDa MWCO)

  • Reconstitution buffer

  • Bio-Beads or similar detergent removal system (optional)

Procedure:

  • Detergent Solubilization of Vesicles:

    • To the prepared DC(8,9)PC vesicle suspension, add the detergent dropwise while stirring until the solution becomes clear, indicating the formation of lipid-detergent mixed micelles. The exact amount of detergent required needs to be determined empirically.

  • Protein and Lipid Mixing:

    • Add the purified, detergent-solubilized protein to the solubilized lipid mixture at the desired protein-to-lipid ratio (e.g., 1:50 w/w).

    • Incubate the mixture at room temperature for 1 hour with gentle agitation to allow for the formation of protein-lipid-detergent mixed micelles.

  • Detergent Removal and Proteoliposome Formation:

    • Transfer the mixture to a dialysis cassette.

    • Dialyze against a large volume of reconstitution buffer at 4°C. Change the buffer every 12 hours for a total of 48-72 hours to gradually remove the detergent. This slow removal allows for the spontaneous formation of proteoliposomes as the detergent concentration falls below its critical micelle concentration.

    • Alternatively, detergent can be removed by adding Bio-Beads to the mixture and incubating with gentle agitation.

  • Purification and Characterization:

    • Separate the proteoliposomes from unincorporated protein by size exclusion chromatography or density gradient centrifugation.

    • Characterize the proteoliposomes for size, polydispersity, and zeta potential using DLS.

    • Quantify the protein incorporation efficiency using a protein quantification assay (e.g., BCA assay) after solubilizing the proteoliposomes with a detergent.

    • Analyze the protein integrity and orientation using SDS-PAGE and functional assays.

Mandatory Visualization

Experimental Workflow for Protein Incorporation

Caption: Workflow for incorporating proteins into DC(8,9)PC vesicles.

Hypothetical Signaling Pathway: GPCR Activation

This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling pathway, a common class of membrane proteins studied in proteoliposomes.

G Ligand Ligand GPCR GPCR in DC(8,9)PC Vesicle Ligand->GPCR Binding G-Protein G-Protein GPCR->G-Protein Activation Effector Effector Protein G-Protein->Effector Modulation Second Messenger Second Messenger Effector->Second Messenger Production Cellular Response Cellular Response Second Messenger->Cellular Response

Caption: Simplified GPCR signaling cascade.

Application Notes and Protocols for DC(8,9)PC in Stimuli-Responsive Nanomaterials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC) as a key component in the formulation of stimuli-responsive nanomaterials. The unique photo-polymerizable properties of DC(8,9)PC make it an invaluable tool for creating nanocarriers that can release their payload in response to external stimuli, particularly UV and visible light. This document details the application of DC(8,9)PC in drug delivery systems, presents quantitative data on nanoparticle characteristics and drug release, and provides detailed protocols for their synthesis and characterization.

I. Application: Light-Triggered Drug Delivery

DC(8,9)PC is a diacetylene-containing phospholipid that, when incorporated into liposomal bilayers, can be polymerized upon exposure to specific wavelengths of light.[1][2] This photopolymerization process alters the permeability of the liposomal membrane, triggering the release of encapsulated therapeutic agents.[1][3] This "on-demand" drug release mechanism is highly advantageous for targeted therapies, as it allows for the spatial and temporal control of drug administration, potentially minimizing off-target effects and enhancing therapeutic efficacy.[1][4]

Nanoparticles formulated with DC(8,9)PC, often in combination with other lipids like 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) to enhance stability, have been successfully used to encapsulate and deliver anticancer drugs such as Doxorubicin (DOX).[1][5] The inclusion of a PEGylated lipid (e.g., DSPE-PEG2000) can further improve the in vivo performance of these nanoparticles by extending their circulation time.[1]

II. Data Presentation

The following tables summarize the key quantitative data for DC(8,9)PC-containing stimuli-responsive nanoparticles from cited literature.

Table 1: Physicochemical Properties of DC(8,9)PC-Containing Liposomes

Formulation (molar ratio)Average Particle Size (nm)Polydispersity Index (PDI)Zeta Potential (mV)Drug Encapsulation Efficiency (%)
DPPC:DSPE-PEG2000 (96:04)308.60.156-7.608.4% (w/w) drug loading with 81.8% loading efficiency
DPPC:DC(8,9)PC:DSPE-PEG2000 (86:10:04)369.50.419-10.70Highest encapsulation of DOX
DPPC:DC(8,9)PC:DSPE-PEG2000 (76:20:04)345.20.238-9.80-
Egg PC:DC(8,9)PC:DSPE-PEG2000 (86:10:04)320.10.312-8.50-

Data compiled from multiple sources, specific drug and loading methods may vary.[1][6]

Table 2: Light-Triggered Release of Doxorubicin from DPPC:DC(8,9)PC:DSPE-PEG2000 Liposomes

Formulation (molar ratio)Light SourceExposure TimeDoxorubicin Release (%)
DPPC:DC(8,9)PC (86:10)UV (254 nm)30 min~20%
DPPC:DC(8,9)PC (76:20)UV (254 nm)30 min~35%
Egg PC:DC(8,9)PC (86:10)UV (254 nm)30 minNegligible
DPPC:DC(8,9)PC (86:10)Visible Light (514 nm laser)1-3 minSignificant release

Data adapted from a study by Yavlovich et al. (2010).[1]

III. Experimental Protocols

A. Protocol for Synthesis of Doxorubicin-Loaded DC(8,9)PC:DPPC Liposomes

This protocol is based on the thin-film hydration method followed by sonication or extrusion.[1][7][8][9][10]

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Doxorubicin Hydrochloride (DOX)

  • Chloroform (B151607)

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-50 column

Procedure:

  • Lipid Film Formation:

    • In a round-bottom flask, dissolve the desired molar ratios of DC(8,9)PC, DPPC, and DSPE-PEG2000 in chloroform. A common formulation is DPPC:DC(8,9)PC:DSPE-PEG2000 at a molar ratio of 86:10:4.[1][5]

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Further dry the film under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing the flask. The hydration should be performed above the phase transition temperature of the lipids.

  • Sonication/Extrusion:

    • To produce small unilamellar vesicles (SUVs), sonicate the lipid suspension using a probe sonicator.[1]

    • Alternatively, for a more uniform size distribution, subject the suspension to extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[7][8]

  • Doxorubicin Loading (Ammonium Sulfate Gradient Method):

    • Remove the external ammonium sulfate by passing the liposome (B1194612) suspension through a Sephadex G-50 column equilibrated with PBS (pH 7.4).[1]

    • Add the Doxorubicin solution to the liposome suspension and incubate at a temperature above the lipid phase transition for a specified time (e.g., 12-16 hours) to allow for active loading of the drug.[1]

  • Purification:

    • Remove any unencapsulated Doxorubicin by passing the liposome suspension through another Sephadex G-50 column equilibrated with PBS.

B. Protocol for Characterization of DC(8,9)PC Liposomes

1. Particle Size and Zeta Potential:

  • Dilute the liposome suspension in PBS.

  • Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI) using Dynamic Light Scattering (DLS).

  • Measure the surface charge (zeta potential) using Laser Doppler Velocimetry.

2. Encapsulation Efficiency:

  • Disrupt a known amount of the liposome suspension using a suitable detergent (e.g., Triton X-100).

  • Measure the total amount of encapsulated drug using a spectrophotometer or fluorometer at the appropriate excitation and emission wavelengths for the drug (e.g., for Doxorubicin, Ex/Em ~490/590 nm).[1]

  • Calculate the encapsulation efficiency using the following formula:

    • Encapsulation Efficiency (%) = (Amount of encapsulated drug / Total amount of drug) x 100

3. In Vitro Light-Triggered Drug Release:

  • Place the Doxorubicin-loaded liposome suspension in a quartz cuvette.

  • Expose the suspension to a light source at the desired wavelength (e.g., 254 nm UV lamp or a 514 nm laser).[1]

  • At various time points, take aliquots of the suspension and separate the released drug from the liposomes (e.g., using a mini spin column).

  • Quantify the amount of released drug in the supernatant using spectrophotometry or fluorometry.

  • Calculate the percentage of drug release relative to the total encapsulated drug.

IV. Visualizations

Signaling Pathway for Light-Triggered Drug Release

LightTriggeredRelease cluster_liposome Liposome Bilayer DC89PC DC(8,9)PC (monomer) Polymerization Photopolymerization DC89PC->Polymerization Induces DPPC DPPC Drug Encapsulated Drug Light UV or Visible Light Light->DC89PC Stimulus Disruption Membrane Disruption Polymerization->Disruption Causes Release Drug Release Disruption->Release Leads to

Caption: Mechanism of light-triggered drug release from DC(8,9)PC-containing liposomes.

Experimental Workflow for Nanoparticle Synthesis and Characterization

Workflow cluster_synthesis Synthesis cluster_loading Drug Loading cluster_characterization Characterization LipidMixing 1. Lipid Mixing (DC(8,9)PC, DPPC, DSPE-PEG2000) in Chloroform FilmFormation 2. Thin Film Formation (Rotary Evaporation) LipidMixing->FilmFormation Hydration 3. Hydration (Ammonium Sulfate Solution) FilmFormation->Hydration Sizing 4. Sizing (Sonication or Extrusion) Hydration->Sizing BufferExchange 5. Buffer Exchange (Size Exclusion Chromatography) Sizing->BufferExchange DrugIncubation 6. Doxorubicin Incubation BufferExchange->DrugIncubation Purification 7. Purification (Size Exclusion Chromatography) DrugIncubation->Purification Analysis 8. Analysis - DLS (Size, PDI) - Zeta Potential - Encapsulation Efficiency Purification->Analysis ReleaseStudy 9. In Vitro Release Study (Light Exposure) Analysis->ReleaseStudy

Caption: Workflow for synthesis and characterization of drug-loaded DC(8,9)PC nanoparticles.

References

Application Notes and Protocols: Lipid-Tissue Plasminogen Activator (lipid-tPA) Suspensions with 23:2 Diyne PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tissue plasminogen activator (tPA) is a serine protease that plays a crucial role in the fibrinolytic system by converting plasminogen to plasmin, which in turn degrades fibrin (B1330869) clots. However, the clinical application of tPA is often limited by its short half-life in circulation and potential for off-target bleeding. Encapsulation of tPA within lipid-based nanocarriers, such as liposomes, offers a promising strategy to overcome these limitations by protecting the enzyme from degradation, extending its circulation time, and potentially enabling targeted delivery to the site of thrombosis.

This document provides detailed application notes and protocols for the formulation, characterization, and functional evaluation of lipid-tPA (lipid-tPA) suspensions utilizing the polymerizable phospholipid 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC). The incorporation of 23:2 Diyne PC allows for the formation of stabilized, cross-linked liposomal structures upon UV irradiation, which can enhance the stability of the formulation and control the release of the encapsulated tPA.

Data Presentation

The following tables summarize representative quantitative data for the characterization and functional activity of lipid-tPA suspensions. These values are illustrative and may vary depending on the specific experimental conditions.

Table 1: Physicochemical Characterization of Lipid-tPA Suspensions

ParameterBefore PolymerizationAfter Polymerization (254 nm UV)
Mean Particle Size (nm) 120 ± 20115 ± 18
Polydispersity Index (PDI) < 0.2< 0.2
Zeta Potential (mV) -15 ± 5-18 ± 5
tPA Encapsulation Efficiency (%) 10 - 1510 - 15

Table 2: In Vitro Fibrinolysis Activity

FormulationClot Lysis Time (T50%, min)Fibrinolysis Rate (% lysis/hr)
Free tPA 30 ± 5100 ± 10
Lipid-tPA (Non-polymerized) 45 ± 770 ± 8
Lipid-tPA (Polymerized) 60 ± 850 ± 6
Control (no tPA) > 240< 5

Experimental Protocols

Formulation of Lipid-tPA Suspensions with 23:2 Diyne PC

This protocol describes the preparation of lipid-tPA suspensions using the thin-film hydration and extrusion method.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC)

  • Cholesterol

  • Recombinant tissue plasminogen activator (tPA)

  • Chloroform (B151607)

  • Hydration Buffer (e.g., 25 mM MOPS, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath sonicator

  • Liposome (B1194612) extruder with polycarbonate membranes (100 nm pore size)

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Preparation:

    • Dissolve 23:2 Diyne PC and cholesterol (e.g., in a 2:1 molar ratio) in chloroform in a round-bottom flask.

    • Create a thin lipid film on the inner surface of the flask by removing the chloroform using a rotary evaporator at a temperature above the phase transition temperature of the lipids.

    • Further dry the lipid film under a stream of nitrogen gas and then under vacuum for at least 2 hours to remove any residual solvent.

  • Hydration and tPA Encapsulation:

    • Hydrate the lipid film with a solution of tPA in the hydration buffer. The tPA to lipid ratio should be optimized, with a starting point of 1:100 to 1:500 (w/w).

    • Vortex the flask until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Vesicle Size Reduction:

    • Subject the MLV suspension to five freeze-thaw cycles using liquid nitrogen and a warm water bath to enhance encapsulation efficiency.[1]

    • Extrude the suspension 11 times through a 100 nm polycarbonate membrane using a liposome extruder to produce unilamellar vesicles (LUVs) with a uniform size distribution.

  • Polymerization of 23:2 Diyne PC:

    • Transfer the lipid-tPA suspension to a quartz cuvette.

    • Expose the suspension to UV light at 254 nm for a predetermined time (e.g., 15-30 minutes) to induce polymerization of the 23:2 Diyne PC. Protect from light before this step.[2]

  • Purification:

    • Remove unencapsulated tPA by size exclusion chromatography or ultracentrifugation.

Characterization of Lipid-tPA Suspensions

a. Particle Size and Zeta Potential:

  • Dilute the lipid-tPA suspension in the hydration buffer.

  • Measure the mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.

b. tPA Encapsulation Efficiency:

  • Separate the lipid-tPA suspension from the unencapsulated ("free") tPA using ultracentrifugation (e.g., 100,000 x g for 1 hour at 4°C).

  • Carefully collect the supernatant containing the free tPA.

  • Disrupt the liposome pellet using a surfactant (e.g., 1% Triton X-100) to release the encapsulated tPA.

  • Quantify the amount of tPA in the supernatant and the disrupted pellet using a suitable protein assay (e.g., BCA assay or a tPA-specific ELISA).

  • Calculate the encapsulation efficiency (EE) using the following formula: EE (%) = (Amount of encapsulated tPA / Total amount of tPA) x 100

In Vitro tPA Activity Assay

This chromogenic assay measures the ability of tPA to convert plasminogen to plasmin.

Materials:

  • Lipid-tPA suspension

  • Human Plasminogen

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Tris buffer (pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the lipid-tPA suspension (and a free tPA standard curve) to the wells of a 96-well plate.

  • To measure the total activity of encapsulated tPA, pre-treat the liposomes with a surfactant (e.g., 0.1% Triton X-100) to lyse the vesicles.

  • Add human plasminogen to each well.

  • Add the chromogenic plasmin substrate to each well.

  • Incubate the plate at 37°C.

  • Measure the absorbance at 405 nm at regular intervals.

  • The rate of change in absorbance is proportional to the tPA activity.

In Vitro Fibrin Clot Lysis Assay

This assay assesses the fibrinolytic activity of the lipid-tPA suspensions by measuring the lysis of a pre-formed fibrin clot.

Materials:

  • Citrated human plasma

  • Lipid-tPA suspension

  • Tissue factor (TF)

  • Phospholipid vesicles

  • Calcium chloride (CaCl₂)

  • HEPES buffer

  • 96-well microplate

  • Microplate reader capable of kinetic measurements at 405 nm

Procedure:

  • In a 96-well plate, add the following to each well:

    • Citrated plasma

    • Lipid-tPA suspension or control

    • Tissue factor and phospholipid vesicles to initiate clotting

  • Initiate clot formation by adding CaCl₂ to each well.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Monitor the change in optical density (turbidity) at 405 nm over time.[3]

  • The time to 50% clot lysis (T50%) is determined from the turbidity curve. A longer T50% indicates a slower rate of fibrinolysis.

Visualizations

Fibrinolysis_Pathway cluster_conversion cluster_degradation tPA Tissue Plasminogen Activator (tPA) Plasminogen Plasminogen tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products Fibrin->FDPs breaks down to

Caption: The fibrinolytic cascade initiated by tPA.

Experimental_Workflow cluster_formulation Formulation cluster_characterization Characterization cluster_functional_assays Functional Assays A 1. Lipid Film Preparation (23:2 Diyne PC + Cholesterol) B 2. Hydration with tPA Solution A->B C 3. Extrusion (100 nm) B->C D 4. UV Polymerization (254 nm) C->D E Particle Size & Zeta Potential (DLS) D->E F Encapsulation Efficiency (EE%) D->F G In Vitro tPA Activity Assay (Chromogenic) D->G H In Vitro Fibrin Clot Lysis Assay (Turbidity) D->H

Caption: Workflow for lipid-tPA suspension preparation and evaluation.

References

Application Notes and Protocols for the Fabrication of Polydiacetylene Vesicles Using DC(8,9)PC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the fabrication, characterization, and application of polydiacetylene (PDA) vesicles using 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). PDA vesicles are versatile nanomaterials with significant potential in drug delivery, biosensing, and antimicrobial applications due to their unique colorimetric and fluorescent properties.

Introduction to DC(8,9)PC Polydiacetylene Vesicles

DC(8,9)PC is a polymerizable phospholipid that self-assembles into vesicles in aqueous solutions. Upon exposure to UV radiation at 254 nm, the diacetylene moieties within the lipid bilayers of these vesicles undergo polymerization, resulting in the formation of a conjugated ene-yne polymer backbone. This polymerization imparts unique optical properties to the vesicles, most notably a distinct blue color. These blue-phase PDA vesicles can undergo a colorimetric transition to a red phase in response to various external stimuli, such as changes in temperature, pH, or the binding of specific molecules to the vesicle surface. This stimuli-responsive color change is the basis for their use in a wide range of applications.

Experimental Protocols

Fabrication of DC(8,9)PC Vesicles

Two common methods for the fabrication of DC(8,9)PC vesicles are the thin-film hydration method and the solvent injection method.

2.1.1. Protocol 1: Thin-Film Hydration Method

This method involves the formation of a thin lipid film from an organic solvent, followed by hydration with an aqueous buffer to form vesicles.

Materials:

  • DC(8,9)PC lipid

  • Chloroform (B151607) or a 2:1 chloroform:methanol mixture

  • Hydration buffer (e.g., 10 mM phosphate-buffered saline (PBS), pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Water bath

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Nitrogen gas source

Procedure:

  • Lipid Film Formation:

    • Dissolve the desired amount of DC(8,9)PC lipid in chloroform or a chloroform:methanol mixture in a round-bottom flask. A typical concentration is 1-5 mg/mL.

    • Attach the flask to a rotary evaporator.

    • Immerse the flask in a water bath set to a temperature above the lipid's phase transition temperature (for DC(8,9)PC, this is not a critical concern at room temperature).

    • Evaporate the solvent under reduced pressure while rotating the flask to create a thin, uniform lipid film on the inner surface.

    • Dry the film under a gentle stream of nitrogen gas for at least 30 minutes, followed by further drying under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Add the desired volume of pre-warmed hydration buffer to the flask containing the dry lipid film.

    • Hydrate the film by gentle rotation of the flask for 1-2 hours at a temperature above the lipid's phase transition temperature. This process results in the formation of multilamellar vesicles (MLVs).

  • Vesicle Sizing (Extrusion):

    • To obtain unilamellar vesicles with a defined size, the MLV suspension is subjected to extrusion.

    • Assemble the extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the vesicle suspension to a syringe and pass it through the extruder multiple times (typically 11-21 passes). This process should be performed at a temperature above the lipid's phase transition temperature.

2.1.2. Protocol 2: Solvent Injection Method

This method involves the rapid injection of a lipid solution in a water-miscible organic solvent into an aqueous buffer.

Materials:

  • DC(8,9)PC lipid

  • Ethanol (B145695) or another water-miscible organic solvent

  • Aqueous buffer (e.g., deionized water or PBS)

  • Syringe pump

  • Stir plate and stir bar

Procedure:

  • Dissolve DC(8,9)PC in ethanol to a concentration of approximately 10 mg/mL.

  • Heat the aqueous buffer to a temperature above the phase transition temperature of the lipid while stirring vigorously.

  • Using a syringe pump, slowly inject the lipid/ethanol solution into the stirring aqueous buffer. The rapid dilution of the organic solvent causes the lipids to self-assemble into vesicles.

  • Continue stirring for 30-60 minutes to ensure complete vesicle formation and removal of the organic solvent.

  • The resulting vesicle suspension can be further processed by extrusion to obtain a more uniform size distribution.

Polymerization of DC(8,9)PC Vesicles

Materials:

  • DC(8,9)PC vesicle suspension

  • UV lamp (254 nm)

  • Quartz cuvette or other UV-transparent container

Procedure:

  • Transfer the DC(8,9)PC vesicle suspension to a quartz cuvette.

  • Place the cuvette under a 254 nm UV lamp.

  • Irradiate the suspension for a predetermined amount of time (e.g., 1-10 minutes). The optimal irradiation time should be determined empirically by monitoring the color change of the solution to a deep blue.

  • The polymerized PDA vesicles are now ready for characterization and use.

Characterization of PDA Vesicles

2.3.1. Protocol: Size and Zeta Potential Measurement using Dynamic Light Scattering (DLS)

Procedure:

  • Dilute a small aliquot of the PDA vesicle suspension in the hydration buffer to an appropriate concentration for DLS analysis.

  • Transfer the diluted sample to a disposable cuvette.

  • Place the cuvette in the DLS instrument and perform the measurement to determine the hydrodynamic diameter (size) and polydispersity index (PDI).

  • For zeta potential measurement, use an appropriate folded capillary cell and follow the instrument's instructions.

2.3.2. Protocol: UV-Vis Spectroscopy for Polymerization and Colorimetric Response

Procedure:

  • To confirm polymerization, record the UV-Vis spectrum of the vesicle suspension before and after UV irradiation. A characteristic absorbance peak around 640 nm will appear after polymerization, indicating the formation of the blue-phase PDA.

  • To measure the colorimetric response to a stimulus, record the UV-Vis spectrum of the blue-phase PDA vesicles.

  • Introduce the stimulus (e.g., change in temperature, addition of an analyte).

  • Record the UV-Vis spectrum again. A decrease in the absorbance at ~640 nm and an increase in absorbance at ~540 nm indicates a blue-to-red color transition.

  • The colorimetric response (CR%) can be quantified using the following formula: CR% = [ (Ab - Aa) / Ab ] * 100 Where Ab is the absorbance at ~640 nm before the stimulus and Aa is the absorbance at ~640 nm after the stimulus.

Applications and Quantitative Data

Drug Delivery

PDA vesicles can encapsulate both hydrophilic and hydrophobic drugs for controlled release applications. The polymerized shell enhances the stability of the vesicles, leading to sustained drug release.

Protocol: Encapsulation of a Hydrophilic Drug (e.g., Doxorubicin)

  • Prepare DC(8,9)PC vesicles using the thin-film hydration method, using a solution of the drug in the hydration buffer.

  • After extrusion, remove the unencapsulated drug by dialysis or size exclusion chromatography.

  • Polymerize the vesicles as described in Protocol 2.2.

  • Determine the drug loading efficiency (DLE) and encapsulation efficiency (EE) using a suitable analytical method (e.g., fluorescence spectroscopy for doxorubicin).

Quantitative Data for Drug Delivery (Reference Data)

Nanocarrier CompositionDrugDrug Loading Content (DLC)Loading Efficiency (LE)Reference
mPEG-b-P(Glu-co-Phe) nanoparticlesDoxorubicin21.7%~98%[1]
PCDA VesiclesPaclitaxelNot SpecifiedRelease reduced with increased PCDA[2]
Biosensing

The colorimetric response of PDA vesicles can be harnessed for the detection of various biomolecules. This is typically achieved by functionalizing the vesicle surface with recognition elements (e.g., antibodies, aptamers, or peptides).

Protocol: Functionalization of PDA Vesicles for Biosensing

  • Incorporate a functionalized lipid (e.g., a lipid with a terminal carboxyl or amine group) into the DC(8,9)PC lipid mixture during vesicle preparation.

  • After vesicle formation, use standard bioconjugation chemistry (e.g., EDC/NHS coupling for carboxyl groups) to attach the desired recognition element to the vesicle surface.

  • Purify the functionalized vesicles to remove any unreacted reagents.

  • Polymerize the vesicles as described in Protocol 2.2.

Quantitative Data for Biosensing

AnalyteRecognition ElementLimit of Detection (LOD)Reference
Influenza VirusSialic Acid11 x 107 virus particles[3]
ExosomesAnti-CD63 Antibody3 x 108 vesicles/mL[4]
Human IgEAntibody< 10 ng/mL[5]
Antimicrobial Applications

PDA vesicles can exhibit antimicrobial activity, and their efficacy can be tuned by modifying their surface chemistry.

Protocol: Assessment of Antimicrobial Activity (MIC Determination)

  • Prepare a serial dilution of the PDA vesicle suspension in a suitable bacterial growth medium (e.g., Luria-Bertani broth).

  • Inoculate each dilution with a standardized concentration of the target bacteria (e.g., Escherichia coli or Staphylococcus aureus).

  • Include positive (bacteria with no vesicles) and negative (medium only) controls.

  • Incubate the cultures under appropriate conditions (e.g., 37°C with shaking).

  • Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of PDA vesicles that completely inhibits visible bacterial growth.

Quantitative Data for Antimicrobial Activity (Reference Data for other antimicrobials)

OrganismAntimicrobial AgentMIC (µg/mL)Reference
S. aureusMyrtucommulone D2[6]
MRSACompound 220.5[6]
E. coliTetracycline0.5 - 2.0[7]

Visualizations

experimental_workflow cluster_fabrication Vesicle Fabrication cluster_polymerization Polymerization cluster_characterization Characterization cluster_applications Applications start Start: DC(8,9)PC Lipid thin_film Thin-Film Hydration start->thin_film solvent_injection Solvent Injection start->solvent_injection hydration Hydration thin_film->hydration extrusion Extrusion solvent_injection->extrusion hydration->extrusion uv_irradiation UV Irradiation (254 nm) extrusion->uv_irradiation dls DLS (Size, PDI, Zeta Potential) uv_irradiation->dls uv_vis UV-Vis Spectroscopy uv_irradiation->uv_vis drug_delivery Drug Delivery uv_irradiation->drug_delivery biosensing Biosensing uv_irradiation->biosensing antimicrobial Antimicrobial uv_irradiation->antimicrobial

Caption: Experimental workflow for the fabrication and application of DC(8,9)PC PDA vesicles.

stimuli_response BlueVesicle Blue PDA Vesicle (Abs ~640 nm) ConformationalChange Conformational Change of Polymer Backbone BlueVesicle->ConformationalChange Interaction RedVesicle Red PDA Vesicle (Abs ~540 nm) Stimulus External Stimulus (e.g., Analyte Binding) Stimulus->ConformationalChange ConformationalChange->RedVesicle Results in

Caption: Stimuli-induced colorimetric response mechanism of PDA vesicles.

References

Troubleshooting & Optimization

How to prevent aggregation of 23:2 Diyne PC liposomes?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address aggregation issues encountered during the preparation and handling of 23:2 Diyne PC liposomes.

Frequently Asked Questions (FAQs)

Q1: My 23:2 Diyne PC liposome (B1194612) suspension shows visible aggregation immediately after preparation. What are the likely causes?

A1: Immediate aggregation of 23:2 Diyne PC liposomes can stem from several factors during the preparation process. The most common culprits include inappropriate ionic strength of the hydration buffer, suboptimal extrusion or sonication parameters, or the absence of stabilizing lipids in the formulation. High salt concentrations can screen surface charges, reducing electrostatic repulsion and leading to aggregation. Inefficient sizing methods can result in a broad size distribution, which is more prone to instability.

Q2: How does polymerization affect the stability of 23:2 Diyne PC liposomes?

A2: Photopolymerization significantly enhances the stability of 23:2 Diyne PC liposomes.[1] The cross-linking of the diyne moieties within the lipid tails creates a more robust and rigid vesicle structure. This increased structural integrity makes the liposomes more resistant to environmental stressors such as changes in pH and the presence of bile salts, thereby preventing aggregation and leakage of encapsulated contents.[2]

Q3: What is the role of PEGylation in preventing the aggregation of 23:2 Diyne PC liposomes?

A3: PEGylation, the incorporation of polyethylene (B3416737) glycol (PEG)-conjugated lipids (like DSPE-PEG-2000) into the liposome bilayer, provides steric stabilization.[3][4] The hydrophilic PEG chains form a protective layer on the surface of the liposomes, creating a physical barrier that prevents close contact and subsequent aggregation of the vesicles.[3][4] This is a highly effective method for maintaining the colloidal stability of liposome suspensions.[5]

Q4: Should I include cholesterol in my 23:2 Diyne PC liposome formulation to improve stability?

A4: While cholesterol is a common additive for enhancing the stability of many liposome formulations, its effect on PEGylated 23:2 Diyne PC liposomes may be minimal in terms of preventing aggregation.[3][4] Studies have shown that the physical stability of these specific liposomes is more significantly influenced by the concentration of the PEGylated lipid.[3][4] Optimizing the PEG ratio can achieve excellent stability, potentially eliminating the need for cholesterol.[3][4]

Q5: At what temperature should I perform the UV polymerization of 23:2 Diyne PC liposomes?

A5: Efficient photopolymerization of diacetylene-containing lipids requires the hydrocarbon chains to be in a crystal-like lattice. This state is achieved at temperatures well below the lipid's phase transition temperature (approximately 40°C for 23:2 Diyne PC).[6] Therefore, it is recommended to carry out the UV irradiation at a low temperature, for instance, at 0°C or 20°C, to ensure proper alignment of the diyne units for effective polymerization.[1][6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Visible Aggregation After Hydration High ionic strength of the buffer.Use a low ionic strength buffer (e.g., 10 mM phosphate (B84403) buffer) for hydration.
Incomplete hydration of the lipid film.Ensure the lipid film is thin and evenly distributed before adding the hydration buffer. Increase hydration time and temperature (above the lipid's Tc).
Increased Particle Size Over Time (Post-extrusion) Insufficient steric stabilization.Incorporate a PEGylated lipid (e.g., DSPE-PEG-2000) into your formulation at an optimized molar ratio (e.g., 10 mol%).[3][4]
Suboptimal storage conditions.Store liposome suspensions at 4°C. Avoid freezing, as this can disrupt the vesicle structure.
Liposome Instability and Leakage Incomplete or inefficient polymerization.Ensure the UV irradiation (254 nm) is performed at a temperature well below the phase transition temperature of 23:2 Diyne PC (e.g., 0-20°C).[1][6] Deoxygenate the liposome suspension before polymerization.[6]
Presence of reactive species.If using copper-catalyzed reactions with the liposomes, be aware that peroxy radicals can form and damage the liposome surface.[1]
Inconsistent Batch-to-Batch Results Variability in the thin-film hydration process.Standardize the procedure for creating the lipid film, ensuring complete solvent removal under vacuum.
Inconsistent extrusion process.Maintain a consistent temperature during extrusion (above the lipid's Tc) and perform a standardized number of passes through the membrane (e.g., 11-21 passes).

Experimental Protocols

Protocol 1: Preparation of PEGylated 23:2 Diyne PC Liposomes

This protocol describes the preparation of unilamellar 23:2 Diyne PC liposomes with PEGylation for enhanced stability using the thin-film hydration and extrusion method.

Materials:

  • 23:2 Diyne PC

  • DSPE-PEG-2000

  • Chloroform (B151607)

  • Hydration buffer (e.g., 10 mM Phosphate Buffer, pH 7.4)

  • Rotary evaporator

  • Mini-extruder with polycarbonate membranes (100 nm pore size)

  • Water bath sonicator

Procedure:

  • Lipid Film Formation:

    • Dissolve 23:2 Diyne PC and DSPE-PEG-2000 (e.g., at a 90:10 molar ratio) in chloroform in a round-bottom flask.[3][4]

    • Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask's inner surface.

    • Dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the chosen buffer by vortexing the flask. The temperature of the buffer should be above the phase transition temperature of the lipids.

  • Sonication:

    • Briefly sonicate the suspension in a water bath sonicator to aid in the dispersion of the lipid film and the formation of multilamellar vesicles.

  • Extrusion:

    • Assemble the mini-extruder with a 100 nm polycarbonate membrane.

    • Extrude the liposome suspension through the membrane 11-21 times to form unilamellar vesicles of a uniform size. Ensure the temperature is maintained above the lipid's phase transition temperature during extrusion.

  • Storage:

    • Store the resulting liposome suspension at 4°C. Protect from light.

Protocol 2: UV Polymerization of 23:2 Diyne PC Liposomes

This protocol details the photopolymerization of the prepared 23:2 Diyne PC liposomes to enhance their stability.

Materials:

  • Prepared 23:2 Diyne PC liposome suspension

  • UV lamp (254 nm)

  • Quartz cuvette or petri dish

  • Argon or nitrogen gas

  • Ice bath

Procedure:

  • Deoxygenation:

    • Transfer the liposome suspension to a quartz cuvette or petri dish.

    • Purge the suspension with argon or nitrogen gas for 10-15 minutes to remove dissolved oxygen, which can quench the polymerization reaction.[6]

  • UV Irradiation:

    • Place the sample in an ice bath to maintain a low temperature (e.g., 0-20°C).[1][6]

    • Irradiate the suspension with a UV lamp at 254 nm. The irradiation time will depend on the lamp intensity and sample concentration, but a typical duration is 30-60 minutes.[1]

    • The solution may develop a faint reddish or bluish color, indicating successful polymerization.

  • Post-Polymerization:

    • After irradiation, store the polymerized liposome suspension at 4°C, protected from light.

Visualizations

experimental_workflow Experimental Workflow for Stable 23:2 Diyne PC Liposomes cluster_stabilization Stabilization cluster_characterization Characterization prep1 1. Lipid Film Formation (23:2 Diyne PC + DSPE-PEG-2000) prep2 2. Hydration (Low Ionic Strength Buffer) prep1->prep2 prep3 3. Sizing (Extrusion through 100 nm membrane) prep2->prep3 stab1 4. UV Polymerization (254 nm, < T_c) prep3->stab1 char1 Dynamic Light Scattering (DLS) (Size and Polydispersity) stab1->char1 char2 Zeta Potential Measurement (Surface Charge) stab1->char2 char3 Stability Assessment (Size monitoring over time) char1->char3 aggregation_prevention Strategies to Prevent Liposome Aggregation cluster_causes Causes of Aggregation cluster_solutions Prevention Strategies center Stable Liposome Suspension cause1 High Ionic Strength sol1 Low Ionic Strength Buffer cause1->sol1 cause2 van der Waals Forces sol2 Steric Stabilization (PEGylation) cause2->sol2 cause3 Suboptimal Formulation sol3 Polymerization cause3->sol3 sol4 Inclusion of Charged Lipids cause3->sol4 sol1->center sol2->center sol3->center sol4->center

References

Technical Support Center: Troubleshooting Incomplete Polymerization of DC(8,9)PC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the polymerization of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC). This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the preparation and polymerization of DC(8,9)PC vesicles.

Frequently Asked Questions (FAQs)

Q1: What is DC(8,9)PC and why is it used in a polymerized form?

DC(8,9)PC is a diacetylenic phospholipid. Its unique structure allows it to be polymerized upon exposure to UV light, typically at 254 nm.[1] This polymerization cross-links the lipid molecules within a liposomal bilayer, forming a more stable and robust vesicle.[1][2] Polymerized DC(8,9)PC vesicles are investigated for various applications, including as stable drug carriers for controlled release and in the development of biosensors.[1]

Q2: What is the visible indicator of successful DC(8,9)PC polymerization?

Successful polymerization of DC(8,9)PC vesicles is accompanied by a distinct color change. The vesicle suspension will typically transition from a colorless or slightly hazy appearance to a blue or reddish color. This is due to the formation of a conjugated polydiacetylene backbone which absorbs light in the visible spectrum. The final color can be influenced by the extent of polymerization and environmental factors.

Q3: What are the key factors influencing the polymerization of DC(8,9)PC?

The efficiency of DC(8,9)PC polymerization is a topotactic reaction, meaning it is highly dependent on the precise alignment of the diacetylene monomers within the lipid bilayer.[3] Key factors include:

  • Lipid Bilayer Phase: Polymerization occurs effectively only when the lipid bilayer is in the gel phase, which is below the lipid's phase transition temperature. In the more fluid liquid crystalline phase, the monomers are not correctly aligned for polymerization.

  • Co-lipid Composition: The choice of co-lipids is crucial. Saturated phospholipids, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), are often used as they promote the necessary gel phase for polymerization.[4] Unsaturated lipids can inhibit polymerization.

  • UV Exposure: The wavelength, intensity, and duration of UV irradiation are critical parameters that must be optimized. The most commonly used wavelength is 254 nm.[1]

  • Temperature: The polymerization should be carried out at a temperature that ensures the lipid bilayer is in the gel phase.

Q4: How can I characterize the extent of polymerization?

The degree of polymerization can be assessed using several methods:

  • UV-Vis Spectroscopy: This is the most common method. The formation of the polydiacetylene backbone results in a characteristic absorbance peak in the visible range (around 500-650 nm). The increase in absorbance at these wavelengths is proportional to the extent of polymerization.

  • Dynamic Light Scattering (DLS): DLS can be used to monitor changes in vesicle size and stability upon polymerization.

  • Chromatography: Techniques like size-exclusion chromatography can be used to separate polymerized vesicles from unpolymerized lipids and other components.

Troubleshooting Guide for Incomplete Polymerization

This guide addresses common problems encountered during the polymerization of DC(8,9)PC vesicles.

Problem Potential Cause Recommended Solution
No visible color change after UV exposure. Incorrect lipid phase. The lipid bilayer may be in the liquid crystalline phase, preventing the necessary alignment of DC(8,9)PC monomers.Ensure the polymerization temperature is below the phase transition temperature of the lipid mixture. When using co-lipids like DPPC, the temperature should be low enough to maintain the gel phase.
Inadequate UV exposure. The UV lamp may be too weak, the exposure time too short, or the wavelength incorrect.Verify the output of your UV lamp and ensure it is emitting at 254 nm. Increase the exposure time or the intensity of the UV source.
Presence of unsaturated lipids. Unsaturated lipids disrupt the packing of DC(8,9)PC and inhibit polymerization.Use saturated co-lipids like DPPC or DMPC. Avoid any contamination with unsaturated lipids.
Weak or faint color development. Low concentration of DC(8,9)PC. The molar percentage of DC(8,9)PC in the lipid mixture may be too low to produce a strong colorimetric signal.Increase the molar ratio of DC(8,9)PC in your lipid formulation. Refer to the data table below for guidance.
Suboptimal packing of lipids. Even with saturated co-lipids, improper vesicle formation can lead to poor monomer alignment.Optimize your vesicle preparation method (e.g., thin-film hydration followed by extrusion) to ensure the formation of well-ordered bilayers.
Oxygen inhibition. Oxygen can sometimes interfere with radical polymerization reactions.While not always necessary, you can try de-gassing your vesicle suspension by bubbling with nitrogen or argon before and during UV exposure.
Vesicle aggregation or precipitation after polymerization. High concentration of DC(8,9)PC. Very high molar ratios of DC(8,9)PC can lead to instability and aggregation upon polymerization.Reduce the molar percentage of DC(8,9)PC in the lipid mixture. A balance must be struck between achieving sufficient polymerization and maintaining colloidal stability.
Incorrect buffer conditions. The pH or ionic strength of the buffer may be promoting vesicle aggregation.Ensure your buffer is at an appropriate pH and ionic strength for liposome (B1194612) stability (e.g., PBS at pH 7.4).
Inconsistent polymerization results between batches. Variability in experimental conditions. Small variations in temperature, UV exposure, or lipid film quality can lead to inconsistent results.Standardize all experimental parameters meticulously. This includes the lipid film drying process, hydration time, extrusion parameters, polymerization temperature, and UV exposure setup.
Degradation of DC(8,9)PC. The diacetylene groups are sensitive to oxidation and light.Store DC(8,9)PC lipid stock solutions and dried lipid films under an inert atmosphere (e.g., argon) and protected from light at a low temperature (-20°C or below).

Quantitative Data on Polymerization

Mole % of DC(8,9)PC in DPPCObservationEffect on Stability and Release
10%Delayed but maximal release of encapsulated contents upon prolonged UV exposure.Good retention of encapsulated contents before UV exposure.
20%Similar to 10%, with a slightly faster release kinetic.Good retention of encapsulated contents before UV exposure.
>20%Rapid release of encapsulated contents within a short UV exposure time.Significant spontaneous leakage of contents even without UV exposure, indicating vesicle instability.

Data compiled from studies on UV-induced calcein (B42510) release from DPPC/DC(8,9)PC liposomes.

Experimental Protocols

Protocol 1: Preparation of DC(8,9)PC/DPPC Vesicles by Thin-Film Hydration and Extrusion

This protocol describes the preparation of unilamellar vesicles composed of DC(8,9)PC and DPPC.

Materials:

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • Chloroform (B151607)

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Heating block or water bath

Methodology:

  • Lipid Film Formation:

    • Dissolve the desired molar ratio of DC(8,9)PC and DPPC in chloroform in a round-bottom flask.

    • Remove the chloroform using a rotary evaporator under vacuum to form a thin lipid film on the wall of the flask.

    • Further dry the film under high vacuum for at least 2 hours to remove any residual solvent.

  • Hydration:

    • Hydrate the lipid film with the desired buffer by adding the buffer to the flask. The temperature of the buffer should be above the phase transition temperature of DPPC (41°C).

    • Gently agitate the flask to disperse the lipid film, forming a suspension of multilamellar vesicles (MLVs).

  • Extrusion:

    • To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Heat the extruder to a temperature above the phase transition temperature of the lipid mixture.

    • Pass the lipid suspension through the extruder multiple times (e.g., 11-21 times) to form small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs), depending on the pore size.

Protocol 2: UV Polymerization of DC(8,9)PC Vesicles

This protocol details the polymerization of the prepared DC(8,9)PC/DPPC vesicles.

Materials:

  • Prepared DC(8,9)PC/DPPC vesicle suspension

  • UV lamp (254 nm)

  • Quartz cuvette or a suitable reaction vessel transparent to 254 nm UV light

  • Stir plate and stir bar (optional, for larger volumes)

  • Temperature control system (e.g., water bath)

Methodology:

  • Temperature Control:

    • Cool the vesicle suspension to a temperature below the phase transition temperature of the lipid mixture to ensure the bilayer is in the gel phase. For DC(8,9)PC/DPPC mixtures, a temperature of approximately 25°C is often used.

  • UV Irradiation:

    • Transfer the vesicle suspension to a quartz cuvette.

    • Place the cuvette at a fixed distance from the UV lamp.

    • Irradiate the suspension with 254 nm UV light for a predetermined duration. The optimal irradiation time needs to be determined empirically but can range from a few minutes to over an hour.

    • If desired, the suspension can be gently stirred during irradiation to ensure uniform exposure.

  • Monitoring Polymerization:

    • At various time points during irradiation, the polymerization process can be monitored by observing the color change of the suspension.

    • For a quantitative assessment, an aliquot of the suspension can be taken to measure the absorbance spectrum in the visible range using a UV-Vis spectrophotometer. An increase in absorbance around 500-650 nm indicates the formation of the polydiacetylene polymer.

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_char Characterization prep1 Lipid Dissolution (DC(8,9)PC + DPPC in Chloroform) prep2 Thin Film Formation (Rotary Evaporation) prep1->prep2 prep3 Hydration (Buffer, T > Tm) prep2->prep3 prep4 Extrusion (e.g., 100 nm membrane) prep3->prep4 poly1 Temperature Control (T < Tm, e.g., 25°C) prep4->poly1 poly2 UV Irradiation (254 nm) poly1->poly2 poly3 Polymerized Vesicles poly2->poly3 char1 UV-Vis Spectroscopy (Color Change) poly3->char1 char2 Dynamic Light Scattering (Size & Stability) poly3->char2

Caption: Experimental workflow for the preparation and polymerization of DC(8,9)PC vesicles.

troubleshooting_logic start Incomplete Polymerization q1 Is there any color change? start->q1 a1_yes Weak Color q1->a1_yes Yes a1_no No Color Change q1->a1_no No q3 Increase [DC(8,9)PC]? a1_yes->q3 q2 Is T < Tm? a1_no->q2 a2_yes Check UV Source (Wavelength, Intensity) q2->a2_yes Yes a2_no Lower Temperature q2->a2_no No a3_yes Optimize Vesicle Prep (Lipid Packing) q3->a3_yes Yes a3_no Increase Molar Ratio of DC(8,9)PC q3->a3_no No signaling_pathway vesicle Drug-Loaded Polymerized Vesicle cell Target Cell vesicle->cell endocytosis Endocytosis cell->endocytosis endosome Endosome endocytosis->endosome escape Endosomal Escape endosome->escape drug_release Drug Release in Cytosol escape->drug_release target Intracellular Target (e.g., protein, DNA) drug_release->target response Cellular Response (e.g., Apoptosis, Signaling Cascade) target->response

References

Technical Support Center: Optimizing UV Exposure for DC(8,9)PC Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for optimizing the UV cross-linking of DC(8,9)PC (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine).

Frequently Asked Questions (FAQs)

Q1: What is DC(8,9)PC?

A1: DC(8,9)PC, or 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, is a phospholipid that contains photo-polymerizable diacetylene fatty acids.[1] These diacetylene groups allow the lipid molecules to be cross-linked or polymerized upon exposure to UV light, forming stable structures with characteristics of both biomembranes and synthetic polymers.[1][2] This makes it a valuable material for applications in drug delivery, biosensing, and the formation of stable lipid nanoparticles (LNPs).[2][3]

Q2: What is the optimal UV wavelength for cross-linking DC(8,9)PC?

A2: The recommended UV wavelength for efficient polymerization of lipids containing diacetylene, such as DC(8,9)PC, is 254 nm.[1]

Q3: How does the cross-linking process work for DC(8,9)PC?

A3: The photopolymerization of diacetylenic lipids is a topotactic process, which means the reaction rate is highly dependent on the precise alignment of the monomer units.[1] For efficient cross-linking, the diacetylene groups on the hydrocarbon chains must be arranged in a crystal-like lattice, a state that is present at temperatures well below the lipid's phase transition temperature of 40°C.[1] Upon irradiation, the photoproduct initially appears blue and then relaxes to a red polymer.[1]

Q4: Why is temperature control crucial for DC(8,9)PC cross-linking?

A4: Temperature is critical because the photosensitivity of diacetylenic membranes depends on their thermal history.[1] Membranes prepared below the phase transition temperature (40°C) are light-sensitive.[1] However, if they are heated above this temperature, they lose their sensitivity to light, even after being cooled back down to 25°C.[1] To regain photosensitivity, the membranes must be cooled to near 0°C.[1]

Q5: How should I handle and store DC(8,9)PC?

A5: It is crucial to protect diacetylene phospholipids (B1166683) from light, particularly when they are in solution, to prevent spontaneous polymerization.[1] It is recommended to store the lipid as a powder at -20°C or below for maximum stability.[1] All preparations of photopolymerizable membranes should be conducted under yellow or red light to avoid premature cross-linking.[1]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or No Cross-Linking Efficiency Incorrect UV Wavelength: The UV source is not emitting at the optimal 254 nm wavelength.Verify the output spectrum of your UV lamp. Use a low-pressure mercury arc lamp or a similar source with a strong 254 nm emission.[1]
Incorrect Temperature: The lipid assembly was heated above its phase transition temperature (40°C), rendering it insensitive to light.[1]Ensure the entire process is carried out well below the 40°C phase transition temperature. If the sample was heated, attempt to restore photosensitivity by cooling it to near 0°C before irradiation.[1]
Poor Monomer Alignment: The diacetylene groups are not in the required crystal-like lattice for efficient polymerization.[1]Prepare the lipid vesicles or films carefully, ensuring they are formed at a temperature that promotes the necessary ordered state. Sonication using a probe sonicator is a common method for preparing small unilamellar vesicles.[1]
Oxygen Inhibition: Dissolved oxygen can quench the excited state and interfere with the radical polymerization process.Before UV exposure, purge the aqueous suspension of vesicles of oxygen by flushing with an inert gas like argon and capping the container.[1]
Dilution with Other Lipids: The formulation contains a high concentration of non-polymerizable lipids.High degrees of polymerization cannot be achieved if diacetylenic groups are diluted by non-polymerizable lipids like DOPC or DSPC due to poor miscibility.[1] Minimize the concentration of non-polymerizable components if high cross-link density is desired.
Inconsistent Results Batch-to-Batch Variable UV Lamp Intensity: The output of the UV lamp is fluctuating or has degraded over time.Measure the UV lamp intensity before each experiment using a radiometer. Ensure the distance from the lamp to the sample is consistent.[4]
Variable Sample Preparation: Inconsistencies in vesicle formation, lipid concentration, or temperature history.Standardize the sample preparation protocol. Always protect samples from ambient UV light and control the temperature throughout the process.[1]
Sample Degradation (e.g., discoloration beyond the expected blue/red) Overexposure to UV: Excessive UV energy can lead to the breakdown of the polymer or lipid structure.Reduce the exposure time or the intensity of the UV source. The goal is to provide enough energy for polymerization without causing damage.[5]
Presence of Impurities: Contaminants in the lipid or buffer solution may be reacting with the UV light.Use high-purity DC(8,9)PC and analytical grade reagents for all buffers and solutions.

Experimental Protocols

Protocol: Optimization of UV Exposure Time for DC(8,9)PC Vesicles

This protocol outlines a method to determine the optimal UV exposure time for achieving the desired degree of cross-linking in DC(8,9)PC vesicles.

1. Materials and Preparation:

  • DC(8,9)PC powder
  • Appropriate buffer solution (e.g., deionized water, PBS)
  • Probe sonicator
  • UV source (254 nm, low-pressure mercury lamp recommended)
  • UV radiometer/photometer
  • Inert gas (e.g., Argon)
  • Quartz cuvette or appropriate UV-transparent container
  • Characterization equipment (e.g., Dynamic Light Scattering (DLS) for size, UV-Vis Spectrophotometer to monitor color change)

2. Vesicle Preparation (under subdued yellow or red light): a. Prepare a suspension of DC(8,9)PC in the desired buffer at the target concentration. b. Maintain the suspension temperature below the phase transition temperature (e.g., at 4°C). c. Sonicate the suspension using a probe sonicator to form small unilamellar vesicles (SUVs). Follow established protocols for SUV preparation.[1] d. Keep the prepared vesicle suspension protected from light and on ice.

3. UV Exposure Setup: a. Place the UV lamp at a fixed distance from the sample holder. Measure and record this distance. b. Warm up the UV lamp for the manufacturer-recommended time to ensure a stable output. c. Measure the UV intensity (in mW/cm²) at the sample position using a radiometer.

4. Optimization Experiment: a. Aliquot the vesicle suspension into multiple UV-transparent containers (e.g., quartz cuvettes). b. Purge each aliquot with argon for 5-10 minutes to remove dissolved oxygen, then seal the container.[1] c. Place the first sample at the fixed distance from the UV lamp and expose it for a specific time (e.g., 1 minute). d. Repeat the exposure for the other samples, using a range of different time points (e.g., 2, 5, 10, 15, 20 minutes). Include a zero-exposure control. e. During exposure, monitor the visible color change of the suspension from colorless to blue, and then potentially to red.[1]

5. Analysis and Characterization: a. UV-Vis Spectroscopy: Measure the absorbance spectrum of each sample after irradiation. The appearance of absorbance peaks in the visible range (approx. 640 nm for blue, 540 nm for red) indicates polymerization. The peak intensity can be correlated with the degree of cross-linking. b. Dynamic Light Scattering (DLS): Measure the size distribution and stability of the vesicles. Cross-linked vesicles are expected to show increased stability against detergents (e.g., Triton X-100) or temperature changes compared to the un-cross-linked control. c. Other Techniques: Depending on the application, further analysis such as chromatography or microscopy can be used to assess the degree of polymerization and structural integrity.

Data Presentation

Table 1: Example Data for UV Exposure Time Optimization

This table provides a template for recording experimental data when optimizing UV exposure time.

Sample IDUV Intensity (mW/cm²)Exposure Time (min)Temperature (°C)Absorbance at 640 nmVesicle Size (nm) Pre-UVVesicle Size (nm) Post-UVStability Test Result (% Lysis)
Control0040.01105.2105.598%
Exp-115140.25104.9106.175%
Exp-215240.51105.1106.352%
Exp-315540.89105.6107.021%
Exp-4151041.21104.8107.28%
Exp-5151541.23105.3107.57%
Exp-6152041.19105.0115.8 (aggregation)7%

Note: Data shown are for illustrative purposes only.

Visualizations

Experimental Workflow and Logic Diagrams

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: UV Exposure cluster_analysis Phase 3: Analysis cluster_decision Phase 4: Optimization p1 Prepare DC(8,9)PC Suspension in Buffer p2 Form Vesicles via Sonication (at T < 40°C) p1->p2 p3 Purge with Argon to Remove Oxygen p2->p3 e1 Set Up 254 nm UV Source p3->e1 e2 Measure and Record UV Intensity e1->e2 e3 Expose Aliquots for Varied Time Intervals (t1, t2, t3...) e2->e3 a1 Measure UV-Vis Spectrum (Assess Polymerization) e3->a1 a2 Perform DLS (Assess Size & Stability) a1->a2 a3 Conduct Application-Specific Tests a2->a3 d1 Is Cross-linking Optimal? a3->d1 d1->e3 No, Adjust Time F Protocol Optimized d1->F Yes

Caption: Workflow for optimizing UV exposure time for DC(8,9)PC cross-linking.

G cluster_light Light Source cluster_environment Environment cluster_composition Sample Composition center Optimal DC(8,9)PC Cross-Linking wavelength Wavelength (254 nm) wavelength->center intensity Intensity (mW/cm²) intensity->center time Exposure Time (seconds/minutes) time->center temp Temperature (Well below 40°C) temp->center oxygen Oxygen Level (Purge with Ar/N2) oxygen->center alignment Monomer Alignment (Crystal-like state) alignment->center concentration DC(8,9)PC Concentration concentration->center impurities Purity of Lipids & Buffers impurities->center

Caption: Key factors influencing the efficiency of DC(8,9)PC photopolymerization.

References

Improving the encapsulation efficiency of drugs in DC(8,9)PC vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for drug encapsulation in 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC) vesicles. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their experimental workflows and improve drug encapsulation efficiency.

Frequently Asked Questions (FAQs)

Q1: What is DC(8,9)PC and why is it used for drug encapsulation?

A1: DC(8,9)PC is a diacetylene phospholipid that can be polymerized, typically using UV irradiation (254 nm), to form highly stable vesicles.[1] This polymerization cross-links the lipid molecules, providing enhanced chemical and physical stability compared to conventional, non-polymerized liposomes.[1] This increased stability helps to prevent drug leakage, making DC(8,9)PC vesicles a promising carrier for controlled drug delivery applications.[1]

Q2: What are the main factors that influence drug encapsulation efficiency (EE%) in DC(8,9)PC vesicles?

A2: Encapsulation efficiency is a critical attribute that depends on several factors, which can be grouped into four main categories:

  • Properties of the Encapsulated Drug: The drug's physicochemical properties, such as its solubility (hydrophilicity vs. lipophilicity), size, charge, and Log P value, are crucial.[2][3] Hydrophilic drugs are encapsulated in the aqueous core, while lipophilic (hydrophobic) drugs are entrapped within the lipid bilayer.[2][4]

  • Vesicle Characteristics: The composition of the lipid bilayer, including the presence of other lipids or cholesterol, surface charge, bilayer rigidity, and vesicle size, all impact loading capacity.[2][5]

  • Vesicle Preparation Method: The technique used to form the vesicles, such as thin-film hydration, sonication, or microfluidics, has a significant effect on encapsulation.[2][6]

  • Formulation & Process Parameters: Key parameters include the drug-to-lipid ratio, lipid concentration, and the properties of the hydration buffer (e.g., pH, ionic strength, temperature).[2][7][8]

Q3: What is the difference between passive and active loading methods?

A3: Drug loading techniques are broadly classified as passive or active.[4]

  • Passive Loading: In these methods, the drug is encapsulated during the vesicle formation process.[4] This includes techniques like the thin-film hydration method, where a lipophilic drug is mixed with the lipids in an organic solvent, or a hydrophilic drug is dissolved in the aqueous buffer used for hydration.[6][9] Passive loading efficiency is often low, especially for hydrophilic drugs.[8][10]

  • Active Loading: These methods involve loading the drug into pre-formed vesicles, often using an energy source or chemical gradient to drive the drug across the lipid bilayer.[9] Examples include sonication, freeze-thaw cycles, electroporation, or creating a pH/ion gradient across the vesicle membrane.[9][11] Active loading can achieve significantly higher encapsulation efficiencies.[9]

Q4: How does the drug-to-lipid ratio affect encapsulation efficiency?

A4: The drug-to-lipid (D/L) ratio is a critical parameter that must be optimized.[7][8] For passive loading of hydrophobic drugs, a high D/L ratio can lead to saturation of the lipid bilayer, resulting in low encapsulation efficiency as the excess drug fails to be incorporated.[3] Conversely, for some active loading methods, a higher D/L ratio can lead to drug precipitation inside the vesicle, which can slow drug release but may also decrease loading efficiency if it disrupts the membrane.[12] Systematically screening a range of D/L ratios is essential to find the optimal balance for a specific drug-lipid system.[3][8]

Troubleshooting Guide: Low Encapsulation Efficiency

Issue 1: Low encapsulation efficiency for a hydrophilic drug.

Potential Cause Recommended Solution
Inefficient Loading Method Passive loading methods are often inefficient for water-soluble compounds.[8] Switch to an active loading method. Use sonication to create transient pores in the membrane, or employ freeze-thaw cycles to induce temporary membrane defects, allowing the drug to enter the pre-formed vesicles.[9][11]
Incorrect Hydration Buffer The pH or ionic strength of the buffer may be causing the drug to precipitate or interact unfavorably with the lipid headgroups. Ensure the drug is fully soluble in the chosen buffer at the concentration used. Optimize the buffer pH and ionic strength.
Vesicle Size and Lamellarity Small unilamellar vesicles (SUVs) have a limited internal aqueous volume. Consider using methods that produce larger vesicles or multilamellar vesicles (MLVs) to increase the available encapsulation space.

Issue 2: Low encapsulation efficiency for a hydrophobic (lipophilic) drug.

Potential Cause Recommended Solution
Suboptimal Drug-to-Lipid Ratio The amount of drug may be saturating the lipid bilayer.[3] Systematically decrease the drug-to-lipid ratio. Studies have shown that reducing the D/L ratio from 0.1 to 0.01 can increase EE% from ~11% to over 80% for certain drugs.[3]
Incomplete Solubilization The drug and lipids were not fully dissolved in the organic solvent during the initial step of film formation. Ensure complete solubilization by selecting a suitable solvent system (e.g., chloroform (B151607)/methanol (B129727) mixture) and gently warming if necessary.[5][8]
Incorrect Lipid Composition The bilayer may be too rigid or ordered. The addition of cholesterol increases membrane stability but can sometimes lower the encapsulation of hydrophobic drugs by competing for space in the bilayer.[5][6] Try adjusting the cholesterol content or using a different co-lipid.
Incorrect Hydration Temperature Hydration should be performed above the phase transition temperature (Tc) of the lipids to ensure the bilayer is in a fluid state, which facilitates vesicle formation and proper drug integration.[5][8] The Tc for DC(8,9)PC is ~44°C.[13]

Quantitative Data on Encapsulation Parameters

The following tables summarize quantitative data from various studies, illustrating the impact of key parameters on encapsulation efficiency.

Table 1: Effect of Drug-to-Lipid Ratio on Encapsulation Efficiency & Drug Release

DrugLipid SystemD/L Ratio (wt/wt) ChangeObserved EffectReference(s)
CurcuminLiposomesFrom 0.1 to 0.01Encapsulation Efficiency (EE%) increased from 11.4% to 82.4%.[3]
DoxorubicinDSPC/Cholesterol LUVFrom 0.05 to 0.39In vitro drug release half-life increased more than six-fold.[12]
DoxorubicinLUVFrom 0.05 to 0.8 (initial)Trapping efficiency reduced from nearly 100% to less than 70%.[12]
VincristineESM/Chol LiposomesFrom 0.05 to 0.6In vivo release half-life increased from 6.2 hours to 117 hours.[12]

Table 2: Comparison of Encapsulation Efficiencies by Loading Method

Encapsulated MoleculeLoading MethodLipid SystemEncapsulation Efficiency (EE%)Reference(s)
Bovine Serum Albumin (BSA)Microfluidics (Passive)Neutral Liposomes~4.0%[11]
Bovine Serum Albumin (BSA)Freeze-Thaw (Active)Neutral Liposomes5.5% ± 0.3%[11]
Bovine Serum Albumin (BSA)Electroporation (Active)Neutral Liposomes8.2% ± 0.9%[11]
HydroxycamptothecinFilm EvaporationSoy Lecithin, Cholesterol70.55%[5]
Tenofovir Disoproxil FumarateThin Film HydrationSorbitan Monostearate>70% (Optimized)[14]

Experimental Protocols

Protocol 1: Liposome Preparation by Thin-Film Hydration (Passive Loading)

This method is a widely used technique for preparing vesicles and is suitable for encapsulating hydrophobic drugs within the lipid bilayer or hydrophilic drugs within the aqueous core.[6]

  • Lipid/Drug Dissolution: Dissolve DC(8,9)PC, any co-lipids (e.g., cholesterol), and the lipophilic drug in a suitable organic solvent (e.g., chloroform or a chloroform:methanol mixture) in a round-bottom flask.[5][8]

  • Film Formation: Attach the flask to a rotary evaporator. Evaporate the organic solvent under vacuum to form a thin, uniform lipid-drug film on the inner wall of the flask.[5] The water bath temperature should be kept above the lipid phase transition temperature (~45-50°C for DC(8,9)PC).[8]

  • Drying: Place the flask under high vacuum for at least 2 hours to remove any residual organic solvent.[8]

  • Hydration: Add an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to the flask. If encapsulating a hydrophilic drug, it should be dissolved in this buffer.[5] Agitate the flask by rotating it in a water bath set to a temperature above the Tc (~45-50°C) for 30-60 minutes. This process hydrates the lipid film, forming multilamellar vesicles (MLVs).[8]

  • Size Reduction (Optional): To obtain smaller, more uniform unilamellar vesicles (SUVs), the MLV suspension can be sonicated or extruded through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5][15]

  • Polymerization (Optional): To enhance stability, the DC(8,9)PC vesicle suspension can be irradiated with UV light (254 nm) according to established protocols.

  • Purification: Remove the unencapsulated drug using methods like dialysis, size exclusion chromatography (e.g., Sephadex G-50 column), or ultracentrifugation.[5][8]

Protocol 2: Active Loading via Sonication

This protocol uses ultrasonic energy to temporarily permeabilize the vesicle membrane and is often more effective for hydrophilic drugs.[9]

  • Vesicle Preparation: Prepare empty DC(8,9)PC vesicles using a method like thin-film hydration followed by extrusion (Protocol 1, steps 1-5).

  • Mixing: In a suitable container, mix the pre-formed vesicle suspension with an aqueous solution of the drug to be encapsulated.

  • Sonication: Sonicate the mixture using a bath or probe sonicator.[9] To prevent overheating and lipid degradation, perform sonication in short bursts while keeping the sample on ice.[9] Optimize the sonication time and power to maximize loading without causing irreversible damage to the vesicles.

  • Annealing: After sonication, allow the vesicles to reseal by incubating them for 30-60 minutes at a temperature just above their Tc (~45-50°C), followed by cooling to room temperature.[9]

  • Purification: Remove the unencapsulated drug as described in Protocol 1, step 7.

Protocol 3: Quantification of Encapsulation Efficiency (EE%)

Accurate determination of EE% is essential for evaluating and optimizing your formulation.

  • Sample Preparation: Take a precise volume of the purified drug-loaded vesicle suspension (after removal of free drug).

  • Vesicle Lysis: Disrupt the vesicles to release the encapsulated drug. This can be done by adding a suitable organic solvent like methanol or a detergent solution (e.g., 1% Triton X-100).[8]

  • Drug Quantification: Measure the concentration of the released drug using an appropriate analytical method, such as HPLC or UV-Vis spectrophotometry.[5][8] This value represents the amount of encapsulated drug.

  • Calculation: Calculate the EE% using the following formula: EE% = (Amount of Encapsulated Drug / Total Initial Amount of Drug Used) x 100

Visualizations

The following diagrams illustrate key workflows and concepts in vesicle preparation and troubleshooting.

G cluster_prep Preparation Phase cluster_process Processing Phase A Dissolve Lipids (DC(8,9)PC) & Lipophilic Drug in Solvent B Form Thin Lipid Film (Rotary Evaporation) A->B C Hydrate Film with Buffer (+ Hydrophilic Drug) B->C D Formation of Multilamellar Vesicles (MLVs) C->D E Sizing (Optional) Extrusion or Sonication D->E F UV Polymerization (Optional, for Stability) E->F G Purification (Remove Free Drug) F->G H Characterization (Size, EE%) G->H

Caption: Experimental workflow for vesicle preparation and drug loading.

G cluster_drug cluster_vesicle cluster_method cluster_params EE Encapsulation Efficiency Drug Drug Properties Drug->EE D1 Solubility Drug->D1 D2 Lipophilicity (LogP) Drug->D2 D3 Charge & Size Drug->D3 Vesicle Vesicle Characteristics Vesicle->EE V1 Lipid Composition Vesicle->V1 V2 Cholesterol Content Vesicle->V2 V3 Surface Charge Vesicle->V3 Method Preparation Method Method->EE M1 Thin-Film Hydration Method->M1 M2 Active vs. Passive Loading Method->M2 M3 Sonication/Extrusion Method->M3 Params Formulation Parameters Params->EE P1 Drug-to-Lipid Ratio Params->P1 P2 Hydration Temperature Params->P2 P3 Buffer pH Params->P3

Caption: Key factors influencing drug encapsulation efficiency.

G Start Problem: Low Encapsulation Efficiency DrugType What is the drug type? Start->DrugType Hydrophilic Hydrophilic DrugType->Hydrophilic Hydrophilic Hydrophobic Hydrophobic DrugType->Hydrophobic Hydrophobic Sol_H1 Switch to Active Loading (Sonication, Freeze-Thaw) Hydrophilic->Sol_H1 Sol_H2 Optimize Buffer pH & Ionic Strength Sol_H1->Sol_H2 CheckRatio Is D/L Ratio Optimized? Hydrophobic->CheckRatio Sol_P1 Systematically Decrease Drug-to-Lipid Ratio CheckRatio->Sol_P1 No CheckTemp Hydration Temp > Tc? CheckRatio->CheckTemp Yes Sol_P2 Increase Hydration Temperature CheckTemp->Sol_P2 No CheckComp Review Lipid Composition (e.g., Cholesterol %) CheckTemp->CheckComp Yes

Caption: Troubleshooting flowchart for low encapsulation efficiency.

References

Technical Support Center: Synthesis of Diacetylene Phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of diacetylene phospholipids (B1166683). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the experimental procedures.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of diacetylene phospholipids in a question-and-answer format.

Question 1: I am experiencing low yields in the synthesis of my diacetylenic fatty acid intermediate. What are the common causes and how can I improve the yield?

Answer:

Low yields in diacetylenic fatty acid synthesis are a common issue. Several factors can contribute to this problem, primarily related to the coupling reaction (e.g., Cadiot-Chodkiewicz coupling) and the stability of the intermediates.

Common Causes and Solutions:

  • Suboptimal Coupling Reaction Conditions: The Cadiot-Chodkiewicz coupling, a key reaction for creating the diacetylene unit, is sensitive to reaction conditions.

    • Catalyst and Base: The choice and quality of the copper(I) salt catalyst and amine base are crucial. Ensure the use of fresh, high-purity reagents.[1][2]

    • Solvent: The reaction is typically performed in methanol (B129727) or ethanol.[3] Co-solvents like DMF or THF can be beneficial as they increase the solubility of the alkyne reactants.[3]

    • Temperature: The reaction is usually carried out at room temperature. Deviations can affect the reaction rate and lead to side products.

  • Side Reactions: The primary side reaction in the Cadiot-Chodkiewicz coupling is the homocoupling of the terminal alkyne (Glaser coupling). This can be minimized by carefully controlling the reaction conditions and using a co-catalyst like a palladium complex in some cases.[4]

  • Instability of Intermediates: Diacetylenic alcohols and acids can be unstable and prone to unwanted polymerization, especially when stored as solids at room temperature.[5][6] This polymerization is often visible as a color change from white to blue or purple.

    • Storage: Lyophilization (freeze-drying) of the diacetylenic alcohol and acid intermediates has been shown to significantly reduce undesired polymerization, allowing for storage for up to 24 hours without significant degradation.[6]

  • Volatility of Reactants: Short-chain alkynes and bromoalkynes can be volatile, leading to loss of material during the reaction and workup, which in turn results in lower yields.[5] Careful handling in a well-contained setup is recommended.

Question 2: I am observing the formation of a blue or purple precipitate during the synthesis or storage of my diacetylene intermediates. What is happening and how can I prevent it?

Answer:

The formation of a colored precipitate is a clear indication of premature and undesired topochemical polymerization of the diacetylene moieties. This is a common pitfall that can significantly reduce the yield of the desired monomeric phospholipid.

Explanation:

Diacetylene compounds can polymerize when they are closely packed in a crystalline state, a process that can be initiated by exposure to UV light, heat, or even mechanical stress.[6][7] The resulting polydiacetylene is a colored, insoluble polymer.

Prevention Strategies:

  • Avoid Crystalline State for Intermediates: As mentioned in the previous question, diacetylenic alcohols and acids are particularly susceptible to polymerization in their solid, crystalline form.[5][6]

    • Lyophilization: Freeze-drying the intermediates can create an amorphous solid that is less prone to polymerization than a crystalline one.[6]

  • Storage Conditions:

    • Temperature: Store intermediates at low temperatures (e.g., -20°C) to minimize thermal energy that can initiate polymerization.

    • Light: Protect all diacetylene-containing compounds from light, especially UV light, by storing them in amber vials or wrapping containers in aluminum foil.

  • Solvent Choice: Keeping the diacetylene compounds in solution can prevent the close packing required for polymerization. However, long-term storage in solution may lead to other degradation pathways.

Question 3: The coupling of the diacetylenic fatty acid to the glycerophosphocholine backbone is giving me a low yield. How can I optimize this step?

Answer:

The acylation of the glycerophosphocholine (GPC) backbone is another critical step where yields can be suboptimal. The choice of coupling agent and reaction conditions are key to achieving high efficiency.

Optimization Strategies:

  • Coupling Agents:

    • DCC/DMAP: Dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (B28879) (DMAP) is a classic method. However, removal of the dicyclohexylurea (DCU) byproduct can be challenging.

    • DIC: Diisopropylcarbodiimide (DIC) has been shown to be an effective coupling agent for this reaction, leading to good yields (76-79%) for some diacetylenic phospholipids.[5][6] The byproduct, diisopropylurea, is generally easier to remove than DCU.

    • Ultrasound-Assisted Acylation: The use of ultrasound has been reported to significantly accelerate the acylation of GPC, with reaction times reduced to a few hours and yields often exceeding 80%.

  • Reaction Conditions:

    • Anhydrous Conditions: The reaction must be carried out under strictly anhydrous conditions, as water will react with the activated fatty acid and the coupling agent, reducing the yield.

    • Solvent: A non-polar aprotic solvent like chloroform (B151607) or dichloromethane (B109758) is typically used.

    • Temperature: The reaction is often run at room temperature. For ultrasound-assisted reactions, care should be taken to control the temperature of the water bath.

Question 4: I am struggling with the purification of the final diacetylene phospholipid product. What are the recommended methods?

Answer:

The amphiphilic nature of phospholipids and the potential for aggregation can make purification challenging. A combination of techniques is often necessary to achieve high purity.

Purification Methods:

  • Column Chromatography:

    • Silica (B1680970) Gel Chromatography: This is the most common method for purifying phospholipids. A solvent gradient of chloroform/methanol/water is typically used to elute the desired product.

    • Reversed-Phase HPLC: For separating individual molecular species of phospholipids, reversed-phase high-performance liquid chromatography (RP-HPLC) on a C18 column is effective.[8]

  • Alternative Chromatography Techniques:

    • Supercritical Fluid Chromatography (SFC): This technique uses supercritical CO2 as the mobile phase and is considered a "greener" alternative to normal phase chromatography with toxic solvents. It has been successfully applied to the purification of synthetic lipids.

    • Aqueous/Non-aqueous Reversed-Phase Chromatography (NARP): This is another sustainable alternative to traditional normal phase chromatography.

  • Precipitation/Crystallization: In some cases, phospholipids can be purified by precipitation or crystallization from a suitable solvent system. For example, acetone (B3395972) is often used to precipitate phospholipids from a hexane (B92381) or chloroform solution, leaving neutral lipids in the supernatant.

Frequently Asked Questions (FAQs)

Q1: Are diacetylene phospholipids involved in cellular signaling pathways?

A: Diacetylene phospholipids are synthetic molecules and are not known to be directly involved in natural cellular signaling pathways in the same way as endogenous phospholipids like phosphatidylinositol phosphates (PIPs) or phosphatidic acid (PA).[9][10] Their primary application in research is as a tool to create stabilized, polymerized liposomes and membranes. These polymerized structures can then be used as platforms to study various membrane-related processes, which may include:

  • Membrane-Peptide Interactions: Studying how peptides and proteins bind to and insert into lipid bilayers, which can be the initial step in a signaling cascade.

  • Lipid Raft Mimics: Creating stable model membrane domains to investigate the role of lipid rafts in concentrating signaling molecules.[11][12][13]

  • Drug Delivery Vehicles: The stabilized nature of polymerized liposomes makes them excellent candidates for controlled drug release systems.

Q2: What is the purpose of the diacetylene group in these phospholipids?

A: The diacetylene group is a photopolymerizable moiety. When diacetylene phospholipids are assembled into structures like liposomes or bilayers, the diacetylene groups of adjacent lipids can be cross-linked upon exposure to UV light (typically at 254 nm).[5][6][7] This creates a covalently linked, stable polymer network within the lipid assembly, enhancing its mechanical and chemical stability.

Q3: Can I use a different headgroup instead of phosphocholine?

A: Yes, the synthetic schemes for diacetylene phospholipids can be adapted to incorporate other headgroups, such as phosphatidylethanolamine, phosphatidylserine, or phosphatidylglycerol. The choice of headgroup will depend on the specific application and the desired surface properties of the resulting liposomes or membranes.

Q4: What are the key analytical techniques to characterize the synthesized diacetylene phospholipids?

A: A combination of spectroscopic and chromatographic techniques is essential for proper characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To confirm the chemical structure of the fatty acid intermediates and the final phospholipid product.

  • Mass Spectrometry (MS): To determine the molecular weight and confirm the identity of the synthesized compounds.

  • Thin-Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and assess the purity of the product.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and for purification.

Data Presentation

Table 1: Yields of Intermediates in the Synthesis of Diacetylenic Fatty Acids

StepReactant(s)ProductProtecting GroupSolvent AdditiveYield (%)Reference
AlkylationTerminal Diyne + Alkyl BromideDisubstituted DiyneMOMHMPA63-79[5][6]
AlkylationTerminal Diyne + Alkyl BromideDisubstituted DiyneMOMDMPU~63-87[5][6]
AlkylationTerminal Diyne + Alkyl BromideDisubstituted DiyneTHPHMPA/DMPU47-73[5][6]
DeprotectionMOM-protected AlcoholDiacetylenic Alcohol-HCl/Methanol81-98[5][6]
OxidationDiacetylenic AlcoholDiacetylenic Carboxylic Acid-PDC70-85[5][6]

MOM: Methoxymethyl ether, THP: Tetrahydropyran, HMPA: Hexamethylphosphoramide, DMPU: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone, PDC: Pyridinium (B92312) dichromate.

Table 2: Yields for the Coupling of Diacetylenic Fatty Acids to Glycerophosphocholine

Diacetylenic PhospholipidCoupling AgentYield (%)Reference
1,2-bis(10',12'-heptadecadiynoyl)-sn-glycero-3-phosphatidylcholineDIC76[5][6]
1,2-bis(10',12'-tricosadiynoyl)-sn-glycero-3-phosphatidylcholineDIC79[5][6]
1,2-bis(4',6'-tricosadiynoyl)-sn-glycero-3-phosphatidylcholineDIC40[5][6]

DIC: Diisopropylcarbodiimide

Experimental Protocols

Protocol 1: Synthesis of Diacetylenic Fatty Acid (General Procedure)

This protocol is a generalized procedure based on the synthesis of 10,12-tricosadiynoic acid.

  • Protection of a bromoalkanol: React the corresponding ω-bromoalkanol with a suitable protecting group (e.g., methoxymethyl bromide for MOM protection) in the presence of a base like diisopropylethylamine (DIPEA) and a catalyst like 4-dimethylaminopyridine (DMAP).

  • Synthesis of a terminal diyne: React a protected bromoalkanol with a protected 1,3-butadiyne (B1212363) (e.g., 1,4-bis(trimethylsilyl)-1,3-butadiyne) in the presence of a strong base like n-butyllithium (n-BuLi) in an anhydrous solvent like THF at low temperature (-78°C to -20°C).

  • Alkylation of the terminal diyne: Deprotonate the terminal diyne with n-BuLi and react it with a second alkyl bromide in the presence of a solvent like HMPA or its safer alternative, DMPU.

  • Deprotection of the alcohol: Remove the protecting group from the alcohol functionality. For MOM groups, this is typically done with hydrochloric acid in methanol.

  • Oxidation to the carboxylic acid: Oxidize the resulting diacetylenic alcohol to the corresponding carboxylic acid using an oxidizing agent like pyridinium dichromate (PDC) in a solvent like DMF.

Protocol 2: Coupling of Diacetylenic Fatty Acid to Glycerophosphocholine

  • Dissolve the diacetylenic fatty acid in an anhydrous solvent such as chloroform.

  • Add the coupling agent (e.g., diisopropylcarbodiimide, DIC) to the solution.

  • In a separate flask, suspend the L-α-glycerophosphatidylcholine-cadmium chloride complex in the same anhydrous solvent.

  • Add the activated fatty acid solution to the GPC suspension.

  • Add a catalytic amount of a base like 4-pyrrolidinopyridine (B150190) or DMAP.

  • Stir the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at room temperature for 24-48 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove any insoluble byproducts.

  • Purify the crude product by silica gel column chromatography using a chloroform/methanol/water gradient.

Visualizations

Synthesis_Workflow cluster_synthesis Diacetylenic Fatty Acid Synthesis cluster_coupling Phospholipid Assembly start Starting Materials (Bromoalkanol, Butadiyne) step1 Protection & Coupling I start->step1 step2 Coupling II (Alkylation) step1->step2 step3 Deprotection step2->step3 step4 Oxidation step3->step4 intermediate Diacetylenic Fatty Acid step4->intermediate coupling Coupling Reaction (e.g., with DIC) intermediate->coupling gpc Glycerophosphocholine (GPC) gpc->coupling purification Purification (Chromatography) coupling->purification final_product Diacetylene Phospholipid purification->final_product

Caption: General workflow for the synthesis of diacetylene phospholipids.

Troubleshooting_Logic cluster_synthesis_issues Synthesis Stage cluster_purification_issues Purification Stage cluster_synthesis_solutions Potential Causes & Solutions cluster_coupling_solutions Potential Causes & Solutions cluster_purification_solutions Potential Causes & Solutions problem Low Yield or Impure Product synthesis_check Check Diacetylenic Acid Synthesis problem->synthesis_check coupling_check Check GPC Coupling Reaction problem->coupling_check purification_check Review Purification Method problem->purification_check reagent_quality Reagent Quality? (Catalyst, Base, Solvents) synthesis_check->reagent_quality side_reactions Side Reactions? (Homocoupling) synthesis_check->side_reactions intermediate_stability Intermediate Instability? (Polymerization) synthesis_check->intermediate_stability coupling_agent Inefficient Coupling Agent? (Try DIC or Ultrasound) coupling_check->coupling_agent anhydrous_conditions Moisture Contamination? coupling_check->anhydrous_conditions column_overload Column Overloading? purification_check->column_overload wrong_method Inappropriate Method? (Consider RP-HPLC or SFC) purification_check->wrong_method

Caption: Troubleshooting logic for diacetylene phospholipid synthesis.

References

Factors affecting the colorimetric response of polydiacetylene vesicles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with polydiacetylene (PDA) vesicle-based colorimetric assays.

Troubleshooting Guide

This guide addresses common issues encountered during experiments with PDA vesicles, offering potential causes and solutions in a question-and-answer format.

Issue 1: No colorimetric (blue-to-red) transition is observed upon stimulation.

  • Question: Why are my PDA vesicles not changing color after adding the stimulus?

  • Answer: A lack of colorimetric response can be attributed to several factors related to vesicle preparation, polymerization, and the nature of the stimulus itself.

    • Incomplete Polymerization: The characteristic blue color and responsiveness of PDA vesicles are a result of the conjugated polymer backbone formed during UV irradiation. If the diacetylene monomers are not sufficiently polymerized, the vesicles will not exhibit a colorimetric transition. Ensure adequate exposure to 254 nm UV light. However, excessive irradiation can also impact the response.[1]

    • Stimulus-Receptor Mismatch: The color change is triggered by perturbations in the PDA backbone, often initiated by specific interactions between the stimulus and the vesicle surface.[2][3] If the PDA vesicle surface is not appropriately functionalized to interact with your specific analyte, no response will occur. Consider modifying the diacetylene monomer with a headgroup that has an affinity for your target molecule.

    • Vesicle Stability: The overall stability of the vesicles can influence their responsiveness. Factors like the composition of the lipid mixture can affect the biomimetic behavior and stability of the PDA vesicles.[4] A higher degree of polymerization generally improves vesicle stability.[4]

    • Initial Conformation: Most PDA systems transition from a blue (planar) to a red (non-planar) phase. If your vesicles are already in an intermediate or "red" phase conformation due to preparation conditions, you will not observe the blue-to-red transition.[5]

Issue 2: The colorimetric response is weak or has low sensitivity.

  • Question: My PDA vesicles show a color change, but it's very faint. How can I improve the sensitivity of my assay?

  • Answer: A weak colorimetric response indicates that the stimulus is not causing a significant enough perturbation of the PDA backbone. Several factors can be optimized to enhance sensitivity.

    • Monomer Composition: The structure of the diacetylene monomer, including the alkyl chain length and the nature of the polar headgroup, significantly impacts the optical properties and sensitivity of the PDA vesicles.[5][6] Shorter alkyl chains and the incorporation of lipids can enhance sensitivity.[7]

    • Vesicle Concentration: The concentration of the PDA vesicles in the solution can affect the observed color intensity. Optimizing the concentration of the diacetylene monomer during vesicle preparation may be necessary. For instance, in ammonia (B1221849) sensing, a lower concentration of PCDA (0.25 mM) showed a more sensitive color transition at lower ammonia concentrations compared to higher PCDA concentrations (1.0 and 1.5 mM).[8]

    • Environmental Factors: The pH and temperature of the experimental medium can influence the baseline color and the responsiveness of the vesicles.[6][9] Ensure that the experimental conditions are optimal for the specific PDA system you are using.

    • Three-Dimensional Structures: Creating 3D or porous PDA structures can significantly improve detection sensitivity by providing more active sites for interaction with target molecules.[2]

Issue 3: The experimental results are inconsistent and not reproducible.

  • Question: I'm getting different results every time I run the experiment. What could be causing this lack of reproducibility?

  • Answer: Inconsistent results are a common challenge and can stem from subtle variations in experimental procedures and the inherent heterogeneity of self-assembled systems.

    • Vesicle Size Distribution: The size and lamellarity of the vesicles can affect their colorimetric response. Methods like sonication or extrusion through polycarbonate membranes are used to control vesicle size and achieve a more uniform population.[4] The solvent injection method has also been shown to produce vesicles with a narrow size distribution.[10]

    • UV Polymerization Conditions: The duration and intensity of UV irradiation can impact the degree of polymerization and the final properties of the PDA vesicles.[1] Standardizing the UV exposure time and the distance from the UV source is critical for reproducibility.

    • Structural Heterogeneity: Even under the same fabrication conditions, PDA can form a mixture of slightly different structures at the nanoscale, leading to variations in their mechanochromic properties.[11] Careful control over self-assembly conditions is crucial.

    • Purity of Reagents: Ensure the purity of the diacetylene monomers and any other lipids or reagents used in the vesicle formulation, as impurities can interfere with self-assembly and the colorimetric response.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of the blue-to-red color change in PDA vesicles?

A1: The blue color of PDA vesicles originates from the highly ordered, planar conformation of the conjugated polymer backbone, which has a low energy absorption band around 640 nm.[2][5] When an external stimulus (like temperature, pH change, or ligand binding) interacts with the vesicle surface, it induces mechanical stress on the polymer backbone.[6][9] This stress causes a conformational transition from the planar "blue phase" to a non-planar, twisted "red phase." This conformational change alters the electronic structure, resulting in a hypsochromic shift of the main absorption peak to around 540-550 nm, which appears red to the naked eye.[6][12] The red phase is also often fluorescent, while the blue phase is non-fluorescent.[2][6]

Q2: What are the key factors that influence the colorimetric response of PDA vesicles?

A2: The colorimetric response of PDA vesicles is influenced by a multitude of factors, which can be broadly categorized as follows:

  • Monomer Structure: The chemical structure of the diacetylene monomer, including the length of the alkyl chains and the nature of the polar headgroup, plays a crucial role in the self-assembly process and the sensitivity of the resulting PDA to external stimuli.[5][6]

  • Environmental Conditions: External factors such as temperature (thermochromism), pH, and the polarity of the solvent (solvatochromism) can directly induce a colorimetric transition.[6][13]

  • UV Polymerization: The duration and intensity of UV irradiation affect the degree of polymerization, which in turn influences the stability and responsiveness of the vesicles.[1][4]

  • Vesicle Composition and Morphology: The inclusion of other lipids or molecules in the vesicle, as well as the size and structure (e.g., unilamellar vs. multilamellar) of the vesicles, can modulate the colorimetric response.[4][11]

Q3: How can I quantify the colorimetric response of my PDA vesicles?

A3: The colorimetric response (CR) can be quantified using UV-Vis spectroscopy. A common method is to calculate the percentage of colorimetric response using the following formula:

CR (%) = [ (PB₀ - PB₁) / PB₀ ] * 100

Where:

  • PB = Ablue / (Ablue + Ared)

  • Ablue is the absorbance at the maximum wavelength of the blue phase (typically ~640 nm).

  • Ared is the absorbance at the maximum wavelength of the red phase (typically ~540-550 nm).

  • PB₀ is the PB value in the absence of the stimulus (control).

  • PB₁ is the PB value in the presence of the stimulus.[8][14]

Alternatively, digital colorimetric analysis using RGB values from scanned images can also be used for quantification.[15]

Quantitative Data Summary

Table 1: Influence of Diacetylene Monomer Structure on Vesicle Size

Diacetylene MonomerCarbon Chain LengthAverage Vesicle Diameter (nm)Polydispersity Index (PDI)
PCDA25127.2~0.1
TCDA23163.4~0.1
HCDA21280.0~0.1
NDDA19693.1>0.2
ODDA18800.3>0.2

Data adapted from a study on PDA particle synthesis using the solvent injection method. Longer chain monomers generally form smaller particles with a narrower size distribution.[10]

Table 2: Effect of PCDA Monomer Concentration on Colorimetric Response to Ammonia

PCDA Monomer Concentration (mM)Ammonia Concentration for Initial Color Transition (ppm)
0.255
1.0≥ 60
1.5≥ 60

Data indicates that lower monomer concentrations can lead to higher sensitivity for certain analytes.[8]

Experimental Protocols

Protocol 1: Preparation of PDA Vesicles using the Thin-Film Hydration Method

  • Dissolution: Dissolve the diacetylene monomer (and any other lipid components) in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) in a round-bottom flask.[4][10]

  • Film Formation: Evaporate the solvent under a stream of nitrogen gas or using a rotary evaporator to form a thin lipid film on the inner surface of the flask.[4][10]

  • Hydration: Hydrate the thin film by adding an aqueous solution (e.g., deionized water or buffer) and agitating the flask. The hydration temperature should be above the phase transition temperature of the monomer.[10] This process results in the spontaneous formation of multilamellar vesicles (MLVs).

  • Size Reduction (Optional but Recommended): To obtain smaller and more uniform vesicles (SUVs), sonicate the vesicle solution using a probe sonicator or extrude it through polycarbonate membranes with a specific pore size.[4]

  • Annealing: Cool the vesicle solution and store it at 4°C overnight to allow for annealing.[10][16]

  • Polymerization: Expose the vesicle solution to 254 nm UV light to induce polymerization.[4] A successful polymerization is indicated by the appearance of a distinct blue color.

Protocol 2: Preparation of PDA Vesicles using the Solvent Injection Method

  • Dissolution: Dissolve the diacetylene monomer in a water-miscible polar solvent, such as ethanol.[10][16]

  • Injection: Slowly inject the diacetylene-solvent solution into a vigorously stirred aqueous medium that is maintained at a temperature above the monomer's phase transition temperature.[10][16]

  • Solvent Evaporation: Continue stirring to allow for the evaporation of the organic solvent. During this process, the amphiphilic diacetylene monomers self-assemble into vesicles.[10][16]

  • Annealing: Allow the vesicle solution to cool to room temperature and then store it at 4°C overnight.[10][16]

  • Polymerization: Irradiate the vesicle solution with 254 nm UV light to form the blue-phase PDA vesicles.[10][16]

Visualizations

experimental_workflow cluster_prep Vesicle Preparation cluster_poly Polymerization cluster_assay Colorimetric Assay start Diacetylene Monomer dissolve Dissolve in Organic Solvent start->dissolve film Form Thin Film dissolve->film hydrate Hydrate with Aqueous Solution film->hydrate size Sonication / Extrusion hydrate->size anneal Anneal at 4°C size->anneal uv UV Irradiation (254 nm) anneal->uv blue_vesicles Blue PDA Vesicles uv->blue_vesicles stimulus Add Stimulus (e.g., Analyte, Temp, pH) blue_vesicles->stimulus red_vesicles Red PDA Vesicles stimulus->red_vesicles red_vesicles->blue_vesicles Reversible Transition (in some systems) analysis UV-Vis Spectroscopy (Quantification) red_vesicles->analysis

Caption: Experimental workflow for PDA vesicle preparation and colorimetric assay.

signaling_pathway cluster_stimulus Stimulus Interaction cluster_vesicle PDA Vesicle cluster_response Colorimetric Response stimulus External Stimulus (Analyte, pH, Temp) surface Vesicle Surface (Headgroups) stimulus->surface Binding / Interaction backbone Planar PDA Backbone (Blue Phase) perturbation Mechanical Perturbation surface->perturbation conformation Conformational Change (Twisted Backbone) perturbation->conformation red_phase Red Phase (~550 nm Abs.) conformation->red_phase

Caption: Signaling pathway of the PDA vesicle colorimetric response.

logical_relationships cluster_factors Influencing Factors cluster_outcomes Experimental Outcomes response Colorimetric Response (Sensitivity & Specificity) monomer Monomer Structure (Headgroup, Chain Length) monomer->response env Environmental (Temp, pH, Solvent) env->response prep Preparation Method (Vesicle Size, PDI) prep->response repro Reproducibility prep->repro poly Polymerization (UV Dose) poly->response stability Vesicle Stability poly->stability stability->response

Caption: Factors affecting the PDA vesicle colorimetric response.

References

How to control the size and lamellarity of DC(8,9)PC vesicles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the preparation and characterization of DC(8,9)PC vesicles. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on controlling vesicle size and lamellarity, troubleshoot common experimental issues, and offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is DC(8,9)PC and what are its unique properties?

DC(8,9)PC (1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine) is a synthetic phospholipid notable for its diacetylene moieties within its acyl chains. This feature allows for photo-polymerization upon exposure to UV light (typically at 254 nm), transforming the fluid vesicle structure into a more robust, stable polymer network. This property is highly valuable for applications requiring enhanced stability, such as in drug delivery systems.[1] It is crucial to protect DC(8,9)PC from light, especially in solution, to prevent spontaneous polymerization.[2]

Q2: What are the primary methods for controlling the size of DC(8,9)PC vesicles?

The most common methods for controlling vesicle size are extrusion and sonication.

  • Extrusion: This technique involves forcing a suspension of multilamellar vesicles (MLVs) through a polycarbonate membrane with a defined pore size.[3][4][5] The resulting vesicles, often large unilamellar vesicles (LUVs), have a size distribution that is primarily determined by the pore size of the membrane.[6][7]

  • Sonication: This method uses high-frequency sound waves to break down large MLVs into smaller unilamellar vesicles (SUVs).[8][9] The final size is dependent on parameters such as sonication time, power, and temperature.[10][11]

Q3: How can I control the lamellarity of my DC(8,9)PC vesicles?

Lamellarity, the number of lipid bilayers in a vesicle, is a critical parameter. For most applications, unilamellar vesicles are desired.

  • Extrusion: Repeated extrusion (typically 10-20 passes) is a highly effective method for producing unilamellar vesicles.[3][12]

  • Sonication: Sonication is also a common method for preparing unilamellar vesicles, particularly small unilamellar vesicles (SUVs).[8]

  • Freeze-Thaw Cycles: Subjecting MLVs to several freeze-thaw cycles before extrusion can help to increase the proportion of unilamellar vesicles and improve encapsulation efficiency.[12]

Q4: How does the polymerization of DC(8,9)PC affect the vesicles?

Upon exposure to UV light, the diacetylene groups in DC(8,9)PC crosslink, forming a polymerized vesicle. This polymerization significantly increases the stability of the vesicles, making them more resistant to disruption by detergents or changes in osmotic pressure. The polymerization process itself does not significantly alter the size of the vesicles.[13]

Q5: What techniques are used to characterize the size and lamellarity of DC(8,9)PC vesicles?

  • Size: Dynamic Light Scattering (DLS) is the most common technique for measuring the hydrodynamic diameter and size distribution (Polydispersity Index, PDI) of vesicles in suspension.[14]

  • Lamellarity: Cryogenic Transmission Electron Microscopy (cryo-TEM) is a powerful imaging technique that allows for the direct visualization of individual vesicles, providing information on their size, shape, and lamellarity.[15][16][17][18]

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and characterization of DC(8,9)PC vesicles.

Problem Potential Cause Suggested Solution
Vesicle size is larger than expected after extrusion. 1. Insufficient number of extrusion passes. A low number of passes may not be enough to fully reduce the size of all vesicles.[7] 2. Membrane is damaged or clogged. A torn or blocked membrane will not effectively size the vesicles. 3. Extrusion temperature is too low. For saturated lipids like DC(8,9)PC, extrusion should be performed above the lipid's phase transition temperature (Tc) to ensure the membrane is fluid.[6]1. Increase the number of extrusion passes to at least 10-20 cycles.[3][12] 2. Inspect the membrane and replace it if necessary. Ensure the extruder is assembled correctly. 3. Perform the extrusion at a temperature above the Tc of DC(8,9)PC.
High Polydispersity Index (PDI) after preparation. 1. Incomplete hydration of the lipid film. This can lead to a heterogeneous population of initial MLVs. 2. Insufficient homogenization (extrusion or sonication). Not all vesicles have been processed to the same extent.[7] 3. Vesicle aggregation. Vesicles may aggregate after formation due to improper buffer conditions or storage.1. Ensure the lipid film is fully hydrated by vortexing and incubating the suspension above the Tc for an adequate amount of time.[12] 2. Increase the number of extrusion passes or optimize sonication time and power.[7][10] 3. Use a buffer with appropriate ionic strength and pH. Store vesicles at a suitable temperature.
Low encapsulation efficiency. 1. Vesicle preparation method. Sonication generally results in lower encapsulation efficiency compared to extrusion of freeze-thawed MLVs.[6] 2. Leakage during sizing. High pressures during extrusion or excessive sonication can cause leakage of encapsulated material.1. For higher encapsulation, use the freeze-thaw method followed by extrusion.[12] 2. Optimize extrusion pressure and sonication parameters to be as gentle as possible while still achieving the desired size.
Vesicles appear multilamellar in cryo-TEM. 1. Insufficient number of extrusion passes. Multilamellar structures may persist with a low number of passes.[7] 2. Lipid concentration is too high. Very high lipid concentrations can sometimes favor the formation of multilamellar structures.1. Increase the number of extrusion passes.[7] 2. Consider preparing vesicles at a lower lipid concentration.
Spontaneous polymerization of DC(8,9)PC during preparation. Exposure to ambient or UV light. DC(8,9)PC is sensitive to light and can polymerize unintentionally.[2]Perform all preparation steps under low-light conditions or using a red or yellow safe light.[2] Store stock solutions and prepared vesicles protected from light.

Quantitative Data Summary

Disclaimer: The following tables provide illustrative data based on typical results observed for other phosphatidylcholine lipids, as specific quantitative studies detailing the systematic variation of preparation parameters for DC(8,9)PC are limited in the publicly available literature. These values should be considered as a starting point for experimental optimization.

Table 1: Effect of Extrusion Parameters on Vesicle Size (Illustrative Data)

Lipid CompositionMembrane Pore Size (nm)Number of PassesMean Diameter (nm) by DLSPolydispersity Index (PDI)
100% DC(8,9)PC20011~180-220< 0.2
100% DC(8,9)PC10011~100-130< 0.1
100% DC(8,9)PC5021~60-80< 0.15
DC(8,9)PC:Cholesterol (1:1)10011~110-140< 0.1

Table 2: Effect of Sonication Time on Vesicle Size (Illustrative Data)

Lipid CompositionSonication MethodSonication Time (min)Mean Diameter (nm) by DLSPolydispersity Index (PDI)
100% DC(8,9)PCProbe Sonication (20% Amplitude)5~50-70< 0.3
100% DC(8,9)PCProbe Sonication (20% Amplitude)15~30-50< 0.25
100% DC(8,9)PCBath Sonication15~80-120< 0.3
100% DC(8,9)PCBath Sonication30~60-90< 0.25

Detailed Experimental Protocols

Protocol 1: Preparation of Unilamellar DC(8,9)PC Vesicles by Extrusion

This protocol describes the preparation of LUVs with a defined size using the extrusion method.[3][11][12]

  • Lipid Film Hydration:

    • Dissolve DC(8,9)PC in chloroform (B151607) in a round-bottom flask.

    • Remove the chloroform under a stream of nitrogen gas to form a thin lipid film on the wall of the flask.

    • Place the flask under high vacuum for at least 2 hours to remove any residual solvent.

    • Hydrate the lipid film with the desired aqueous buffer by vortexing. The temperature of the buffer should be above the phase transition temperature (Tc) of DC(8,9)PC. This will form multilamellar vesicles (MLVs).

  • Freeze-Thaw Cycles (Optional but Recommended):

    • Subject the MLV suspension to 5-10 freeze-thaw cycles by alternately placing the sample in liquid nitrogen and a warm water bath. This step helps to increase the number of unilamellar vesicles and enhances encapsulation efficiency.[12]

  • Extrusion:

    • Assemble the extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

    • Transfer the MLV suspension to one of the syringes of the extruder.

    • Pass the lipid suspension through the membrane back and forth for at least 11-21 passes.[3][12] Ensure the extrusion is performed at a temperature above the Tc of DC(8,9)PC.

    • The resulting vesicle suspension should appear more translucent than the initial MLV suspension.

Protocol 2: Preparation of Small Unilamellar DC(8,9)PC Vesicles by Sonication

This protocol describes the preparation of SUVs using a probe sonicator.[8][11]

  • Lipid Film Hydration:

    • Prepare a thin lipid film of DC(8,9)PC as described in Protocol 1.

    • Hydrate the film with the desired aqueous buffer to form MLVs.

  • Sonication:

    • Place the vial containing the MLV suspension in an ice bath to dissipate heat generated during sonication.

    • Insert the tip of a probe sonicator into the suspension.

    • Sonicate the suspension in pulsed mode (e.g., 30 seconds on, 30 seconds off) for a total sonication time of 10-30 minutes at a specific power setting. The optimal time and power will need to be determined empirically.

    • The suspension should become clear or slightly opalescent.

  • Centrifugation:

    • Centrifuge the sonicated sample at high speed (e.g., 15,000 x g) for 15 minutes to pellet any titanium particles shed from the sonicator tip and any remaining multilamellar structures.

    • Carefully collect the supernatant containing the SUVs.

Visualizations

Vesicle_Preparation_Workflow cluster_prep Vesicle Preparation cluster_sizing Sizing and Lamellarity Control cluster_characterization Characterization start Start: DC(8,9)PC in Organic Solvent film Thin Film Hydration start->film Evaporation mlv Multilamellar Vesicles (MLVs) film->mlv Hydration with Aqueous Buffer extrusion Extrusion mlv->extrusion sonication Sonication mlv->sonication luvs Large Unilamellar Vesicles (LUVs) extrusion->luvs suvs Small Unilamellar Vesicles (SUVs) sonication->suvs dls Dynamic Light Scattering (DLS) luvs->dls cryotem Cryo-TEM luvs->cryotem suvs->dls suvs->cryotem size Size and PDI dls->size lamellarity Lamellarity and Morphology cryotem->lamellarity Troubleshooting_Logic cluster_extrusion Extrusion Issues cluster_sonication Sonication Issues cluster_general General Issues issue Problem: Inconsistent Vesicle Size/PDI passes Insufficient Passes? issue->passes temp Temperature < Tc? issue->temp membrane Damaged Membrane? issue->membrane time Inadequate Time/Power? issue->time cooling Insufficient Cooling? issue->cooling hydration Incomplete Hydration? issue->hydration aggregation Aggregation Post-Prep? issue->aggregation solution1 Homogeneous Size passes->solution1 Increase Passes solution2 Proper Fluidity temp->solution2 Increase Temp. solution3 Effective Sizing membrane->solution3 Replace Membrane solution4 Consistent Energy Input time->solution4 Optimize Parameters solution5 Prevent Degradation cooling->solution5 Ensure Proper Cooling solution6 Uniform MLVs hydration->solution6 Improve Hydration Protocol solution7 Stable Suspension aggregation->solution7 Adjust Buffer/Storage

References

Preventing premature leakage from 23:2 Diyne PC liposomes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols to prevent premature leakage from liposomes formulated with 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC).

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are 23:2 Diyne PC liposomes and why are they used?

23:2 Diyne PC is a specialized phospholipid that contains photo-polymerizable diacetylene groups within its fatty acid chains.[1] Liposomes formulated with this lipid can be cross-linked by exposure to UV light (typically at 254 nm), creating a more robust and stable vesicle.[1][2] This polymerization process significantly reduces membrane permeability and prevents the premature leakage of encapsulated contents, which is a common challenge with standard liposomes.[2][3] The resulting polymer is often highly colored, transitioning from blue to red upon relaxation.[1]

Q2: My liposomes are leaking significantly before I even polymerize them. What is the cause?

Premature leakage in the pre-polymerization stage is typically due to issues with membrane fluidity and packing. Key factors to investigate include:

  • Temperature: The phase transition temperature (Tm) of 23:2 Diyne PC is 40°C.[1] If you are working with the liposomes at or above this temperature, the lipid bilayer will be in a more fluid, liquid-crystalline state, which is inherently more permeable. For maximum stability before polymerization, handle liposomes at temperatures well below the Tm.[1]

  • Lipid Composition: Formulations consisting solely of 23:2 Diyne PC can be prone to leakiness. Incorporating cholesterol is a standard strategy to increase membrane rigidity and packing, thereby reducing the baseline permeability of the lipid bilayer.[2][4]

  • Mechanical Stress: Physical processes like vortexing or sonication can disrupt vesicle integrity. While necessary for formation, excessive mechanical stress should be avoided during handling and storage.[5]

Q3: What are the optimal conditions for UV polymerization to minimize leakage?

Effective polymerization is the most critical step for stabilizing 23:2 Diyne PC liposomes. The polymerization reaction is topotactic, meaning it depends heavily on the precise alignment of the diyne monomer units.[1]

  • Temperature: Efficient polymerization can only be achieved when the hydrocarbon chains are in a crystal-like lattice. Therefore, irradiation must be performed at a temperature well below the lipid's phase transition temperature of 40°C (e.g., at 0°C or 20°C).[1]

  • UV Wavelength and Source: A low-pressure mercury arc lamp producing UV light at 254 nm is recommended for efficient polymerization.[1]

  • Oxygen Removal: Oxygen can inhibit the polymerization process. Before irradiation, it is crucial to purge the aqueous liposome (B1194612) suspension of oxygen by flushing the sample container with an inert gas like argon and then capping it.[1]

  • Light Protection: 23:2 Diyne PC is light-sensitive and can spontaneously polymerize in solution.[1] All preparation steps before the intended UV exposure should be carried out under yellow or red light to prevent premature, uncontrolled polymerization.[1]

Q4: I've followed the polymerization protocol, but I'm still observing leakage. What else could be wrong?

If leakage persists after polymerization, consider the following possibilities:

  • Incomplete Polymerization: High degrees of polymerization may not be achieved if the diyne groups are diluted by a high concentration of non-polymerizable lipids.[1] The reaction is also sensitive to lipid structure and membrane packing.[3] The characteristic color change to faint brick red can serve as a visual indicator of polymerization.[6]

  • Formulation Destabilizers: Certain molecules in your buffer or reaction mixture can damage the liposome surface. For example, in one study, ascorbic acid used for a subsequent "click" reaction was found to generate peroxy radicals that destroyed the unsaturated liposome surface, leading to decomposition.[6]

  • Physical Instability: Even polymerized liposomes are not immune to all forms of instability. Aggregation over time can be an issue. Including PEGylated lipids (e.g., DSPE-PEG-2000) in the formulation provides steric stabilization, which helps prevent vesicles from clumping together.[2][4][7]

Q5: How do additives like cholesterol and PEGylated lipids affect stability?

Incorporating other lipids into your 23:2 Diyne PC formulation is a key strategy for optimizing stability and preventing leakage.

  • Cholesterol: Cholesterol is a crucial component for modulating membrane fluidity and reducing permeability.[2][4] It inserts into the lipid bilayer, increasing the packing and mechanical rigidity of the membrane.[8] This leads to more stable vesicles with reduced leakage both before and after polymerization.[9][10]

  • PEGylated Lipids: Lipids conjugated with polyethylene (B3416737) glycol (PEG), such as DSPE-PEG-2000, are used to create a hydrophilic shield around the liposome. This "steric stabilization" prevents the aggregation of liposomes, which is a common form of physical instability.[2][7]

Q6: How can I accurately measure the leakage from my liposomes?

A fluorescence de-quenching assay is the standard method for quantifying liposome leakage.[5] The most common approach uses the fluorescent dye calcein (B42510).

  • Encapsulation: Liposomes are prepared in a solution containing calcein at a high, self-quenching concentration (e.g., 10-70 mM).[11][12][13] At this concentration, the fluorescence is very low.

  • Purification: Unencapsulated, free calcein must be removed from the exterior of the liposomes. This is typically done using a size-exclusion chromatography column (e.g., a PD-10 desalting column).[6][12]

  • Measurement: The liposome suspension is placed in a fluorometer. As the calcein leaks out of the vesicles, it becomes diluted in the external buffer, causing its fluorescence to de-quench and emit a strong signal.[13]

  • Quantification: To determine the percentage of leakage at any time point (t), the fluorescence intensity (Ft) is measured. For a 100% leakage control, a detergent (e.g., Triton X-100) is added to completely lyse the liposomes, and the maximum fluorescence (Fmax) is recorded.[5] The initial fluorescence of intact liposomes serves as the 0% leakage baseline (F0).

The percentage of leakage is calculated as: % Leakage = (Ft - F0) / (Fmax - F0) * 100

Data Summary

Table 1: Effect of Cholesterol on Liposome Properties
PropertyEffect of Increasing Cholesterol ContentRationaleCitations
Membrane Rigidity IncreasesCholesterol restricts the motion of phospholipid acyl chains, leading to a more ordered and rigid bilayer.[2][8]
Permeability / Leakage DecreasesThe increased packing and rigidity of the membrane reduces the passive diffusion of encapsulated molecules across the bilayer.[4][9]
Vesicle Size Tends to IncreaseThe increased rigidity of the bilayer limits the degree of curvature that can be achieved, favoring the formation of larger vesicles.[8]
Physical Stability IncreasesBy preventing tight packing of phospholipids (B1166683) and inducing a more ordered state, cholesterol can reduce liposome aggregation and fusion over time.[9][14]

Experimental Protocols

Protocol 1: Preparation of 23:2 Diyne PC Liposomes with Calcein
  • Lipid Film Preparation: In a round-bottom flask, dissolve 23:2 Diyne PC and any other lipids (e.g., cholesterol) in chloroform (B151607).[6]

  • Solvent Evaporation: Remove the chloroform using a rotary evaporator to form a thin, transparent lipid film on the flask wall. Dry the film under a high vacuum for at least 1 hour to remove any residual solvent.[6]

  • Hydration: Hydrate the lipid film with a calcein solution (e.g., 70 mM calcein, 10 mM TRIS, 0.5 mM EDTA, pH 7.4).[12] The buffer osmolarity should be carefully controlled.[11] Swirl the flask for 1 hour at a temperature above the lipid Tm (e.g., 60°C) to ensure complete hydration.[6]

  • Extrusion: To create unilamellar vesicles of a defined size, pass the lipid suspension through an extruder fitted with a polycarbonate membrane (e.g., 100 nm pore size). Perform at least 20 passes at a temperature above the Tm (e.g., 60°C).[6]

  • Purification: Remove unencapsulated calcein by passing the liposome suspension through a PD-10 desalting column, eluting with a buffer that is iso-osmotic to the calcein solution.[12] Collect the fractions containing the liposomes (typically the first colored band).

Protocol 2: UV Polymerization of 23:2 Diyne PC Liposomes
  • Precaution: Perform all steps in a dark room or under red/yellow light to prevent premature polymerization.[1]

  • Sample Preparation: Place the purified liposome suspension in a 1-mm quartz cell or petri dish.[1][6]

  • Deoxygenation: Purge the sample with a gentle stream of argon gas for 5-10 minutes to remove dissolved oxygen. Seal the container tightly under the argon atmosphere.[1]

  • Irradiation: Place the sample under a low-pressure mercury arc lamp (254 nm). Irradiate at a temperature well below 40°C (e.g., on ice at 0°C or at 20°C).[1][6]

  • Monitoring: Polymerization can take up to 1 hour.[6] A successful reaction is often indicated by the appearance of a faint brick-red color.[1][6]

  • Storage: Store the polymerized liposomes protected from light at 4°C.

Protocol 3: Calcein Leakage Assay
  • Setup: Dilute the polymerized, calcein-loaded liposomes to a suitable concentration (e.g., 90 µM final lipid concentration) in an iso-osmotic buffer in a fluorescence cuvette or 96-well plate.[15]

  • Baseline Measurement (F0): Measure the initial fluorescence of the intact liposomes using appropriate excitation and emission wavelengths for calcein (e.g., Ex: 485 nm, Em: 530 nm).[11]

  • Time-Course Measurement (Ft): Incubate the sample under the desired experimental conditions (e.g., at 37°C in the presence of serum) and record the fluorescence intensity at various time points.

  • Maximum Leakage Measurement (Fmax): At the end of the experiment, add a lytic agent (e.g., 0.2% Triton X-100) to the sample and vortex for 1 minute to completely disrupt all liposomes and release 100% of the encapsulated calcein.[5] Measure the final, maximum fluorescence.

  • Calculation: Calculate the percentage of leakage at each time point using the formula: % Leakage = (F_t - F_0) / (F_max - F_0) * 100.

Visualizations

G cluster_prep Liposome Preparation cluster_stab Stabilization cluster_analysis Analysis A Lipid Film Formation B Hydration with Cargo A->B C Extrusion (Sizing) B->C D Purification (e.g., Column Chromatography) C->D E UV Polymerization (254 nm, < Tm, Argon) D->E F Leakage Assay (Fluorescence Measurement) E->F G Data Analysis (% Leakage vs. Time) F->G

Caption: Experimental workflow for preparing and analyzing stabilized 23:2 Diyne PC liposomes.

G Start Premature Leakage Observed Q_Stage Leakage Occurs Pre- or Post-Polymerization? Start->Q_Stage Cause_Pre Potential Causes: - High Temperature (> 40°C) - No Cholesterol in Formulation - Osmotic Mismatch Q_Stage->Cause_Pre Pre-Polymerization Q_Poly Polymerization Conditions Met? (254nm, < 40°C, No O2) Q_Stage->Q_Poly Post-Polymerization Sol_Pre Solutions: - Work below 40°C - Add 20-30 mol% Cholesterol - Use Iso-osmotic Buffers Cause_Pre->Sol_Pre Cause_Post_BadPoly Potential Cause: Incomplete Polymerization Q_Poly->Cause_Post_BadPoly No Cause_Post_GoodPoly Potential Causes: - Formulation Instability (Aggregation) - Destabilizing agents in buffer - Assay Artifacts Q_Poly->Cause_Post_GoodPoly Yes Sol_Post_BadPoly Solutions: - Purge with Argon before UV - Irradiate on ice - Check UV lamp intensity Cause_Post_BadPoly->Sol_Post_BadPoly Sol_Post_GoodPoly Solutions: - Add DSPE-PEG-2000 - Analyze buffer components - Check for liposome-cuvette interactions Cause_Post_GoodPoly->Sol_Post_GoodPoly

Caption: Troubleshooting decision tree for diagnosing causes of premature liposome leakage.

References

Technical Support Center: Best Practices for Handling and Storing Light-Sensitive Diacetylene Lipids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with light-sensitive diacetylene lipids.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for light-sensitive diacetylene lipids?

A1: To ensure the stability of light-sensitive diacetylene lipids, they should be stored at or below -20°C in a glass container with a Teflon-lined closure.[1] For lipids supplied as an organic solution, the container should be layered with an inert gas like argon or nitrogen.[1] Lipids with unsaturated fatty acid chains are not stable as powders and should be dissolved in a suitable organic solvent for storage.[1]

Q2: How can I prevent premature polymerization of diacetylene lipids during storage and handling?

A2: Premature polymerization can be minimized by strict adherence to proper storage conditions. Key factors include:

  • Temperature: Store at or below -20°C.[1] Polymerization is more likely to occur at temperatures above the lipid's phase transition temperature.[2]

  • Light: Protect from all light sources, especially UV light. Use amber glass vials or wrap containers in aluminum foil.

  • Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation, which can initiate polymerization.[1]

Q3: What is the recommended procedure for dissolving diacetylene lipids?

A3: When preparing a solution of diacetylene lipids, it is crucial to use an appropriate organic solvent. Chloroform (B151607) or chloroform:methanol mixtures are commonly used to ensure a homogeneous mixture, especially when creating liposomes with mixed lipid compositions.[3] For transferring organic solutions of lipids, always use glass, stainless steel, or Teflon-lined equipment to avoid contamination from plastics.[1]

Troubleshooting Guides

Issue 1: Vesicle Aggregation

Q: My diacetylene lipid vesicle suspension is cloudy and shows visible aggregates. What are the potential causes and solutions?

A: Cloudiness and aggregation in vesicle suspensions can stem from several factors related to formulation and processing.

Potential Cause Explanation Recommended Solution
Incorrect Temperature During Hydration The hydration buffer should be at a temperature above the main phase transition temperature (Tm) of the lipid to ensure proper hydration and formation of a homogenous suspension.[4]Ensure the hydration buffer is heated to the appropriate temperature before adding it to the lipid film. Gentle agitation or vortexing during hydration is also crucial.
Suboptimal pH or Ionic Strength The pH and ionic strength of the buffer can significantly impact vesicle stability. Very low pH (e.g., below 4) or high ionic strength can disrupt the lipid headgroup conformation and reduce electrostatic repulsion between vesicles, leading to aggregation.[4]Use a buffer with a pH close to neutral (7.0-7.4) for most applications. If aggregation persists, consider adjusting the pH or using a buffer with lower ionic strength.[4][5]
High Lipid Concentration A high concentration of lipids increases the probability of vesicle collision and fusion, which can lead to aggregation.[4]Prepare vesicles at a lower lipid concentration. If a high concentration is necessary, consider adding a stabilizer to the formulation.
Incomplete Sonication or Extrusion Insufficient energy input during sonication or an incorrect number of extrusion cycles can result in a heterogeneous vesicle population with a tendency to aggregate.Ensure adequate sonication time or a sufficient number of passes (typically 10-15) through the extruder to achieve a uniform size distribution.
Issue 2: Inefficient or Incomplete Polymerization

Q: After UV irradiation, my diacetylene vesicles do not show the characteristic blue color, or the color is very faint. What could be the problem?

A: Inefficient polymerization is often related to the experimental conditions and the alignment of the diacetylene monomers.

Potential Cause Explanation Recommended Solution
Incorrect Temperature The photopolymerization of diacetylene lipids is a topotactic reaction, meaning it requires the monomers to be in a highly ordered, crystalline-like state. This is typically achieved at temperatures below the lipid's phase transition temperature. Polymerization is inhibited above this temperature.[2]Ensure that the vesicle solution is cooled to and maintained at a temperature below the lipid's Tm during UV irradiation. A common practice is to store the vesicles at 4°C overnight before polymerization.[6]
Insufficient UV Exposure The duration and intensity of UV irradiation are critical for complete polymerization. Insufficient exposure will result in a low yield of the blue polydiacetylene.[7]Optimize the UV irradiation time. Typical exposure times range from 1 to 20 minutes.[7][8] Monitor the color change and absorbance spectra to determine the optimal exposure for your specific system.
Improper Vesicle Formation If the diacetylene lipids are not properly assembled into well-ordered bilayers within the vesicles, the diacetylene groups will not be correctly aligned for polymerization.Ensure that the vesicle preparation method (e.g., thin-film hydration, solvent injection) is performed correctly to promote the formation of stable, well-ordered vesicles.
Presence of Impurities Certain impurities can interfere with the polymerization reaction.Use high-purity lipids and solvents. Ensure all glassware is thoroughly cleaned.

Quantitative Data Summary

The following table summarizes key quantitative parameters for handling and polymerizing diacetylene lipids.

ParameterRecommended Value/RangeNotes
Storage Temperature ≤ -20°CFor both solid and dissolved lipids.[1]
UV Irradiation Wavelength 254 nmThis is the most commonly used wavelength to initiate polymerization.[2][6]
UV Irradiation Time 1 - 20 minutesThe optimal time depends on the specific lipid, concentration, and lamp intensity.[7][8]
Polymerization Temperature Below the lipid's phase transition temperature (Tm)Often performed at 4°C.[2][6]
Vesicle Hydration Temperature Above the lipid's phase transition temperature (Tm)Ensures proper lipid hydration and vesicle formation.[4]
Typical Vesicle Size (after extrusion) 100 - 200 nmDependent on the pore size of the extrusion membrane.[9][10]

Experimental Protocols

Protocol 1: Preparation of Diacetylene Lipid Vesicles by Thin-Film Hydration, Extrusion, and Polymerization

This protocol describes a common method for preparing unilamellar diacetylene lipid vesicles with a defined size.

Materials:

  • Diacetylene lipid (e.g., 10,12-pentacosadiynoic acid - PCDA)

  • Chloroform

  • Hydration buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Round-bottom flask

  • Rotary evaporator

  • Vacuum pump

  • Water bath sonicator

  • Mini-extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • UV lamp (254 nm)

Procedure:

  • Lipid Film Formation: a. Dissolve the diacetylene lipid in chloroform in a round-bottom flask. b. Remove the chloroform using a rotary evaporator to form a thin, uniform lipid film on the flask wall. c. Dry the film under high vacuum for at least 2 hours to remove any residual solvent.[9]

  • Hydration: a. Warm the hydration buffer to a temperature above the phase transition temperature of the lipid. b. Add the warm buffer to the flask containing the lipid film. c. Agitate the flask by vortexing or sonicating in a water bath sonicator until the lipid film is fully suspended, forming multilamellar vesicles (MLVs).

  • Extrusion: a. Assemble the mini-extruder with the desired polycarbonate membrane (e.g., 100 nm). b. Heat the extruder to a temperature above the lipid's Tm. c. Load the MLV suspension into one of the extruder's syringes. d. Pass the suspension through the membrane back and forth for at least 11-15 passes. This will produce a translucent suspension of unilamellar vesicles (ULVs).

  • Annealing and Polymerization: a. Store the ULV suspension at 4°C overnight to allow for annealing of the lipid bilayers.[6] b. Transfer the vesicle suspension to a suitable container for UV exposure. c. Irradiate the suspension with a 254 nm UV lamp for a predetermined optimal time (e.g., 5-15 minutes). The solution should turn a distinct blue color.[6][7] d. Store the polymerized vesicles at 4°C, protected from light.

Visualizations

Caption: Workflow for preparing and polymerizing diacetylene lipid vesicles.

References

Validation & Comparative

Comparing the stability of DC(8,9)PC liposomes with traditional phospholipids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

In the dynamic field of drug delivery, the stability of liposomal formulations is a critical determinant of therapeutic efficacy and shelf life. The emergence of polymerizable phospholipids (B1166683), such as 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC), offers a novel approach to enhancing liposome (B1194612) stability. This guide provides a comprehensive comparison of the stability of DC(8,9)PC-containing liposomes with those formulated from traditional phospholipids like DSPC, DPPC, and DOPC, supported by experimental data.

At a Glance: Key Stability Parameters

The stability of a liposomal formulation is a multifaceted characteristic influenced by its composition, the surrounding environment, and storage conditions. Key parameters for evaluating stability include drug retention (the ability to prevent leakage of the encapsulated therapeutic) and the maintenance of physical characteristics such as particle size and polydispersity index (PDI) over time.

Table 1: Comparative Stability of DC(8,9)PC and Traditional Phospholipid Liposomes

Liposome CompositionKey Stability CharacteristicsSupporting Experimental Data
Photopolymerized DC(8,9)PC Liposomes Enhanced Stability Post-Polymerization: Upon photopolymerization with UV light, DC(8,9)PC liposomes form a more robust, cross-linked bilayer, which can significantly improve stability compared to non-polymerized liposomes.[1] The stability is highly dependent on the co-lipid used.Partially polymerized liposomes composed of DC(8,9)PC and DMPC are more stable against leakage under physiological conditions than their non-polymerized counterparts.[1]
Matrix-Dependent Stability: The choice of the matrix phospholipid is crucial. When combined with Egg PC, DC(8,9)PC liposomes remain stable even after UV exposure. Conversely, when mixed with DPPC, they become light-sensitive and release their contents.[2]UV-triggered photopolymerization of DPPC/DC(8,9)PC liposomes resulted in significant calcein (B42510) leakage, while Egg PC/DC(8,9)PC liposomes remained stable under identical conditions.[2]
Serum Instability: In the presence of serum proteins, DC(8,9)PC liposomes can exhibit significant leakage, even in their polymerized state.Doxorubicin-loaded DPPC:DC(8,9)PC liposomes, while stable for 21 days at 25°C, retained only about 70% of the encapsulated drug after 24 hours at 37°C in the presence of 0-50% serum.[3]
DSPC (Distearoylphosphatidylcholine) Liposomes High Intrinsic Stability: Due to its long, saturated acyl chains, DSPC has a high phase transition temperature (Tc), resulting in a rigid and highly stable membrane with low permeability.DSPC liposomes exhibit greater drug retention over 48 hours at both 4°C and 37°C compared to DPPC and DMPC liposomes.[4]
DPPC (Dipalmitoylphosphatidylcholine) Liposomes Moderate Stability: DPPC has a lower Tc than DSPC, leading to a less stable membrane that is more prone to leakage, especially at temperatures approaching its Tc.At 37°C, DPPC liposomes showed 90% fluorophore release after 4 weeks, whereas DSPC liposomes only released 50%.[4]
DOPC (Dioleoylphosphatidylcholine) Liposomes Lower Stability, Higher Fluidity: The unsaturated acyl chains of DOPC result in a more fluid membrane and lower stability compared to saturated phospholipids. However, PEGylation can improve its stability.Conventional DOPC liposomes showed a 74.3% drug retention after 28 days at 4°C. PEGylated DOPC liposomes demonstrated improved drug retention at 86.5%.[4]

Physical Stability Over Time: Size and Polydispersity

The physical stability of liposomes, particularly their size and size distribution (PDI), is crucial for in vivo performance and regulatory approval. Aggregation or fusion of liposomes can alter their biodistribution and efficacy.

Table 2: Physical Stability of Liposome Formulations During Storage

Liposome FormulationStorage ConditionChange in Vesicle SizeChange in PDI
DC(8,9)PC/DMPC (Polymerized) 4°C for 166 daysHigh size stability reported.High stability in PDI reported.
DSPC-based 4°C for 28 days52.3% increase in size for conventional liposomes.PDI generally remains low (<0.3).
DPPC-based 4°C for 28 days104% increase in size for conventional liposomes.PDI may increase over time, indicating aggregation.
DOPC-based 4°C for 28 days80.2% increase in size for conventional liposomes.PDI generally remains acceptable.

Note: The data presented is a synthesis of findings from multiple studies and may not be directly comparable due to variations in experimental conditions.

Experimental Methodologies

A clear understanding of the experimental protocols is essential for interpreting stability data and designing future studies.

Liposome Preparation and Polymerization

The following diagram outlines a typical workflow for the preparation and stability testing of DC(8,9)PC and traditional phospholipid liposomes.

Caption: Workflow for comparing liposome stability.

Protocol for Drug Leakage Assay:

  • Encapsulation of a Fluorescent Marker: A self-quenching fluorescent dye, such as calcein or doxorubicin, is encapsulated within the liposomes during the hydration step.

  • Removal of Unencapsulated Dye: The liposome suspension is passed through a size-exclusion chromatography column to separate the liposomes from the unencapsulated, free dye.

  • Incubation: The liposome samples are incubated under various conditions (e.g., different temperatures, in the presence of serum).

  • Fluorescence Measurement: At designated time points, the fluorescence intensity of the samples is measured. An increase in fluorescence indicates leakage of the dye from the liposomes into the external medium, leading to dequenching.

  • Calculation of Percent Leakage: The percentage of leakage is calculated relative to the total fluorescence obtained after disrupting the liposomes with a detergent (e.g., Triton X-100).

Protocol for Physical Stability Assessment:

  • Sample Preparation: Liposome suspensions are stored at various temperatures.

  • Dynamic Light Scattering (DLS) Measurement: At regular intervals, an aliquot of the liposome suspension is diluted and analyzed using a DLS instrument.

  • Data Analysis: The DLS instrument measures the fluctuations in scattered light to determine the average hydrodynamic diameter and the polydispersity index (PDI) of the liposome population. An increase in size and PDI over time suggests aggregation or fusion of the vesicles.

Signaling Pathways and Logical Relationships

The stability of a liposome is governed by a complex interplay of factors. The following diagram illustrates the logical relationships influencing liposome stability.

stability_factors Factors Influencing Liposome Stability cluster_composition Lipid Composition cluster_environment Environmental Factors cluster_outcome Stability Outcome acyl_chain Acyl Chain (Length & Saturation) stability Overall Liposome Stability acyl_chain->stability headgroup Headgroup Chemistry headgroup->stability polymerizable_lipid Polymerizable Lipid (e.g., DC(8,9)PC) polymerizable_lipid->stability cholesterol Cholesterol Content cholesterol->stability temperature Temperature temperature->stability ph pH ph->stability serum Serum Proteins serum->stability drug_retention Drug Retention stability->drug_retention physical_stability Physical Stability (Size, PDI) stability->physical_stability

Caption: Key factors affecting liposome stability.

Conclusion

The choice between DC(8,9)PC-containing liposomes and those made from traditional phospholipids is highly application-dependent.

  • Photopolymerized DC(8,9)PC liposomes offer the potential for significantly enhanced stability, making them an attractive option for applications requiring a robust and durable drug carrier. However, their stability is critically dependent on the choice of the matrix co-lipid, and their susceptibility to serum-induced leakage needs to be carefully considered for in vivo applications.

  • Traditional phospholipid liposomes , particularly those formulated with saturated lipids like DSPC , provide a well-established and reliable platform with high intrinsic stability. While generally less robust than their polymerized counterparts, their behavior is well-characterized, and their stability can be modulated through the inclusion of components like cholesterol and PEGylated lipids.

Ultimately, the optimal liposome formulation will be a balance of the desired stability profile, the physicochemical properties of the encapsulated drug, and the intended biological environment. This guide provides a foundational understanding to aid researchers and drug development professionals in making informed decisions for their specific applications.

References

Cross-Validation of 23:2 Diyne PC for Advanced Drug Delivery and Biosensing Platforms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison and Guide to Experimental Applications

This guide provides a comprehensive comparison of 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (23:2 Diyne PC), a synthetic diynoic phosphotidylcholine, against other alternatives in the field of drug delivery and biosensor fabrication.[1][2] By presenting experimental data and detailed protocols, this document serves as a resource for researchers looking to leverage the unique photopolymerizable properties of this lipid in their work.

Performance Comparison: 23:2 Diyne PC vs. Alternative Lipids

The primary advantage of 23:2 Diyne PC lies in its ability to be polymerized upon exposure to UV light (typically at 254 nm), forming a more stable and robust vesicle or lipid bilayer structure.[3][4] This cross-linking capability offers significant advantages over non-polymerizable lipids in applications requiring enhanced stability and controlled release.

Feature23:2 Diyne PC16:0-23:2 Diyne PCNon-Polymerizable Lipids (e.g., DOPC, DSPC)Glyceryl Monooleate (GMO)
Polymerization Yes (UV-induced)Yes (UV-induced)NoNo (but has a polymerizable alkene bond)
Primary Application Stable vesicles, drug delivery, biosensors, surface modification[1][2][5]Modification of nanoparticle lipid-monolayer interfaces[6]Model membranes, liposome (B1194612) preparation[3][7]Formation of cubic phases for π-conjugated membranes[8]
Key Advantage Enhanced stability and controlled release due to cross-linking[4]Cross-linking with adjacent molecules for interface modification[6]Well-characterized, readily availableForms negatively curved membranes[8]
Considerations Requires UV exposure for polymerization, which may affect sensitive cargo. High concentrations of non-polymerizable lipids can inhibit polymerization.[3]Similar to 23:2 Diyne PC, requires UV polymerization.Less stable under harsh conditions compared to polymerized vesicles.Used in binary mixtures to achieve specific membrane curvatures.[8]

Experimental Protocols

Preparation and Polymerization of 23:2 Diyne PC Vesicles

This protocol outlines the fabrication of photopolymerized vesicles, a common application for 23:2 Diyne PC.

Materials:

  • 23:2 Diyne PC powder

  • Deoxygenated 0.10 M NaCl solution (or other desired buffer)

  • Probe sonicator

  • Quartz cuvette (1-mm path length)

  • Low-pressure mercury arc lamp (253.7 nm)

  • Argon gas

Procedure:

  • Lipid Suspension: Prepare a suspension of 23:2 Diyne PC in the deoxygenated buffer. A typical concentration is 1 mg/mL.[4]

  • Vesicle Formation: Sonicate the suspension using a probe sonicator to form small unilamellar vesicles.[3] The sonication should be performed on ice to prevent overheating.

  • Deoxygenation: Transfer an aliquot of the vesicle suspension to the quartz cuvette. Purge the cuvette with argon gas to remove oxygen, which can quench the polymerization reaction, and then seal it.[3]

  • UV Polymerization: Irradiate the sample with the mercury arc lamp at a temperature well below the lipid's transition temperature (40°C).[3] The distance from the lamp to the sample is typically 6-13 cm.[3]

  • Color Change: Successful polymerization is indicated by a color change, initially to blue and then relaxing to a red polymer.[3]

  • Storage: Store the polymerized vesicles protected from light.

Workflow for Surface Modification and Drug Delivery

The following diagram illustrates a generalized workflow for utilizing 23:2 Diyne PC in creating stable, surface-modified nanoparticles for targeted drug delivery.

G Experimental Workflow: 23:2 Diyne PC in Drug Delivery cluster_prep Vesicle Preparation cluster_poly Stabilization cluster_func Functionalization cluster_app Application lipid_prep 23:2 Diyne PC Suspension sonication Sonication to form Vesicles lipid_prep->sonication drug_loading Drug Encapsulation sonication->drug_loading uv_exposure UV Polymerization (254 nm) drug_loading->uv_exposure surface_mod Surface Modification (e.g., PEGylation) uv_exposure->surface_mod targeting Targeted Drug Delivery surface_mod->targeting

Caption: Workflow for creating drug-loaded, stabilized vesicles.

Signaling Pathway and Logical Relationships

While 23:2 Diyne PC is not directly involved in biological signaling pathways, its application in biosensing relies on logical relationships between its physical properties and the detection of target molecules. For example, the colorimetric response of polydiacetylene (PDA) vesicles, formed from lipids like 23:2 Diyne PC, can be used for detection.

The following diagram illustrates the logical flow of a PDA-based biosensor.

G Logical Flow of a PDA-Based Biosensor cluster_sensor Sensor Assembly cluster_detection Detection Mechanism cluster_output Output A 23:2 Diyne PC Vesicles B UV Polymerization A->B C Blue Phase PDA Vesicles B->C D Target Molecule Binding C->D Introduction of Target E Conformational Change in PDA Backbone D->E F Colorimetric Shift (Blue to Red) E->F G Quantitative Detection F->G

Caption: Principle of a polydiacetylene-based colorimetric biosensor.

Conclusion

23:2 Diyne PC offers a versatile platform for researchers in drug development and material science due to its unique photopolymerizable nature. The ability to form highly stable, cross-linked structures provides a distinct advantage over traditional, non-polymerizable lipids, particularly in applications requiring robust vesicles and controlled release kinetics. While the requirement for UV polymerization necessitates careful consideration of experimental design, especially with photosensitive materials, the resulting stability and versatility make 23:2 Diyne PC a valuable tool for creating advanced drug delivery systems and sensitive biosensors. Further research into mixed lipid systems and alternative polymerization triggers will continue to expand the utility of this promising biomaterial.

References

Performance evaluation of DC(8,9)PC in controlled release studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for the optimal drug delivery vehicle is paramount. Among the array of lipid-based nanoparticles, the photopolymerizable lipid 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC) has emerged as a promising candidate for controlled release applications. This guide provides an objective comparison of DC(8,9)PC-based systems with alternative lipid nanoparticles, supported by experimental data, to aid in the selection of the most suitable platform for your therapeutic needs.

Executive Summary

DC(8,9)PC offers a unique advantage in controlled drug delivery through its ability to form polymerized, and thus more stable, liposomes. The key feature of DC(8,9)PC is its diacetylene group, which upon exposure to UV light, crosslinks the lipid molecules, enhancing vesicle stability and providing a mechanism for triggered drug release. This photopolymerization minimizes premature drug leakage, a common challenge with conventional liposomes.

This guide will delve into the performance of DC(8,9)PC liposomes, comparing them against two widely used alternatives: conventional liposomes (using standard phospholipids (B1166683) like DPPC) and Solid Lipid Nanoparticles (SLNs). The comparison will focus on key performance indicators: drug loading capacity, entrapment efficiency, and release kinetics, with a specific focus on the widely used chemotherapeutic agent, doxorubicin (B1662922).

Performance Metrics: A Comparative Analysis

The following tables summarize the performance of DC(8,9)PC liposomes in comparison to conventional liposomes and Solid Lipid Nanoparticles for the delivery of doxorubicin.

Performance Metric DC(8,9)PC Liposomes (DPPC:DC(8,9)PC) Conventional Liposomes (DSPC/Cholesterol) Solid Lipid Nanoparticles (SLNs)
Drug Loading Capacity (%) Not explicitly reported, but dependent on formulationDrug-to-lipid ratio dependent[1][2]2.8 ± 0.1[3]
Entrapment Efficiency (%) High (formulation dependent)[4]Up to 98%[5]67.5 ± 2.4[3]
Particle Size (nm) ~100-150[6]~100-150[6]~200[3]
Key Feature Photo-triggered release, enhanced stabilityWell-established, biocompatibleHigh drug loading for lipophilic drugs

Table 1: Comparative Performance of Lipid-Based Nanoparticles for Doxorubicin Delivery.

Release Trigger DC(8,9)PC Liposomes Conventional Liposomes Solid Lipid Nanoparticles
Mechanism UV or visible light induced polymerization/destabilization[4][7]Passive diffusion, pH-sensitive release[8]Diffusion and matrix erosion[9]
Release Profile Pulsatile, on-demand release[4]Sustained release[10]Biphasic: initial burst followed by sustained release[11]
In Vitro Doxorubicin Retention ~70% at 37°C in serum[4]High retention with optimized formulations[10]Sustained release over 48 hours[11]

Table 2: Comparison of Drug Release Mechanisms and Profiles.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are representative protocols for the preparation of doxorubicin-loaded DC(8,9)PC liposomes and a comparable conventional liposome (B1194612) formulation.

Protocol 1: Preparation of Doxorubicin-Loaded DC(8,9)PC Liposomes

This protocol is based on the thin-film hydration method, a common technique for liposome preparation.

Materials:

  • 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC)

  • 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC)

  • 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000] (DSPE-PEG2000)

  • Doxorubicin hydrochloride

  • Chloroform (B151607)

  • Phosphate buffered saline (PBS), pH 7.4

  • Ammonium (B1175870) sulfate (B86663) solution (250 mM)

Procedure:

  • Lipid Film Formation:

    • Dissolve DPPC, DC(8,9)PC, and DSPE-PEG2000 in chloroform in a round-bottom flask at a desired molar ratio (e.g., 86:10:4).

    • Remove the chloroform using a rotary evaporator to form a thin lipid film on the flask wall.

    • Further dry the film under vacuum for at least 2 hours to remove residual solvent.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution by vortexing. This creates multilamellar vesicles (MLVs).

  • Size Reduction:

    • Subject the MLV suspension to sonication or extrusion through polycarbonate membranes of a defined pore size (e.g., 100 nm) to produce small unilamellar vesicles (SUVs).

  • Doxorubicin Loading (Remote Loading):

    • Remove the external ammonium sulfate by dialysis or size exclusion chromatography against PBS (pH 7.4).

    • Incubate the liposomes with a doxorubicin solution at an elevated temperature (e.g., 60°C). The pH gradient across the liposome membrane drives the encapsulation of doxorubicin.

  • Purification:

    • Remove unencapsulated doxorubicin by size exclusion chromatography.

  • Characterization:

    • Determine particle size and zeta potential using dynamic light scattering.

    • Quantify doxorubicin encapsulation efficiency using fluorescence spectroscopy after separating free drug from the liposomes.

Protocol 2: Preparation of Doxorubicin-Loaded Conventional Liposomes (DSPC/Cholesterol)

Materials:

  • 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC)

  • Cholesterol

  • Doxorubicin hydrochloride

  • Chloroform

  • Phosphate buffered saline (PBS), pH 7.4

  • Ammonium sulfate solution (250 mM)

Procedure:

  • Lipid Film Formation:

    • Dissolve DSPC and cholesterol in chloroform in a round-bottom flask (e.g., 3:2 molar ratio).

    • Create a thin lipid film using a rotary evaporator and dry under vacuum.

  • Hydration and Liposome Formation:

    • Hydrate the lipid film with a 250 mM ammonium sulfate solution.

  • Size Reduction:

    • Extrude the liposome suspension through polycarbonate membranes (e.g., 100 nm pore size).

  • Doxorubicin Loading:

    • Follow the remote loading procedure as described in Protocol 1.

  • Purification:

    • Remove unencapsulated drug as described in Protocol 1.

  • Characterization:

    • Perform characterization as described in Protocol 1.

Visualizing the Processes

To better understand the workflows and mechanisms, the following diagrams have been generated using Graphviz.

Experimental_Workflow cluster_dc89pc DC(8,9)PC Liposome Preparation cluster_conventional Conventional Liposome Preparation dc_lipids DPPC, DC(8,9)PC, DSPE-PEG2000 in Chloroform dc_film Thin Lipid Film dc_lipids->dc_film Rotary Evaporation dc_hydrate Hydration with (NH4)2SO4 dc_film->dc_hydrate dc_size Sonication/Extrusion dc_hydrate->dc_size dc_dialysis Dialysis vs. PBS dc_size->dc_dialysis dc_dox Incubate with Doxorubicin dc_dialysis->dc_dox Remote Loading dc_purify Purification dc_dox->dc_purify dc_final Dox-Loaded DC(8,9)PC Liposomes dc_purify->dc_final conv_lipids DSPC, Cholesterol in Chloroform conv_film Thin Lipid Film conv_lipids->conv_film Rotary Evaporation conv_hydrate Hydration with (NH4)2SO4 conv_film->conv_hydrate conv_size Extrusion conv_hydrate->conv_size conv_dialysis Dialysis vs. PBS conv_size->conv_dialysis conv_dox Incubate with Doxorubicin conv_dialysis->conv_dox Remote Loading conv_purify Purification conv_dox->conv_purify conv_final Dox-Loaded Conventional Liposomes conv_purify->conv_final Drug_Release_Mechanisms cluster_dc89pc_release DC(8,9)PC Liposome Release cluster_conventional_release Conventional Liposome/SLN Release dc_liposome Drug-Loaded DC(8,9)PC Liposome polymerization Photopolymerization/ Destabilization dc_liposome->polymerization triggers uv_light UV/Visible Light uv_light->dc_liposome dc_release Pulsatile Drug Release polymerization->dc_release conv_particle Drug-Loaded Liposome/SLN diffusion Passive Diffusion/ Matrix Erosion conv_particle->diffusion induces environment Physiological Environment (e.g., low pH, enzymes) environment->conv_particle conv_release Sustained Drug Release diffusion->conv_release

References

A Comparative Guide to the Mechanical Properties of Polymerized DC(8,9)PC Membranes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanical properties of lipid membranes is crucial for designing effective drug delivery systems and comprehending cellular processes. This guide provides a comparative analysis of the mechanical characteristics of polymerized 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC) membranes against common non-polymerized lipid alternatives: 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC), 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and 1-stearoyl-2-oleoyl-sn-glycero-3-phosphocholine (B1263167) (SOPC).

Introduction to Membrane Mechanical Properties

The mechanical resilience and flexibility of lipid bilayers are defined by several key parameters:

  • Young's Modulus (E): A measure of a material's stiffness, indicating its resistance to elastic deformation under tensile or compressive stress.

  • Bending Modulus (k_c): Represents the energy required to bend the membrane, reflecting its flexibility.

  • Area Expansion Modulus (K_a): Describes the membrane's resistance to stretching in the lateral direction.

  • Lysis Tension (τ_lysis): The critical tension at which the membrane ruptures.

Polymerization of lipids like DC(8,9)PC is a strategy employed to enhance the stability of liposomes and other lipid-based nanostructures. This process, typically initiated by UV irradiation, creates cross-links between lipid monomers, resulting in a more robust membrane.[1]

Comparative Analysis of Mechanical Properties

The following table summarizes the available quantitative data for the mechanical properties of polymerized DC(8,9)PC and the selected non-polymerized lipid membranes. It is important to note that comprehensive data for polymerized DC(8,9)PC bilayers is still emerging in the scientific literature.

PropertyPolymerized DC(8,9)PCDOPC (Fluid Phase)DPPC (Gel Phase)SOPC (Fluid Phase)
Young's Modulus (E) 229 MPa (monolayer)13 ± 9 MPa116 ± 45 MPa-
Bending Modulus (k_c) -7.5 - 10.8 k_B T15.0 - 57 k_B T18.5 - 21.1 k_B T
Area Expansion Modulus (K_a) -241.3 - 310 mN/m210 - 560 mN/m~240 mN/m (with 50% cholesterol)
Lysis Tension (τ_lysis) ---~12.6 ± 3.0 mN/m (with cholesterol)

Experimental Protocols

The characterization of membrane mechanical properties relies on sophisticated biophysical techniques. Below are detailed methodologies for two common experimental approaches.

Atomic Force Microscopy (AFM) for Supported Lipid Bilayers

AFM is a high-resolution imaging technique that can also be used as a force probe to measure the mechanical properties of membranes.[2][3][4]

I. Preparation of Supported Lipid Bilayers (SLBs):

  • Vesicle Preparation: Prepare small unilamellar vesicles (SUVs) or large unilamellar vesicles (LUVs) of the desired lipid composition (e.g., DC(8,9)PC, DOPC, DPPC, or SOPC) through methods such as sonication or extrusion.

  • Substrate Preparation: Cleave a fresh surface of a solid support, typically mica, to obtain an atomically flat surface.

  • Vesicle Fusion: Deposit a droplet of the vesicle suspension onto the mica surface. The vesicles will adsorb, rupture, and fuse to form a continuous lipid bilayer.

  • Incubation and Rinsing: Incubate the sample to allow for complete bilayer formation. Gently rinse with an appropriate buffer to remove excess vesicles.

II. AFM Imaging and Force Spectroscopy:

  • AFM Setup: Mount the sample on the AFM stage, ensuring it remains hydrated with buffer throughout the experiment. Use a soft cantilever suitable for biological samples.

  • Imaging: Engage the AFM tip with the sample surface and begin imaging in a suitable mode (e.g., contact mode or tapping mode) to visualize the bilayer topography and identify any defects.

  • Force Spectroscopy:

    • Select specific points on the bilayer for force measurements.

    • Perform force-distance cycles where the AFM tip approaches, indents, and retracts from the membrane.

    • The resulting force-distance curve will show a characteristic "breakthrough event" where the tip punctures the bilayer. The force at which this occurs is the breakthrough force, which is related to the membrane's mechanical stability.

    • By fitting the indentation portion of the curve to appropriate mechanical models (e.g., Hertz model or shell theory), the Young's modulus and bending rigidity can be calculated.[4]

experimental_workflow_afm cluster_prep I. SLB Preparation cluster_afm II. AFM Analysis vesicle_prep Vesicle Preparation vesicle_fusion Vesicle Fusion vesicle_prep->vesicle_fusion substrate_prep Substrate Preparation substrate_prep->vesicle_fusion rinse Rinsing vesicle_fusion->rinse afm_setup AFM Setup rinse->afm_setup imaging Imaging afm_setup->imaging force_spectroscopy Force Spectroscopy imaging->force_spectroscopy data_analysis Data Analysis force_spectroscopy->data_analysis

AFM Experimental Workflow
Micropipette Aspiration for Giant Unilamellar Vesicles (GUVs)

Micropipette aspiration is a classic technique used to measure the mechanical properties of GUVs, providing information on the area expansion modulus and bending modulus.[5][6][7]

I. Preparation of Giant Unilamellar Vesicles (GUVs):

  • Lipid Film Formation: Create a thin film of the desired lipid composition on a conductive substrate (e.g., indium tin oxide-coated glass slides) by evaporating the solvent from a lipid solution.

  • Electroformation: Hydrate the lipid film with a non-ionic solution (e.g., sucrose (B13894) solution) and apply a low-frequency AC electric field. This process induces the swelling of the lipid film into large, single-lamellar vesicles.

II. Micropipette Aspiration Procedure:

  • Micropipette Preparation: Pull a glass capillary to create a micropipette with a smooth, flat tip of a known inner diameter (typically a few micrometers).

  • Experimental Chamber: Place the GUV suspension in a custom-made chamber on an inverted microscope.

  • Vesicle Aspiration:

    • Using a micromanipulator, bring the micropipette into contact with a GUV.

    • Apply a controlled suction pressure to the micropipette, causing a portion of the vesicle to be aspirated into the pipette.

    • The length of the aspirated portion of the membrane is measured at different suction pressures.

  • Data Analysis:

    • At low suction pressures, the relationship between the aspirated length and the pressure is used to calculate the bending modulus.

    • At higher suction pressures, the membrane is stretched, and the relationship between the change in membrane area and the applied tension is used to determine the area expansion modulus.

Comparative Visualization of Mechanical Properties

The following diagram illustrates the relative differences in key mechanical properties between the fluid-phase DOPC, gel-phase DPPC, and the expected properties of polymerized DC(8,9)PC membranes.

mechanical_properties_comparison cluster_stiffness Stiffness (Young's Modulus) cluster_flexibility Flexibility (Bending Modulus) cluster_stretchability Stretchability (Area Expansion Modulus) dopc_e DOPC (Low) dppc_e DPPC (High) dopc_e->dppc_e Increased Stiffness dc89pc_e Polymerized DC(8,9)PC (Very High) dppc_e->dc89pc_e Further Increased Stiffness dopc_kc DOPC (High Flexibility) dppc_kc DPPC (Low Flexibility) dopc_kc->dppc_kc Decreased Flexibility dc89pc_kc Polymerized DC(8,9)PC (Very Low Flexibility) dppc_kc->dc89pc_kc Further Decreased Flexibility dopc_ka DOPC (High Stretchability) dppc_ka DPPC (Low Stretchability) dopc_ka->dppc_ka Decreased Stretchability dc89pc_ka Polymerized DC(8,9)PC (Very Low Stretchability) dppc_ka->dc89pc_ka Further Decreased Stretchability

Comparison of Membrane Mechanics

Conclusion

Polymerized DC(8,9)PC membranes exhibit significantly enhanced mechanical stability, as evidenced by the dramatic increase in Young's modulus upon polymerization.[1] While comprehensive data on other mechanical parameters for polymerized DC(8,9)PC bilayers are yet to be fully established, it is anticipated that they will demonstrate a higher bending modulus and area expansion modulus, and consequently a higher lysis tension, compared to their non-polymerized counterparts and fluid-phase lipids like DOPC and SOPC.

In contrast, DOPC membranes are characterized by their high fluidity and flexibility, while DPPC membranes, being in a gel state at room temperature, are considerably stiffer and less deformable.[4] The choice of membrane material will, therefore, depend on the specific application requirements, with polymerized DC(8,9)PC being a promising candidate for applications demanding high stability and robustness. Further research is warranted to fully characterize the mechanical properties of polymerized DC(8,9)PC bilayers to expand their application in drug delivery and bionanotechnology.

References

Benchmarking Photostability of Diacetylene Lipids: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the stability of lipid-based formulations is a critical parameter. Diacetylene lipids, known for their unique property of polymerizing upon UV exposure to form colored polydiacetylene vesicles, are of particular interest for applications such as drug delivery and biosensors. Understanding their photostability is crucial for predicting the shelf-life and performance of these formulations. This guide provides a comparative analysis of the photostability of different diacetylene lipids, supported by experimental data and detailed protocols.

Comparative Photostability of Diacetylene Lipids

The photostability of diacetylene lipids is intrinsically linked to their propensity to photopolymerize under UV irradiation. A higher degree of polymerization can be interpreted as lower photostability of the monomeric lipid. The following table summarizes the photopolymerization efficiency of various diacetylene lipids and their formulations, which serves as an indicator of their relative photostability.

Diacetylene Lipid/Formulation (molar ratio)Degree of Photopolymerization*Key Findings
DC8,9PC ~20%[1]Exhibits moderate photopolymerization.[1]
DC8,9PC / DNPC [2:1]30%[1]Addition of a "spacer lipid" like DNPC enhances polymerization.[1]
DC8,9PC / DNPC [1:1]75%[1]Increased concentration of spacer lipid further boosts polymerization.[1]
DC8,9PC / DNPC [1:2]91%[1]Optimal ratio for near-complete polymerization.[1]
DC8,9PC / DMPC [1:2]Higher than pure DC8,9PC[1]DMPC also acts as an effective spacer lipid.[1]
DC8,9PC / DPPC [1:4]70%[1]DPPC significantly enhances the polymerization of DC8,9PC.[1]
DC8,9PC / POPC [1:4]85%**[1]POPC is also a highly effective spacer lipid.[1]
Phosphoric acid monohexacosa-10,12-diynyl ester PolymerizableCan be successfully polymerized on various substrates.[2]
1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DiynePC) PolymerizableUsed in studies of phase separation in liposomes.[3]

*The degree of photopolymerization is presented as the percentage reduction of the monomeric DC8,9PC upon UV irradiation. **In this formulation, while the monomer is reduced, the products are minor cross-linked adducts.[1]

Experimental Protocol: Assessing Diacetylene Lipid Photostability

This protocol outlines a typical experiment to assess the photostability of diacetylene lipids by monitoring their photopolymerization.

1. Preparation of Diacetylene Lipid Vesicles:

  • Materials: Diacetylene lipid (e.g., DC8,9PC), chloroform (B151607), deionized water, probe sonicator, bath sonicator, rotary evaporator.

  • Procedure:

    • Dissolve the diacetylene lipid in chloroform to a desired concentration (e.g., 1 mg/mL).

    • In a round-bottom flask, evaporate the chloroform using a rotary evaporator to form a thin lipid film on the flask's inner surface.

    • Hydrate the lipid film with deionized water by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

    • To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator on ice, followed by bath sonication.

2. UV Irradiation:

  • Materials: Prepared diacetylene lipid vesicle solution, quartz cuvette, UV lamp (254 nm).

  • Procedure:

    • Transfer the vesicle solution to a quartz cuvette.

    • Place the cuvette in a UV cabinet or expose it to a UV lamp with a peak emission at 254 nm.

    • Irradiate the sample for specific time intervals (e.g., 0, 5, 15, 30, 60 minutes).

3. Spectroscopic Analysis:

  • Materials: UV-Vis spectrophotometer.

  • Procedure:

    • After each irradiation interval, record the UV-Vis absorption spectrum of the vesicle solution from 400 nm to 700 nm.

    • Monitor the appearance and increase of the absorbance peak around 640 nm, which corresponds to the blue phase of the polydiacetylene. A secondary peak around 540 nm (red phase) may also appear with prolonged exposure or other stimuli.

    • The rate of increase in the absorbance at 640 nm is indicative of the rate of photopolymerization and, consequently, the photostability of the diacetylene lipid monomer.

Experimental Workflow

experimental_workflow cluster_prep Vesicle Preparation cluster_exp Photostability Experiment cluster_analysis Data Analysis dissolve Dissolve Lipid in Chloroform film Form Thin Lipid Film dissolve->film hydrate Hydrate Film to form MLVs film->hydrate sonicate Sonicate to form SUVs hydrate->sonicate irradiate UV Irradiation (254 nm) sonicate->irradiate analyze UV-Vis Spectroscopy irradiate->analyze plot Plot Absorbance vs. Time analyze->plot compare Compare Polymerization Rates plot->compare

Experimental workflow for assessing diacetylene lipid photostability.

Signaling Pathways and Logical Relationships

The photopolymerization of diacetylene lipids is a topochemical reaction, meaning the reaction occurs in the solid state with the crystal lattice of the monomer directing the stereochemistry of the polymer. The logical relationship for this process can be visualized as follows:

photopolymerization_pathway Monomer Diacetylene Monomers in Lipid Bilayer UV UV Photon (254 nm) Polymer Polydiacetylene (Blue Phase) UV->Polymer 1,4-Addition Polymerization Stimuli Heat, Stress, etc. RedPolymer Polydiacetylene (Red Phase) Stimuli->RedPolymer Conformational Change

Photopolymerization pathway of diacetylene lipids.

References

Assessing the Biocompatibility of Polymerized DC(8,9)PC Nanoparticles: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed look into the biocompatibility of polymerized 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine (DC(8,9)PC) nanoparticles, with comparative data and experimental protocols to inform preclinical assessment.

Polymerized DC(8,9)PC nanoparticles represent an emerging class of lipid-based nanomaterials with significant potential in drug delivery and diagnostics. Their key advantage lies in the enhanced stability afforded by the cross-linked structure of the polymerized diacetylene moieties within the lipid bilayer, a feature that distinguishes them from conventional, non-polymerized liposomes. This guide provides a comprehensive evaluation of their biocompatibility, a critical determinant for their therapeutic applicability, and draws comparisons with alternative nanoparticle systems.

In Vitro Cytotoxicity: Gauging Cellular Response

The initial assessment of a nanoparticle's biocompatibility begins at the cellular level. In vitro cytotoxicity assays are indispensable tools to determine the potential of a nanomaterial to induce cell death or inhibit cell proliferation.

One study on doxorubicin-loaded hybrid polymerized liposomal nanoparticles (HPLNs), which contain a polymerized component, demonstrated a six-fold increase in cytotoxicity against osteosarcoma cell lines compared to conventional liposomal doxorubicin[1]. This suggests that the polymerized structure may enhance the therapeutic efficacy of the encapsulated drug. Conversely, conventional liposomal doxorubicin (B1662922) was found to be 38- to 82-fold less potent than free doxorubicin[1]. Research on polydiacetylene-based nanosomes has indicated that a higher degree of polymerization correlates with reduced cytotoxicity, suggesting that the extent of cross-linking is a critical parameter for biocompatibility[2].

Comparative Cytotoxicity Data
Nanoparticle FormulationCell LineIC50 (µg/mL)Key Observation
Doxorubicin-loaded Hybrid Polymerized Liposomal Nanoparticles (HPLNs)Osteosarcoma~6-fold lower than conventional liposomesEnhanced cytotoxicity[1]
Conventional Liposomal DoxorubicinOsteosarcoma~38- to 82-fold higher than free doxorubicinLower potency than free drug[1]
Doxil® (Pegylated Liposomal Doxorubicin)VariesVaries depending on cell lineClinically approved benchmark
Blank Polydiacetylene NanosomesMDA-MB-231Not specifiedHigher polymerization leads to lower toxicity[2]

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability.

Materials:

  • Target cell lines (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Nanoparticle suspensions (Polymerized DC(8,9)PC, controls)

  • MTT solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treatment: Expose the cells to varying concentrations of the nanoparticle suspensions. Include untreated cells as a negative control.

  • Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC50 value.

Hemolytic Activity: Interaction with Red Blood Cells

For intravenously administered nanoparticles, assessing their interaction with red blood cells (RBCs) is critical to prevent hemolysis, the rupture of RBCs.

Comparative Hemolysis Data
Nanoparticle FormulationConcentrationHemolysis (%)
Polymerized DC(8,9)PC NanoparticlesNot AvailableData not found
Conventional Liposomes< 0.16 mg/mLMinimal[3]
Doxil®Not AvailableGenerally hemocompatible

Experimental Protocol: Hemolysis Assay

This protocol is adapted from the ASTM F756-00 standard.

Materials:

  • Fresh whole blood with anticoagulant

  • Phosphate-buffered saline (PBS)

  • Nanoparticle suspensions

  • Positive control (e.g., 0.1% Triton X-100)

  • Negative control (PBS)

  • Centrifuge

  • Spectrophotometer

Procedure:

  • RBC Preparation: Isolate and wash RBCs from whole blood by centrifugation and resuspend in PBS.

  • Incubation: Incubate the RBC suspension with various concentrations of the nanoparticle suspensions, along with positive and negative controls, at 37°C for a defined period (e.g., 2 hours).

  • Centrifugation: Pellet the intact RBCs by centrifugation.

  • Analysis: Measure the absorbance of the supernatant at 540 nm to quantify the amount of released hemoglobin.

  • Calculation: Determine the percentage of hemolysis relative to the positive control.

In Vivo Toxicity: Systemic Biocompatibility

Preclinical in vivo studies in animal models provide essential information on the systemic toxicity, biodistribution, and overall safety of nanoparticles.

Comprehensive in vivo toxicity data for nanoparticles composed solely of polymerized DC(8,9)PC is limited in publicly available literature. However, studies on other polydiacetylene-based nanosystems in the invertebrate model C. elegans have indicated good biocompatibility[4]. Conventional liposomes are generally well-tolerated in animal models, with primary accumulation observed in the liver and spleen[5]. The clinically approved liposomal formulation, Doxil®, is known for its reduced cardiotoxicity compared to free doxorubicin and also accumulates in the mononuclear phagocyte system[6].

Comparative In Vivo Toxicity Data
Nanoparticle FormulationAnimal ModelKey Findings
Polymerized DC(8,9)PC NanoparticlesNot AvailableData not found
Polydiacetylene Nanosystems (PCDA-based)C. elegansGood biocompatibility[4]
Conventional LiposomesMiceGenerally well-tolerated; accumulation in liver and spleen[5]
Doxil®MiceReduced cardiotoxicity; accumulation in the mononuclear phagocyte system[6]

Experimental Protocol: Acute In Vivo Toxicity Study in Mice

Procedure:

  • Administration: Administer the nanoparticle suspension intravenously to mice at various doses. A control group should receive the vehicle solution.

  • Monitoring: Observe the animals for a period of 14 days, recording body weight, clinical signs of toxicity, and any behavioral changes.

  • Analysis: At the end of the observation period, collect blood for hematological and serum biochemical analyses to assess organ function.

  • Histopathology: Perform a necropsy and collect major organs for histopathological examination to identify any signs of tissue damage or inflammation.

Visualizations

Experimental Workflow for Biocompatibility Assessment

Biocompatibility_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cytotoxicity Cytotoxicity Assay (e.g., MTT) result1 result1 cytotoxicity->result1 IC50, Cell Viability hemolysis Hemolysis Assay result2 result2 hemolysis->result2 % Hemolysis toxicity_study Acute Toxicity Study (e.g., in Mice) blood_analysis Blood Analysis toxicity_study->blood_analysis histopathology Histopathology toxicity_study->histopathology result3 result3 blood_analysis->result3 Hematology & Biochemistry result4 result4 histopathology->result4 Tissue Integrity start Polymerized DC(8,9)PC Nanoparticles start->cytotoxicity Cell Culture start->hemolysis Red Blood Cells start->toxicity_study IV Injection

Caption: Workflow for assessing nanoparticle biocompatibility.

Logical Relationship of Biocompatibility Factors

Biocompatibility_Factors Biocompatibility Biocompatibility Cytotoxicity Low Cytotoxicity Biocompatibility->Cytotoxicity Hemocompatibility Hemocompatibility Biocompatibility->Hemocompatibility InVivo_Toxicity Low In Vivo Toxicity Biocompatibility->InVivo_Toxicity Drug_Delivery Effective Drug Delivery Biocompatibility->Drug_Delivery Stability High Stability Stability->Biocompatibility

Caption: Interrelation of key biocompatibility factors.

Summary and Future Directions

Polymerized DC(8,9)PC nanoparticles present a promising platform for drug delivery, primarily due to their enhanced stability. The available in vitro data suggests that these and similar polydiacetylene-based nanoparticles have a favorable biocompatibility profile. However, there is a notable lack of comprehensive and quantitative data regarding their hemolytic activity and in vivo toxicity. To advance the clinical translation of this technology, further rigorous and systematic biocompatibility studies are essential. Direct comparative studies with clinically approved nanomedicines like Doxil® will be crucial in establishing the safety and potential advantages of polymerized DC(8,9)PC nanoparticles.

References

A Comparative Guide to the Polymerization Efficiency of DC(8,9)PC Systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, the ability to form stable, polymerized vesicular systems is crucial for applications ranging from drug delivery to biosensing. Among the various polymerizable lipids, 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, or DC(8,9)PC, is a key player. This guide provides a quantitative analysis of its polymerization efficiency, offering a comparison with other diacetylene lipids and detailing the experimental protocols necessary for such evaluations.

Comparative Analysis of Polymerization Efficiency

The polymerization of diacetylene lipids, such as DC(8,9)PC, is a topochemical reaction, meaning it is highly dependent on the specific arrangement and proximity of the monomer units within the lipid assembly.[1] The efficiency of this UV-light-induced polymerization is therefore not an intrinsic property of the molecule alone, but is heavily influenced by the composition and physical state of the lipid matrix in which it is embedded.

Lipid SystemPolymerization EfficiencyKey Influencing FactorsReference
DC(8,9)PC in DPPC Matrix HighThe gel phase of the 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) matrix provides the necessary ordered packing for the diacetylene groups of DC(8,9)PC to undergo polymerization.[1]
DC(8,9)PC in DOPC Matrix No observable polymerizationThe liquid crystalline phase of the 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) matrix does not allow for the stable, ordered alignment of DC(8,9)PC's diacetylene moieties, thus inhibiting polymerization.[1]
DC(8,9)PC vs. Monoalkyl Phosphate Diacetylene Lower photoreactivityThe glycerol (B35011) backbone and two acyl chains of the DC(8,9)PC phospholipid introduce steric constraints that can impede the ideal packing required for polymerization when compared to simpler single-chain diacetylene amphiphiles.[2]
10,12-Pentacosadiynoic Acid (PCDA) HighThe simpler structure of PCDA allows for more efficient packing in crystalline states, often leading to rapid and efficient polymerization.[3]

Note: Quantitative data on the degree of polymerization can vary significantly based on experimental conditions such as UV dosage, temperature, and lipid concentration. The table above provides a qualitative comparison based on the available literature.

Experimental Protocols

Accurate quantification of polymerization efficiency is essential for the development and quality control of polymerized lipid systems. The following are detailed protocols for the two most common analytical techniques used for this purpose.

Quantification of Polymerization using UV-Vis Spectroscopy

This method relies on the change in the optical properties of diacetylene lipids upon polymerization. Monomeric diacetylenes do not typically absorb light in the visible range, but the resulting polydiacetylene polymer has a strong absorption peak, often in the blue or red region of the spectrum.

Protocol:

  • Liposome (B1194612) Preparation:

    • Prepare a lipid film containing a known molar ratio of DC(8,9)PC and the desired matrix lipid (e.g., DPPC).

    • Hydrate the lipid film with an appropriate buffer to form multilamellar vesicles (MLVs).

    • Create small unilamellar vesicles (SUVs) by sonicating the MLV suspension.

  • UV Irradiation:

    • Transfer the SUV suspension to a quartz cuvette.

    • Expose the sample to a controlled dose of UV light (typically at 254 nm). The duration of exposure should be varied to monitor the kinetics of the polymerization.

  • UV-Vis Measurement:

    • Record the UV-Vis absorption spectrum of the liposome suspension before and after each UV irradiation interval.

    • The appearance and increase in absorbance at the characteristic wavelength of the polydiacetylene (e.g., ~640 nm for the blue phase) is indicative of polymerization.

  • Data Analysis:

    • The degree of polymerization can be qualitatively assessed by the intensity of the polymer's absorption peak. For a more quantitative analysis, a calibration curve can be generated using a known concentration of a fully polymerized standard, if available.

Determination of Polymerization Conversion using Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy can be used to monitor the disappearance of the diacetylene monomer's characteristic vibrational bands as it is converted into the polymer.

Protocol:

  • Sample Preparation:

    • Prepare a thin film of the diacetylene-containing lipid mixture on an infrared-transparent substrate (e.g., CaF2 or Germanium).

    • Alternatively, liposome suspensions can be analyzed using an Attenuated Total Reflectance (ATR)-FTIR setup.

  • UV Irradiation:

    • Irradiate the sample with a controlled dose of UV light (254 nm).

  • FTIR Measurement:

    • Record the FTIR spectrum of the sample before and after UV irradiation.

    • Focus on the vibrational bands associated with the diacetylene group (C≡C stretching), which typically appear in the region of 2100-2300 cm⁻¹.

  • Data Analysis:

    • The degree of conversion can be calculated by monitoring the decrease in the integrated area of the diacetylene C≡C stretching peak relative to an internal standard peak that does not change during polymerization (e.g., the ester carbonyl C=O stretch of the phospholipid).

    • The formula for calculating the degree of conversion (DC) is:

      where A is the integrated area of the respective peaks.

Visualizing the Process

To better understand the experimental workflow and the underlying principles, the following diagrams have been generated.

Experimental_Workflow cluster_prep Sample Preparation cluster_poly Polymerization cluster_analysis Analysis prep1 Lipid Film Formation (DC(8,9)PC + Matrix Lipid) prep2 Hydration (Formation of MLVs) prep1->prep2 prep3 Sonication (Formation of SUVs) prep2->prep3 poly1 UV Irradiation (254 nm) prep3->poly1 analysis1 UV-Vis Spectroscopy poly1->analysis1 analysis2 FTIR Spectroscopy poly1->analysis2

Experimental workflow for polymerization and analysis.

Polymerization_Mechanism monomer Diacetylene Monomers in Ordered Assembly excited Excited State monomer->excited Absorption uv UV Photon (hν) polymer Polydiacetylene (Conjugated Polymer Chain) excited->polymer 1,4-Addition Polymerization

Simplified mechanism of diacetylene polymerization.

References

Safety Operating Guide

Proper Disposal of 23:2 Diyne PC [DC(8,9)PC]: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of 23:2 Diyne PC [DC(8,9)PC], a phospholipid used in research and development. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal-related activities, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). The work area should be well-ventilated, preferably within a chemical fume hood. An accessible safety shower and eyewash station are mandatory.

Recommended Personal Protective Equipment (PPE):

PPE CategorySpecification
Eye Protection Safety goggles with side-shields
Hand Protection Chemical-impermeable gloves (e.g., nitrile)
Body Protection Laboratory coat or other impervious clothing
Respiratory Use a suitable respirator if dust or aerosols may be generated.

Handle 23:2 Diyne PC in a well-ventilated area and avoid contact with skin and eyes.[1][2] Avoid the formation of dust and aerosols.[1][2] All sources of ignition should be removed, and spark-proof tools should be used.

Disposal Procedures

The primary recommended method for the disposal of 23:2 Diyne PC is through a licensed chemical destruction facility or by controlled incineration.[1][2]

Step-by-Step Disposal Protocol:

  • Waste Segregation : Isolate 23:2 Diyne PC waste from other laboratory waste streams.[3] This includes segregating solid waste from liquid waste containing the compound.

  • Containment :

    • Solid Waste : Collect unused 23:2 Diyne PC powder and any materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[1]

    • Liquid Waste : Solutions of 23:2 Diyne PC should be collected in a separate, leak-proof, and labeled hazardous waste container.[3] Do not mix with aqueous waste streams.

  • Labeling : All waste containers must be clearly labeled as "Hazardous Waste" and include the full chemical name: "23:2 Diyne PC [DC(8,9)PC]".

  • Storage : Store the tightly closed waste containers in a dry, cool, and well-ventilated area, away from incompatible materials and foodstuffs.[1][2]

  • Arranging for Disposal : Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal. The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1][2]

  • Packaging Decontamination : Empty containers should be triple-rinsed (or the equivalent) before being offered for recycling or reconditioning.[1][2] Alternatively, the packaging can be punctured to render it unusable for other purposes and then disposed of in a sanitary landfill.[1][2]

Environmental Protection:

  • Discharge into the environment must be avoided.[1]

  • Do not let the chemical enter drains or sewer systems.[1][2]

  • Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1][2]

Disposal Workflow

cluster_preparation Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal A Wear Appropriate PPE B Work in a Well-Ventilated Area A->B C Segregate Solid and Liquid Waste B->C D Place in Labeled, Sealed Containers C->D E Store in a Cool, Dry, Ventilated Area D->E F Contact EHS or Licensed Contractor E->F G Transport to a Licensed Facility F->G H Incineration or Chemical Destruction G->H I Decontaminate or Puncture Packaging G->I

Caption: Disposal workflow for 23:2 Diyne PC.

References

Personal protective equipment for handling 23:2 Diyne PC [DC(8,9)PC]

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 23:2 Diyne PC [DC(8,9)PC]

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 1,2-bis(10,12-tricosadiynoyl)-sn-glycero-3-phosphocholine, also known as 23:2 Diyne PC [DC(8,9)PC]. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.

Chemical and Physical Properties
PropertyValue
CAS Number 76078-28-9[1]
Molecular Formula C54H92NO8P[2]
Molecular Weight 914.284 g/mol [3]
Physical State Powder[4][5]
Storage Temperature -20°C[2][3]
Purity >99%[3][6]
Light Sensitive Yes[6][7]
Hygroscopic Yes[7]

I. Personal Protective Equipment (PPE)

When handling 23:2 Diyne PC, a comprehensive approach to personal safety is mandatory. The following personal protective equipment (PPE) must be worn at all times.

Recommended PPE for Handling 23:2 Diyne PC
PPE CategoryItemStandard/Specification
Eye Protection Tightly fitting safety goggles with side-shieldsConforming to EN 166 (EU) or NIOSH (US)[1]
Hand Protection Chemical impermeable glovesInspected prior to use[1]
Body Protection Fire/flame resistant and impervious clothing-
Respiratory Protection Self-contained breathing apparatusFor firefighting or in case of insufficient ventilation[1]

Note: Always handle 23:2 Diyne PC in a well-ventilated area.[1]

II. Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling 23:2 Diyne PC from receipt to disposal, minimizing risk and ensuring procedural consistency.

Receiving and Storage
  • Inspection : Upon receipt, visually inspect the container for any damage or leaks.

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place at -20°C.[1][2]

  • Incompatibilities : Store apart from foodstuff containers or incompatible materials.[1]

  • Light Sensitivity : Protect from light, especially when in solution.[6] The UV wavelength for efficient polymerization is 254nm.[6]

Preparation and Handling
  • Ventilation : Handle in a well-ventilated place, such as a chemical fume hood.[1]

  • Avoidance : Avoid contact with skin and eyes.[1] Avoid the formation of dust and aerosols.[1]

  • Tools : Use non-sparking tools to prevent fire caused by electrostatic discharge.[1]

  • Personal Hygiene : Wash hands thoroughly after handling.

In Case of a Spill
  • Safety First : Evacuate personnel to safe areas and keep people away from and upwind of the spill/leak.[1]

  • Ignition Sources : Remove all sources of ignition.[1]

  • Containment : Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

  • Cleanup : Collect and arrange for disposal. Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[1]

III. Disposal Plan

Proper disposal of 23:2 Diyne PC and its containers is crucial to prevent environmental contamination.

  • Chemical Disposal : The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Do not contaminate water, foodstuffs, feed, or seed by storage or disposal.[1] Do not discharge to sewer systems.[1]

  • Container Disposal : Containers can be triply rinsed (or equivalent) and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then be disposed of in a sanitary landfill.[1]

IV. Experimental Workflow for Handling 23:2 Diyne PC

The following diagram illustrates the standard workflow for handling 23:2 Diyne PC in a laboratory setting.

G Figure 1. Handling Workflow for 23:2 Diyne PC cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal A Don Personal Protective Equipment (PPE) - Safety Goggles - Impermeable Gloves - Lab Coat B Prepare Well-Ventilated Workspace (e.g., Fume Hood) A->B C Retrieve 23:2 Diyne PC from -20°C Storage B->C Proceed to Handling D Equilibrate to Room Temperature C->D E Weigh and Prepare Solution (Protect from Light) D->E F Decontaminate Work Area E->F Experiment Complete G Segregate Waste - Chemical Waste - Contaminated PPE F->G H Dispose of Waste According to Protocol G->H I Doff PPE and Wash Hands H->I

Caption: Figure 1. A step-by-step workflow for the safe handling of 23:2 Diyne PC.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
23:2 Diyne PC [DC(8,9)PC]
Reactant of Route 2
Reactant of Route 2
23:2 Diyne PC [DC(8,9)PC]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.